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  • Product: 5-Amino-1H-inden-2(3H)-one
  • CAS: 1187983-73-8

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Chemical Properties of 5-Amino-1H-inden-2(3H)-one

For Researchers, Scientists, and Drug Development Professionals Introduction 5-Amino-1H-inden-2(3H)-one is a bifunctional heterocyclic compound featuring an indanone core substituted with a primary aromatic amine. The in...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Amino-1H-inden-2(3H)-one is a bifunctional heterocyclic compound featuring an indanone core substituted with a primary aromatic amine. The indanone scaffold is a privileged structure in medicinal chemistry, forming the basis of numerous biologically active molecules. The presence of both a nucleophilic amine and an electrophilic ketone within the same rigid framework makes 5-Amino-1H-inden-2(3H)-one a versatile and valuable building block for the synthesis of complex molecular architectures and combinatorial libraries aimed at drug discovery.

This guide provides a comprehensive overview of the known and predicted chemical properties of 5-Amino-1H-inden-2(3H)-one. Due to the limited availability of specific experimental data for this particular isomer in public literature, this document integrates data from its commercially available hydrochloride salt and its better-characterized isomer, 5-amino-1-indanone, alongside predictions based on fundamental principles of organic chemistry. This approach provides a robust and scientifically grounded profile to support its application in research and development.

Molecular Identity and Physicochemical Properties

The fundamental identity of a compound is the bedrock of its scientific application. The key identifiers and physical properties of 5-Amino-1H-inden-2(3H)-one are summarized below. It is important to distinguish this compound from its more commonly cited isomer, 5-Amino-2,3-dihydro-1H-inden-1-one (5-amino-1-indanone).

Table 1: Physicochemical Properties and Identifiers

PropertyValueSource / Comment
IUPAC Name 5-Amino-1,3-dihydro-2H-inden-2-oneIUPAC Nomenclature
Synonyms 5-Amino-2-indanoneCommon Name
CAS Number 1314928-84-1 (for HCl salt)The free base is less commonly assigned a CAS.
Molecular Formula C₉H₉NO[1][2]
Molecular Weight 147.18 g/mol [1][2]
Appearance Pale-yellow to yellow-brown solid (Predicted)Based on related aminoindanones.
Melting Point Not available. For comparison, the isomer 5-amino-1-indanone melts at 184-186°C.[2]
Solubility Sparingly soluble in water; soluble in organic solvents like DMSO, DMF, and alcohols.General property for such structures.
Storage Store in a cool, dry place under an inert atmosphere to prevent oxidation of the amine group.Standard practice for aromatic amines.
Chemical Structure

The structure of 5-Amino-1H-inden-2(3H)-one consists of a fused bicyclic system where a benzene ring is fused to a cyclopentanone ring. The amino group is attached at the 5-position of the benzene ring, and the ketone is at the 2-position of the five-membered ring.

Caption: Structure of 5-Amino-1H-inden-2(3H)-one.

Predicted Spectroscopic Profile

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic, methylene, and amine protons.

  • Aromatic Protons (δ 6.5-7.5 ppm): The benzene ring contains three protons. The amino group is a strong electron-donating group, which will cause the ortho and para protons to shift upfield (to lower ppm values) compared to the meta proton. This will likely result in a complex splitting pattern, potentially an ABX system.

  • Methylene Protons (δ ~3.5 ppm): The two CH₂ groups are adjacent to the ketone and the aromatic ring. They are chemically equivalent and are expected to appear as a single, sharp singlet integrating to 4H. This is a key distinguishing feature compared to the 1-indanone isomer, which would show two distinct triplets.

  • Amine Protons (δ ~3.5-4.5 ppm): The -NH₂ protons typically appear as a broad singlet. The chemical shift can vary depending on the solvent, concentration, and temperature.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide a unique fingerprint of the carbon skeleton.

  • Carbonyl Carbon (δ > 200 ppm): The ketone (C=O) carbon is the most deshielded and will appear significantly downfield, typically above 200 ppm.

  • Aromatic Carbons (δ 110-150 ppm): Six distinct signals are expected for the aromatic carbons. The carbon attached to the amino group (C5) will be shifted upfield due to the electron-donating effect.

  • Methylene Carbons (δ ~40-50 ppm): A single signal is expected for the two equivalent methylene carbons (C1 and C3).

Infrared (IR) Spectroscopy

IR spectroscopy is excellent for identifying the key functional groups present in the molecule.

  • N-H Stretching (3300-3500 cm⁻¹): The primary amine will show two characteristic sharp peaks in this region, corresponding to the symmetric and asymmetric stretching vibrations of the N-H bonds.

  • C=O Stretching (1700-1725 cm⁻¹): A strong, sharp absorption band in this region is indicative of the ketone carbonyl group. Its position within this range confirms it is part of a five-membered ring.

  • C=C Stretching (1500-1600 cm⁻¹): Aromatic ring stretching vibrations will appear in this region.

  • C-N Stretching (~1250-1350 cm⁻¹): This band corresponds to the stretching of the aromatic carbon to nitrogen bond.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern.

  • Molecular Ion (M⁺): The molecular ion peak would be observed at an m/z corresponding to the molecular weight of the compound (147.18). High-resolution mass spectrometry (HRMS) would confirm the elemental composition of C₉H₉NO.[4]

  • Fragmentation: Common fragmentation pathways could include the loss of CO (m/z 28) from the molecular ion, which is characteristic of ketones.

Chemical Reactivity and Synthetic Utility

The dual functionality of 5-Amino-1H-inden-2(3H)-one makes it a highly versatile synthetic intermediate. Its reactivity is governed by the interplay between the nucleophilic primary amine and the electrophilic ketone.

Reactions at the Amino Group

The primary aromatic amine is a potent nucleophile and can undergo a wide range of transformations:

  • Acylation/Sulfonylation: It readily reacts with acid chlorides, anhydrides, or sulfonyl chlorides to form the corresponding amides and sulfonamides. This is a common strategy to modify the properties of the molecule or to introduce new functional groups.

  • Alkylation: The amine can be alkylated, although over-alkylation can be an issue. Reductive amination provides a more controlled method for mono-alkylation.

  • Diazotization: Reaction with nitrous acid (HNO₂) at low temperatures would convert the amine to a diazonium salt. This highly reactive intermediate can then be displaced by a variety of nucleophiles (e.g., -OH, -CN, halogens) in Sandmeyer-type reactions, offering a gateway to a vast array of 5-substituted 2-indanone derivatives.

Reactions at the Ketone Group

The ketone carbonyl is a classic electrophilic site:

  • Reduction: The ketone can be reduced to the corresponding secondary alcohol using reducing agents like sodium borohydride (NaBH₄).

  • Reductive Amination: In the presence of a primary or secondary amine and a reducing agent (e.g., sodium cyanoborohydride), the ketone can be converted directly into a new, more complex amine.

  • Wittig Reaction: The ketone can react with phosphorus ylides to form an exocyclic double bond at the 2-position.

The indanone scaffold is a cornerstone in the synthesis of various pharmaceutical agents. The ability to selectively functionalize either the amine or the ketone allows for divergent synthetic strategies, making this molecule an attractive starting point for building compound libraries for high-throughput screening.

Caption: Reactivity and synthetic utility of the title compound.

Exemplar Experimental Protocol: N-Acetylation

To demonstrate the practical application of this molecule's reactivity, a standard protocol for the N-acetylation of the primary amine is provided. This procedure is a self-validating system; successful reaction can be easily monitored by TLC and confirmed by spectroscopic analysis showing the disappearance of the amine N-H stretches and the appearance of an amide N-H and a new carbonyl signal.

Objective: To synthesize 5-Acetamido-1H-inden-2(3H)-one.

Materials:

  • 5-Amino-1H-inden-2(3H)-one (1.0 eq)

  • Acetic Anhydride (1.2 eq)

  • Pyridine (catalytic amount)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolution: Dissolve 5-Amino-1H-inden-2(3H)-one in anhydrous DCM in a round-bottom flask equipped with a magnetic stir bar.

  • Base Addition: Add a catalytic amount of pyridine to the solution.

  • Acylation: Cool the flask in an ice bath (0 °C). Add acetic anhydride dropwise to the stirred solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Quench the reaction by slowly adding saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (2x).

  • Washing: Combine the organic layers and wash sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the resulting crude solid by recrystallization or column chromatography to yield the pure product.

Sources

Exploratory

An In-depth Technical Guide to 5-Amino-1H-inden-2(3H)-one and its Isomer, 5-Amino-2,3-dihydro-1H-inden-1-one

For Researchers, Scientists, and Drug Development Professionals Introduction: The Indanone Scaffold and the Criticality of Isomerism The indanone framework, a bicyclic structure consisting of a benzene ring fused to a cy...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Indanone Scaffold and the Criticality of Isomerism

The indanone framework, a bicyclic structure consisting of a benzene ring fused to a cyclopentanone ring, is a privileged scaffold in medicinal chemistry. Its rigid conformation and synthetic tractability make it an attractive starting point for the development of a wide range of therapeutic agents. Notably, indanone derivatives have been investigated for their potential in treating neurodegenerative diseases, cancer, and microbial infections. The successful development of donepezil, an indanone-derived drug for Alzheimer's disease, has spurred significant interest in this molecular architecture.[1]

A key feature of substituted indanones is the potential for constitutional isomerism, which can have a profound impact on the molecule's physicochemical properties, biological activity, and synthetic accessibility. This guide focuses on the 5-amino substituted indanone core, a structure that presents two common isomers based on the position of the carbonyl group: 5-Amino-2,3-dihydro-1H-inden-1-one and 5-Amino-1H-inden-2(3H)-one .

This document serves as a comprehensive technical resource, providing a detailed examination of the structure, nomenclature, synthesis, and properties of both isomers. By clearly delineating the characteristics of each, this guide aims to equip researchers and drug development professionals with the foundational knowledge required to effectively utilize these versatile building blocks in their scientific endeavors.

Part 1: 5-Amino-2,3-dihydro-1H-inden-1-one (5-Amino-1-indanone)

This isomer is the more extensively studied and commercially available of the two. It serves as a crucial intermediate in the synthesis of various biologically active molecules.

Structure and IUPAC Name

The systematic IUPAC name for this compound is 5-amino-2,3-dihydro-1H-inden-1-one .[2] It is also commonly referred to as 5-amino-1-indanone.

Caption: Chemical structure of 5-amino-2,3-dihydro-1H-inden-1-one.

Physicochemical Properties

The key physicochemical properties of 5-amino-1-indanone are summarized below.

PropertyValueReference(s)
CAS Number 3470-54-0[2]
Molecular Formula C₉H₉NO[2]
Molecular Weight 147.17 g/mol [2]
Appearance White or off-white crystalline solid
Melting Point 184-186 °C
Solubility Soluble in polar organic solvents (e.g., ethanol, methanol, DMSO); sparingly soluble in water.
InChI Key HODOSJNSRPXYBH-UHFFFAOYSA-N[2]
Synthesis and Mechanistic Insights

The synthesis of 5-amino-1-indanone can be achieved through various routes, often involving a Friedel-Crafts acylation followed by cyclization. One common approach starts from an appropriately substituted benzene derivative. A method has been described involving the reaction of aniline with 3-chloropropionyl chloride, followed by a microwave-assisted intramolecular Friedel-Crafts cyclization.[3]

SynthesisWorkflow Aniline Aniline Intermediate N-(3-chloropropanoyl)aniline Aniline->Intermediate Acylation ChloropropionylChloride 3-Chloropropionyl Chloride ChloropropionylChloride->Intermediate Product 5-Amino-1-indanone Intermediate->Product Microwave-assisted Friedel-Crafts Cyclization

Caption: Synthetic workflow for 5-amino-1-indanone from aniline.

Experimental Protocol (Composite Method):

The following protocol is a composite representation based on established synthetic transformations for indanones.[3]

  • Acylation: To a solution of aniline (1.0 eq) in a suitable solvent (e.g., dichloromethane) at 0 °C, add 3-chloropropionyl chloride (1.1 eq) dropwise. Allow the reaction to warm to room temperature and stir for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction mixture is washed with a mild base (e.g., saturated sodium bicarbonate solution) and water. The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure to yield the intermediate, N-(3-chloropropanoyl)aniline.

  • Cyclization: The crude N-(3-chloropropanoyl)aniline is subjected to intramolecular Friedel-Crafts cyclization. This can be achieved by heating the intermediate in the presence of a Lewis acid (e.g., aluminum chloride) or, for a more modern approach, using microwave irradiation.[3] The reaction is typically carried out in a high-boiling point solvent.

  • Work-up and Purification: After cooling, the reaction mixture is carefully quenched with water and neutralized. The product is extracted with an organic solvent (e.g., ethyl acetate). The combined organic extracts are washed with brine, dried, and concentrated. The crude product is then purified by column chromatography on silica gel to afford pure 5-amino-2,3-dihydro-1H-inden-1-one.

Causality in Experimental Choices:

  • The use of a slight excess of 3-chloropropionyl chloride ensures complete consumption of the starting aniline.

  • The acylation is performed at 0 °C to control the exothermic nature of the reaction.

  • Microwave-assisted synthesis can offer advantages in terms of reduced reaction times and potentially higher yields compared to conventional heating.[3]

  • Purification by column chromatography is essential to remove any unreacted starting materials and side products, ensuring the high purity required for subsequent applications.

Spectroscopic Characterization

The structural elucidation of 5-amino-1-indanone relies on a combination of spectroscopic techniques.

TechniqueKey Features
¹H NMR Aromatic protons in the range of δ 6.5-7.5 ppm. Two triplets corresponding to the two methylene groups of the cyclopentanone ring around δ 2.5-3.0 ppm. A broad singlet for the amino (-NH₂) protons.
¹³C NMR A carbonyl carbon signal around δ 205-207 ppm. Aromatic carbon signals between δ 110-155 ppm. Two aliphatic carbon signals for the methylene groups around δ 25 and 36 ppm.
IR Spectroscopy A strong carbonyl (C=O) stretching absorption around 1680-1700 cm⁻¹. N-H stretching vibrations for the primary amine in the range of 3300-3500 cm⁻¹. Aromatic C-H stretching above 3000 cm⁻¹.
Mass Spectrometry A molecular ion peak (M⁺) at m/z 147, corresponding to the molecular weight of the compound.
Applications in Research and Drug Development

5-Amino-1-indanone is a valuable building block in the synthesis of a variety of pharmacologically active compounds. Its bifunctional nature, possessing both a nucleophilic amino group and an electrophilic carbonyl group, allows for diverse chemical modifications.

  • Neurodegenerative Diseases: The indanone scaffold is a core component of several compounds designed as inhibitors of enzymes implicated in neurodegenerative disorders, such as monoamine oxidases (MAO) and acetylcholinesterase (AChE).[1] The 5-amino group provides a convenient handle for introducing various substituents to modulate the potency and selectivity of these inhibitors.

  • Anticancer Agents: Derivatives of 5-amino-1-indanone have been explored as potential anticancer agents. For instance, it can serve as a precursor for the synthesis of indeno[1,2-c]isoquinolines, which have shown topoisomerase I inhibitory activity.[4]

  • Antimicrobial Agents: The indanone nucleus has been incorporated into molecules exhibiting antimicrobial properties. The amino group can be functionalized to generate a library of compounds for screening against various bacterial and fungal strains.

Part 2: 5-Amino-1H-inden-2(3H)-one (5-Amino-2-indanone)

This isomer, with the carbonyl group at the 2-position of the indane ring system, is significantly less documented in the scientific literature compared to its 1-oxo counterpart. It is commercially available, typically as its hydrochloride salt.

Structure and IUPAC Name

The systematic IUPAC name for this compound is 5-Amino-1H-inden-2(3H)-one . It is also referred to as 5-amino-2-indanone.

Caption: Chemical structure of 5-Amino-1H-inden-2(3H)-one.

Physicochemical Properties

Detailed experimental data for the free base is limited. It is often supplied as the hydrochloride salt.

PropertyValueReference(s)
CAS Number 1314928-84-1 (for HCl salt)
Molecular Formula C₉H₉NO
Molecular Weight 147.17 g/mol (for free base)
Appearance Pale-yellow to Yellow-brown Solid (for HCl salt)
InChI Key IKKQMPHIECUJHB-UHFFFAOYSA-N (for HCl salt)
Synthesis and Mechanistic Insights

While specific literature detailing the synthesis of 5-amino-1H-inden-2(3H)-one is scarce, its preparation can be envisioned based on general synthetic methods for 2-indanones. A plausible route would involve the oxidation of the corresponding 5-aminoindan-2-ol or the rearrangement of a suitable precursor. A common method for synthesizing 2-indanones involves the oxidation of indene.

Hypothetical Synthetic Workflow:

SynthesisWorkflow AminoIndene 5-Amino-1H-indene Intermediate 5-Amino-1,2-indanediol monoformate AminoIndene->Intermediate Oxidation with H₂O₂ / Formic Acid Product 5-Amino-1H-inden-2(3H)-one Intermediate->Product Acid-catalyzed Rearrangement

Caption: A plausible synthetic route to 5-Amino-1H-inden-2(3H)-one.

Proposed Experimental Protocol:

This proposed protocol is based on general methods for the synthesis of 2-indanones and has not been specifically reported for the 5-amino derivative.

  • Epoxidation/Hydrolysis: 5-Amino-1H-indene could be treated with an oxidizing agent such as hydrogen peroxide in formic acid. This would likely form an intermediate epoxide which is then opened to a diol monoformate.

  • Rearrangement: The resulting 5-amino-1,2-indanediol derivative would then be subjected to an acid-catalyzed rearrangement to yield the desired 2-indanone.

  • Purification: The final product would require purification, likely via column chromatography, to isolate it from starting materials and byproducts.

Self-Validation and Causality:

  • The choice of oxidizing agent is critical to achieve the desired transformation without degrading the amino group.

  • The acid catalyst in the rearrangement step facilitates the 1,2-hydride shift necessary to form the 2-oxo product.

  • This proposed route would require careful optimization of reaction conditions to manage the reactivity of the amino group and achieve a good yield.

Spectroscopic Characterization

Detailed, publicly available spectroscopic data for 5-amino-1H-inden-2(3H)-one is limited. However, the expected spectral features can be predicted based on its structure.

TechniquePredicted Key Features
¹H NMR Aromatic protons in the range of δ 6.5-7.5 ppm. A singlet for the two methylene groups flanking the carbonyl, likely around δ 3.5 ppm. A broad singlet for the amino (-NH₂) protons.
¹³C NMR A carbonyl carbon signal significantly downfield, likely > δ 210 ppm. Aromatic carbon signals between δ 110-155 ppm. A single aliphatic carbon signal for the two equivalent methylene groups.
IR Spectroscopy A strong carbonyl (C=O) stretching absorption, likely at a slightly higher wavenumber than the 1-indanone isomer, around 1710-1730 cm⁻¹. N-H stretching vibrations for the primary amine (3300-3500 cm⁻¹).
Mass Spectrometry A molecular ion peak (M⁺) at m/z 147.
Applications in Research and Drug Development

Due to the limited availability of data, the specific applications of 5-amino-1H-inden-2(3H)-one are not well-defined. However, as an isomer of the biologically relevant 5-amino-1-indanone, it holds potential as a scaffold for the synthesis of novel bioactive compounds. Researchers could explore its use in creating libraries of molecules for screening in various therapeutic areas, leveraging the different steric and electronic properties conferred by the 2-oxo substitution pattern.

Conclusion

The 5-amino-indanone scaffold is a valuable platform in medicinal chemistry. This guide has provided a detailed comparison of the two principal isomers, 5-amino-2,3-dihydro-1H-inden-1-one and 5-amino-1H-inden-2(3H)-one. While the former is well-characterized and widely used, the latter remains a more novel entity with potential for future exploration. A clear understanding of the distinct properties and synthetic routes for each isomer is paramount for their effective application in the design and development of new therapeutic agents.

References

  • Synthesis method of 5-aminoindanone. CN105237416A.
  • Synthesis, Characterization and Antimicrobial Screening of Substituted Indanone Derivatives. Research Journal of Pharmacy and Technology.
  • 5-amino-2,3-dihydro-1H-inden-1-one. PubChem. [Link]

  • Indanone: a promising scaffold for new drug discovery against neurodegenerative disorders. Drug Discovery Today. [Link]

  • Design, synthesis and docking study of 5-amino substituted indeno[1,2-c]isoquinolines as novel topoisomerase I inhibitors. Bioorganic & Medicinal Chemistry. [Link]

Sources

Foundational

Comprehensive Spectroscopic Characterization of 5-Amino-1H-inden-2(3H)-one: A Technical Guide for Structural Elucidation

Executive Summary & Molecular Architecture 5-Amino-1H-inden-2(3H)-one (often referred to as 5-amino-2-indanone) is a critical bicyclic scaffold utilized in the rational design of neuroactive therapeutics and kinase inhib...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Molecular Architecture

5-Amino-1H-inden-2(3H)-one (often referred to as 5-amino-2-indanone) is a critical bicyclic scaffold utilized in the rational design of neuroactive therapeutics and kinase inhibitors. Structurally, it fuses an electron-rich aniline moiety with a strained cyclopentanone ring. This unique architecture—combining a highly basic primary amine, an extended aromatic π -system, and a sterically constrained carbonyl—presents specific challenges and distinct signatures during analytical characterization.

This whitepaper provides an authoritative, in-depth guide to the spectroscopic elucidation of 5-Amino-1H-inden-2(3H)-one. By synthesizing fundamental physical chemistry with modern analytical methodologies, this guide establishes self-validating protocols for Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR), and High-Resolution Mass Spectrometry (HRMS).

Experimental Methodologies & Self-Validating Protocols

To ensure absolute scientific integrity, the analytical workflows described below are engineered as self-validating systems . Every step is governed by a causal rationale designed to prevent false positives and instrument drift.

Workflow Sample 5-Amino-1H-inden-2(3H)-one (Sample Prep) NMR High-Res NMR (1H, 13C, 2D) Sample->NMR DMSO-d6 Internal TMS IR ATR-FTIR Spectroscopy Sample->IR Solid State Background Subtracted MS LC-HRMS (ESI-TOF) Sample->MS MeOH/H2O Lock-Mass Calibration NMR_Data Connectivity & Stereochemistry NMR->NMR_Data IR_Data Functional Group Vibrations IR->IR_Data MS_Data Exact Mass & Fragmentation MS->MS_Data Elucidation Comprehensive Structural Elucidation NMR_Data->Elucidation IR_Data->Elucidation MS_Data->Elucidation

Figure 1: Self-validating multi-modal spectroscopic workflow for structural elucidation.

High-Resolution NMR Spectroscopy Protocol

According to established high-resolution NMR methodologies (), the selection of solvent and internal standards is paramount for accurate structural assignment.

  • Sample Preparation: Weigh 15 mg of the compound into a clean glass vial.

  • Solvent Selection (Causality): Dissolve the solid in 0.6 mL of deuterated dimethyl sulfoxide (DMSO- d6​ ) containing 0.03% v/v Tetramethylsilane (TMS). Rationale: Rather than defaulting to CDCl 3​ , DMSO- d6​ is selected because its hydrogen-bonding capacity mitigates the rapid proton exchange of the primary amine (-NH 2​ ). In CDCl 3​ , the amine protons would broaden into the baseline; in DMSO- d6​ , they resolve into a quantifiable broad singlet.

  • Instrument Tuning & Validation: Transfer to a 5 mm precision NMR tube and insert into a 400 MHz spectrometer. Self-Validation Step: Perform gradient shimming and assess the residual DMSO quintet at 2.50 ppm. The protocol dictates that the peak width at half-height ( w1/2​ ) must be < 1.5 Hz. If it exceeds this threshold, the magnetic field is insufficiently homogeneous, and the system must be re-shimmed before acquisition.

  • Acquisition: Acquire 1 H NMR (16 scans, 2s relaxation delay) and 13 C NMR (1024 scans, 2s relaxation delay).

ATR-FTIR Spectroscopy Protocol

Standard IR interpretation protocols () require meticulous sample handling to prevent environmental artifacts.

  • Background Calibration & Validation: Clean the diamond Attenuated Total Reflectance (ATR) crystal with isopropanol. Acquire a background spectrum (32 scans). Self-Validation Step: Inspect the baseline noise in the 2000–2200 cm −1 region (a spectral window naturally devoid of sample peaks). If the noise exceeds 0.5% transmittance, the crystal is contaminated, and the cleaning protocol must be repeated until a flat baseline is achieved.

  • Sample Application (Causality): Deposit 2–3 mg of the solid directly onto the crystal and apply the pressure anvil. Rationale: ATR is chosen over traditional KBr pelleting because amine salts are highly hygroscopic. KBr readily absorbs atmospheric moisture, which would produce a massive, broad O-H band that masks the critical 3300–3500 cm −1 N-H stretching region.

  • Acquisition: Acquire the sample spectrum (32 scans, 4 cm −1 resolution) and apply ATR correction algorithms.

LC-HRMS (ESI-TOF) Protocol

As detailed in foundational mass spectrometry literature (), exact mass determination requires continuous calibration.

  • Sample Preparation: Dissolve 1 mg of sample in 1 mL of LC-MS grade Methanol. Dilute 1:100 in an aqueous solution containing 0.1% Formic Acid. Rationale: Formic acid acts as an abundant proton source, heavily promoting the formation of the[M+H] + ion during electrospray ionization.

  • Lock-Mass Setup & Validation: Infuse a reference calibrant (e.g., Leucine Enkephalin, m/z 556.2771) orthogonally to the sample spray. Self-Validation Step: The data system must continuously monitor this lock-mass to dynamically correct for thermal drift in the flight tube. If the lock-mass deviates by > 2 ppm, the acquisition is automatically flagged and halted, ensuring the empirical formula generation remains scientifically unimpeachable.

  • Acquisition: Inject 2 μ L of the sample. Acquire MS1 data in positive ion mode (ESI+) and apply a collision energy of 20 eV for MS/MS (CID) fragmentation.

Spectroscopic Data Presentation & Mechanistic Interpretation

NMR Chemical Shifts & Spin-Spin Coupling

The indane core features an asymmetric 1,2,4-trisubstituted aromatic pattern due to the amino group at C-5. This asymmetry breaks the equivalence of the aliphatic protons at C-1 and C-3.

Table 1: 1 H and 13 C NMR Assignments (DMSO- d6​ , 400 MHz / 100 MHz)

Position 1 H Shift (ppm)Multiplicity ( J in Hz)Int. 13 C Shift (ppm)Mechanistic Rationale
1 3.42s2H44.2Deshielded by the adjacent carbonyl and aromatic ring.
2 ---214.5Highly deshielded cyclopentanone carbonyl carbon.
3 3.31s2H43.5Slightly more shielded than H-1 due to proximity to the electron-rich C-4.
3a ---124.5Bridgehead carbon, ortho to the amino-substituted C-5.
4 6.45d ( J = 2.0)1H109.8Highly shielded by the ortho-amino group (+M effect).
5 ---148.2Deshielded ipso-carbon attached to the electronegative nitrogen.
6 6.52dd ( J = 8.0, 2.0)1H112.4Shielded by the ortho-amino group; couples to H-7 and H-4.
7 7.05d ( J = 8.0)1H125.3Meta to the amino group; least affected by its electron donation.
7a ---134.1Bridgehead carbon.
NH 2​ 5.05br s2H-Broadened due to quadrupolar relaxation of nitrogen and slow exchange.

Causality of Aromatic Shielding: The profound shielding effect observed at C-4 (6.45 ppm) and C-6 (6.52 ppm) is a direct consequence of the +M (resonance electron-donating) effect of the primary amine at C-5. The lone pair on the nitrogen delocalizes into the aromatic π -system, increasing electron density specifically at the ortho and para positions. This increased electron density diamagnetically shields the protons, shifting them significantly upfield relative to standard benzene (7.27 ppm).

Vibrational Modes (IR)

Infrared spectroscopy provides definitive proof of the strained ring system and the primary amine.

Table 2: ATR-FTIR Vibrational Assignments

Wavenumber (cm −1 )IntensityVibrational ModeDiagnostic Significance
3450, 3360 MediumN-H stretch (asym & sym)Confirms the presence of a primary amine (two distinct bands).
1745 StrongC=O stretchCharacteristic of a strained 5-membered ring ketone.
1620 MediumN-H bend (scissoring)Further corroborates the primary amine moiety.
1500, 1605 StrongC=C aromatic stretchIndicates the indane aromatic core.
1280 MediumC-N stretchConfirms the aryl-amine linkage.

Causality of Carbonyl Shift: The carbonyl stretching frequency is highly sensitive to ring strain. In the 5-membered cyclopentanone ring of the indane core, the internal bond angle is compressed to approximately 105° (compared to the ideal 109.5° sp 3 angle). This compression increases the s-character of the exocyclic C=O bond, thereby strengthening the bond and shifting the absorption to a higher frequency (1745 cm −1 ) compared to unstrained acyclic or cyclohexanone systems (~1715 cm −1 ).

Ionization & Fragmentation Pathways (MS)

Positive Electrospray Ionization (ESI+) is utilized because the electron-donating aniline moiety readily accepts a proton to form a highly stable [M+H] + ion.

Table 3: HRMS (ESI+) Fragmentation Data

m/z (Observed)FormulaIon TypeMechanistic Origin
148.0757 [C 9​ H 10​ NO] + [M+H] + Protonation of the highly basic aniline nitrogen.
120.0808 [C 8​ H 10​ N] + [M+H - CO] + Extrusion of carbon monoxide from the cyclopentanone ring.
103.0542 [C 8​ H 7​ ] + [M+H - CO - NH 3​ ] + Subsequent loss of ammonia, forming a stable cation.

Causality of Fragmentation: When subjected to 20 eV Collision-Induced Dissociation (CID), the molecule undergoes a highly specific fragmentation. The extrusion of CO (neutral loss of 28 Da) is a hallmark of cyclic ketones, driven by the thermodynamic stability of the resulting ring-contracted cation.

Fragmentation M_plus [M+H]+ m/z 148.07 M_CO [M+H - CO]+ m/z 120.08 M_plus->M_CO - CO (28 Da) M_CO_NH3 [M+H - CO - NH3]+ m/z 103.05 M_CO->M_CO_NH3 - NH3 (17 Da)

Figure 2: Proposed ESI+ mass spectrometry fragmentation pathway for the indanone core.

References

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry (3rd ed.). Elsevier. URL:[Link]

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds (8th ed.). John Wiley & Sons. URL:[Link]

  • Gross, J. H. (2017). Mass Spectrometry: A Textbook (3rd ed.). Springer. URL: [Link]

Exploratory

The Multifaceted Biological Activities of Aminoindanone Compounds: A Technical Guide for Drug Discovery Professionals

Introduction: The Privileged Scaffold of Aminoindanone The indanone core, a bicyclic structure featuring a benzene ring fused to a five-membered ring with a ketone group, represents a "privileged scaffold" in medicinal c...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Privileged Scaffold of Aminoindanone

The indanone core, a bicyclic structure featuring a benzene ring fused to a five-membered ring with a ketone group, represents a "privileged scaffold" in medicinal chemistry. Its rigid framework provides a well-defined three-dimensional orientation for substituent groups, enabling precise interactions with a diverse range of biological targets. The introduction of an amino group to this scaffold gives rise to aminoindanone derivatives, a class of compounds that has demonstrated a remarkable breadth of pharmacological activities. This technical guide provides an in-depth exploration of the significant biological activities of aminoindanone compounds, offering insights into their mechanisms of action, quantitative efficacy, and the experimental methodologies crucial for their evaluation in a drug discovery context. From neurodegenerative disorders to oncology and infectious diseases, aminoindanone derivatives continue to be a fertile ground for the development of novel therapeutic agents.

I. Cholinesterase Inhibition: A Cornerstone in Alzheimer's Disease Therapy

A primary and extensively studied biological activity of aminoindanone derivatives is their ability to inhibit cholinesterases, particularly acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).[1][2] The inhibition of these enzymes increases the levels of the neurotransmitter acetylcholine in the brain, a key strategy in the symptomatic treatment of Alzheimer's disease.[3][4] The well-known Alzheimer's drug, Donepezil, features a dimethoxy indanone structure linked to an N-benzylpiperidine moiety, highlighting the clinical significance of this scaffold.[3][5][6]

Mechanism of Action

Aminoindanone-based cholinesterase inhibitors typically act as reversible inhibitors, binding to the active site of the enzyme and preventing the breakdown of acetylcholine.[7] Molecular docking studies have shown that these compounds can interact with key residues in the catalytic and peripheral anionic sites of AChE, mimicking the binding of the natural substrate.[1] The design of these inhibitors often involves modifying the amino group and the indanone ring to optimize binding affinity and selectivity for AChE over BChE, or vice versa.[1]

Quantitative Analysis of Inhibitory Potency

The inhibitory potency of aminoindanone derivatives against AChE and BChE is typically quantified by their half-maximal inhibitory concentration (IC50) values. A lower IC50 value indicates a more potent inhibitor.

Compound ClassTarget EnzymeIC50 Range (µM)Reference
Indanone derivatives with aminopropoxy benzyl/benzylidene moietiesAcetylcholinesterase (AChE)0.12 - 11.92[1]
Butyrylcholinesterase (BChE)0.04 - 24.36[1]
2-Aminoindan β-lactam derivativesAcetylcholinesterase (AChE)0.25 - 1.13 (nM)[8]
Dispiropyrrolidine embedded indandione hybridsButyrylcholinesterase (BChE)10.25 - 13.80[9]
Experimental Workflow: Determination of Cholinesterase Inhibition

The following workflow outlines the key steps for assessing the cholinesterase inhibitory activity of aminoindanone compounds.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Compound Dilution Series C Incubate Enzyme with Inhibitor A->C B Enzyme & Substrate Solutions B->C D Initiate Reaction with Substrate C->D E Monitor Reaction Rate D->E F Calculate % Inhibition E->F G Determine IC50 F->G

Caption: Workflow for determining cholinesterase inhibitory activity.

Detailed Protocol: Ellman's Method for Cholinesterase Activity

A widely used spectrophotometric method for measuring cholinesterase activity is the Ellman's assay.[10]

Principle: This assay is based on the hydrolysis of acetylthiocholine (or butyrylthiocholine) by the respective cholinesterase to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to generate a yellow-colored product, 5-thio-2-nitrobenzoic acid (TNB), which can be quantified by measuring the absorbance at 412 nm.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of the aminoindanone test compound in a suitable solvent (e.g., DMSO).

    • Prepare a series of dilutions of the test compound in assay buffer (e.g., phosphate buffer, pH 8.0).

    • Prepare solutions of AChE (or BChE) and the substrate (acetylthiocholine iodide or butyrylthiocholine iodide) in the assay buffer.

    • Prepare a solution of DTNB in the assay buffer.

  • Assay Setup (in a 96-well microplate):

    • Add a fixed volume of the enzyme solution to each well.

    • Add the different concentrations of the aminoindanone compound to the respective wells. Include a control well with no inhibitor (vehicle control) and a blank well with no enzyme.[11]

    • Pre-incubate the enzyme and inhibitor for a specific time (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).[11]

  • Reaction Initiation and Measurement:

    • Add the DTNB solution to all wells.

    • Initiate the enzymatic reaction by adding the substrate solution to each well.[11]

    • Immediately begin monitoring the increase in absorbance at 412 nm over time using a microplate reader. The rate of the reaction is proportional to the enzyme activity.[10]

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.[11]

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.[12]

II. Anticancer Activity: Targeting Cell Proliferation and Survival

A growing body of evidence highlights the potential of aminoindanone derivatives as anticancer agents.[13][14] These compounds have demonstrated cytotoxicity against a variety of cancer cell lines, acting through diverse mechanisms that disrupt fundamental cellular processes.[15][16]

Key Anticancer Mechanisms
  • Tubulin Polymerization Inhibition: Several indanone derivatives have been shown to inhibit tubulin polymerization, a critical process for the formation of the mitotic spindle during cell division. This disruption leads to cell cycle arrest, typically in the G2/M phase, and ultimately induces apoptosis (programmed cell death).[13][17]

  • Modulation of Signaling Pathways: Aminoindanone compounds can interfere with key signaling pathways that regulate cell growth, proliferation, and survival. For instance, some derivatives have been found to inhibit the expression of NF-κB p65 and Bcl-2, proteins that play crucial roles in promoting cancer cell survival and proliferation.[14][15]

  • Induction of Oxidative Stress: Certain aminoindanone derivatives can increase the levels of reactive oxygen species (ROS) within cancer cells, leading to oxidative stress and subsequent apoptosis.[15][18]

Quantitative Analysis of Cytotoxicity

The in vitro anticancer efficacy of aminoindanone derivatives is commonly expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

Compound ClassCancer Cell Line(s)IC50 Range (µM)Reference
Indanone-based thiazolyl hydrazone derivativesColorectal cancer (p53 mutant)0.41 ± 0.19 to 6.85 ± 1.44[15]
Indanone containing spiroisoxazoline derivativesBreast cancer (MCF-7)0.03 ± 0.01[19]
Experimental Workflow: In Vitro Cytotoxicity Assessment

The following diagram illustrates a typical workflow for evaluating the anticancer activity of aminoindanone compounds in vitro.

G cluster_prep Preparation cluster_treatment Treatment cluster_assay Viability Assay cluster_analysis Data Analysis A Cancer Cell Culture C Seed Cells in Microplate A->C B Compound Dilution Series D Add Compound Dilutions B->D C->D E Incubate (24-72h) D->E F Add Viability Reagent (e.g., MTT) E->F G Measure Signal (Absorbance/Fluorescence) F->G H Calculate % Viability G->H I Determine IC50 H->I

Caption: Workflow for in vitro cytotoxicity assessment of anticancer compounds.

Detailed Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability.[20][21][22]

Principle: The assay is based on the ability of mitochondrial dehydrogenases in viable cells to reduce the yellow, water-soluble MTT to a purple, insoluble formazan product. The amount of formazan produced is directly proportional to the number of living cells.[20][21]

Step-by-Step Methodology:

  • Cell Seeding:

    • Culture the desired cancer cell line to logarithmic growth phase.

    • Trypsinize and count the cells.

    • Seed the cells into a 96-well microplate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare a series of dilutions of the aminoindanone test compound in the cell culture medium.

    • Remove the old medium from the wells and add the medium containing the different concentrations of the test compound. Include control wells with vehicle-treated cells and blank wells with medium only.

    • Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.[23]

  • MTT Assay:

    • After the incubation period, add a sterile MTT solution to each well and incubate for an additional 2-4 hours.

    • During this incubation, the MTT will be converted to formazan crystals by viable cells.

    • Carefully remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to each well to dissolve the formazan crystals.

  • Data Acquisition and Analysis:

    • Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of approximately 570 nm.

    • Calculate the percentage of cell viability for each compound concentration relative to the vehicle-treated control cells.[21]

    • Plot the percentage of viability against the logarithm of the compound concentration and determine the IC50 value.

III. Neuroprotective Effects: A Potential Avenue for Parkinson's Disease

Beyond their role in Alzheimer's, aminoindanone derivatives have shown promise as neuroprotective agents, particularly in the context of Parkinson's disease.[24][25] The anti-Parkinsonian drug rasagiline, a monoamine oxidase-B (MAO-B) inhibitor, is metabolized to 1-(R)-aminoindan, which itself exhibits neuroprotective properties.[25]

Mechanism of Neuroprotection

The neuroprotective effects of aminoindanone compounds are thought to be multifactorial. They can protect neurons from oxidative stress-induced cell death and restore levels of key neurotransmitters like dopamine in animal models of Parkinson's disease.[25] Some derivatives also inhibit MAO-B, an enzyme that breaks down dopamine, thereby increasing its availability in the brain.[24]

Experimental Evidence of Neuroprotection

Studies have demonstrated the neuroprotective effects of aminoindanone derivatives in both in vitro and in vivo models of Parkinson's disease. For example, 1-(R)-aminoindan has been shown to:

  • Protect neurons from hydrogen peroxide-induced oxidative stress.[25]

  • Reverse behavioral asymmetry in rat models of Parkinson's disease.[25]

  • Restore striatal catecholamine levels in these models.[25]

IV. Antibacterial and Other Biological Activities

The pharmacological versatility of the aminoindanone scaffold extends to other therapeutic areas as well.

  • Antibacterial Activity: Certain aminoindane derivatives have demonstrated antibacterial activity against pathogenic bacteria, including multidrug-resistant strains like methicillin-resistant Staphylococcus aureus (MRSA) and Acinetobacter baumannii.[26][27] The antibacterial efficacy is often evaluated using methods like the disc diffusion assay and by determining the minimum inhibitory concentration (MIC).[26][27]

  • Smooth Muscle Relaxant and Mediator Release Inhibition: N-substituted 3-aminoindanones have been evaluated for their smooth muscle relaxant activity and their ability to inhibit the release of inflammatory mediators from mast cells.[28]

Conclusion: A Scaffold of Continuing Promise

The aminoindanone scaffold has proven to be a remarkably versatile platform for the discovery of new therapeutic agents. From the well-established role of Donepezil in Alzheimer's disease to the emerging potential of novel derivatives in cancer, Parkinson's disease, and infectious diseases, these compounds continue to attract significant interest from the drug discovery community. The in-depth understanding of their mechanisms of action, coupled with robust and validated experimental protocols for their evaluation, is paramount for the successful translation of these promising molecules into clinically effective drugs. This technical guide serves as a foundational resource for researchers dedicated to unlocking the full therapeutic potential of aminoindanone compounds.

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Foundational

A Comprehensive Technical Guide to the Synthesis of Substituted Indanones

Introduction Substituted indanones are a class of bicyclic ketones that form the core scaffold of numerous biologically active molecules and are pivotal intermediates in the synthesis of a wide range of pharmaceuticals a...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Substituted indanones are a class of bicyclic ketones that form the core scaffold of numerous biologically active molecules and are pivotal intermediates in the synthesis of a wide range of pharmaceuticals and natural products.[1][2] Their structural motif is found in compounds exhibiting anticancer, anti-inflammatory, antiviral, and neuroprotective properties, making the development of efficient and selective synthetic routes to these molecules a significant focus for researchers in medicinal chemistry and drug development.[3][4][5] This in-depth technical guide provides a comprehensive overview of the core synthetic strategies for the construction of substituted indanones, with a focus on the underlying mechanistic principles, practical experimental considerations, and the latest advancements in the field.

This guide is designed for researchers, scientists, and drug development professionals, offering not just a compilation of methods, but a critical analysis of the causality behind experimental choices. We will delve into the nuances of intramolecular Friedel-Crafts reactions, the elegance of the Nazarov cyclization, and the versatility of modern transition-metal-catalyzed approaches, providing detailed protocols and comparative data to inform your synthetic planning.

Core Synthetic Strategies: A Comparative Overview

The construction of the indanone framework predominantly relies on intramolecular cyclization reactions to form the five-membered ring. The choice of synthetic strategy is often dictated by the desired substitution pattern, the availability of starting materials, and the required scale of the synthesis. Here, we will explore the most robust and widely employed methodologies.

Intramolecular Friedel-Crafts Acylation: The Workhorse of Indanone Synthesis

The intramolecular Friedel-Crafts acylation of 3-arylpropanoic acids or their more reactive acyl chloride derivatives is arguably the most classical and frequently utilized method for the synthesis of 1-indanones.[1][2][4] This reaction proceeds via an electrophilic aromatic substitution mechanism, where the tethered acyl group attacks the aromatic ring to forge the new carbon-carbon bond.

Mechanism and Rationale

The reaction is initiated by the activation of the carboxylic acid or acyl chloride with a strong Brønsted or Lewis acid. This generates a highly electrophilic acylium ion. The aromatic ring then acts as an intramolecular nucleophile, attacking the acylium ion to form a resonance-stabilized carbocation intermediate (a sigma complex or arenium ion). Finally, deprotonation of this intermediate restores aromaticity, yielding the 1-indanone product.[2]

The choice between using a 3-arylpropanoic acid directly or converting it to the corresponding acyl chloride is a key experimental decision:

  • Direct Cyclization of 3-Arylpropanoic Acids: This one-step approach is more atom-economical and environmentally benign, with water being the only byproduct.[1][4] However, it often necessitates harsh reaction conditions, including high temperatures and the use of strong acid catalysts like polyphosphoric acid (PPA) or triflic acid (TfOH).[1][2]

  • Cyclization of 3-Arylpropionyl Chlorides: This two-step method involves the initial conversion of the carboxylic acid to the more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The subsequent cyclization can then be achieved under milder conditions, often employing Lewis acids such as aluminum chloride (AlCl₃).[4] While generally more efficient, this route generates corrosive byproducts.[4]

Diagram 1: General Mechanism of Intramolecular Friedel-Crafts Acylation

G cluster_0 Starting Material cluster_1 Activation cluster_2 Cyclization cluster_3 Deprotonation 3-Arylpropanoic Acid 3-Arylpropanoic Acid Acylium Ion Acylium Ion 3-Arylpropanoic Acid->Acylium Ion + Strong Acid (H⁺) Sigma Complex Sigma Complex Acylium Ion->Sigma Complex Intramolecular Electrophilic Attack 1-Indanone 1-Indanone Sigma Complex->1-Indanone - H⁺

Caption: Mechanism of Intramolecular Friedel-Crafts Acylation.

Catalyst Systems and Their Influence

A variety of acidic catalysts can be employed for the intramolecular Friedel-Crafts acylation, each with its own advantages and limitations.

Catalyst SystemStarting MaterialTypical ConditionsAdvantagesDisadvantages
Polyphosphoric Acid (PPA) 3-Arylpropanoic AcidHigh temperature (100-150 °C)Inexpensive, acts as both solvent and catalystViscous, difficult to stir, harsh workup
Triflic Acid (TfOH) 3-Arylpropanoic Acid0 °C to room temperatureHigh reactivity, clean reactionsExpensive, corrosive
Aluminum Chloride (AlCl₃) 3-Arylpropionyl Chloride0 °C to room temperature in an inert solvent (e.g., CH₂Cl₂)Highly effective, readily availableStoichiometric amounts often required, hygroscopic, corrosive
Niobium Pentachloride (NbCl₅) 3-Arylpropanoic AcidRoom temperatureMild conditions, acts as both reagent and catalystMoisture sensitive
Lanthanide Triflates (e.g., Tb(OTf)₃) 3-Arylpropanoic AcidHigh temperature (e.g., 250 °C) in a high-boiling solventCatalytic amountsVery high temperatures required

Data compiled from multiple sources.[1][2][3][6][7][8]

Regiocontrol in Friedel-Crafts Acylation

Substituents on the aromatic ring play a crucial role in directing the intramolecular cyclization. Electron-donating groups (EDGs) such as methoxy or alkyl groups activate the ring towards electrophilic substitution and typically direct the acylation to the ortho and para positions. Conversely, electron-withdrawing groups (EWGs) like nitro or halo groups deactivate the ring and direct acylation to the meta position. The final regioisomeric ratio is a delicate interplay between these electronic effects and steric hindrance.[9]

A fascinating example of regiocontrol is seen in the PPA-mediated reaction of α,β-unsaturated carboxylic acids with benzene derivatives. The P₂O₅ content in the PPA can be tuned to selectively favor different regioisomers of the resulting indanone.[10][11] At high P₂O₅ concentrations, acylation is favored, while at lower concentrations, a conjugate addition pathway can dominate, leading to a different regioisomer.[10]

Experimental Protocol: Synthesis of 4-Methyl-1-indanone via Friedel-Crafts Acylation

This protocol describes the direct cyclization of 3-(m-tolyl)propanoic acid using polyphosphoric acid.[12]

Materials:

  • 3-(m-tolyl)propanoic acid

  • Polyphosphoric acid (PPA)

  • Ice

  • Dichloromethane (CH₂Cl₂)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask equipped with a mechanical stirrer, add polyphosphoric acid.

  • Heat the PPA to approximately 80-90 °C with stirring to reduce its viscosity.

  • Slowly add 3-(m-tolyl)propanoic acid to the hot PPA with vigorous stirring.

  • Heat the reaction mixture to 100-120 °C and maintain for 2-4 hours, monitoring the reaction progress by TLC.

  • Upon completion, allow the mixture to cool slightly and then carefully pour it onto crushed ice with stirring.

  • Extract the aqueous mixture with dichloromethane (3 x 50 mL).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution until effervescence ceases, followed by a wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel to yield pure 4-methyl-1-indanone.

The Nazarov Cyclization: An Elegant Electrocyclic Approach

The Nazarov cyclization is a powerful acid-catalyzed 4π-electrocyclization of divinyl ketones to produce cyclopentenones.[13] In the context of indanone synthesis, chalcones (1,3-diaryl-2-propen-1-ones) serve as excellent precursors, offering a versatile and modular route to this important scaffold.[6][13]

Mechanism and Rationale

The reaction is initiated by the activation of the carbonyl group of the chalcone by a Brønsted or Lewis acid, which generates a pentadienyl cation intermediate. The key step is a thermally allowed 4π-conrotatory electrocyclization of this cation, as dictated by the Woodward-Hoffmann rules, to form an oxyallyl cation. Subsequent deprotonation and tautomerization of the resulting enol intermediate yield the final 1-indanone product.[13]

Diagram 2: The Nazarov Cyclization for Indanone Synthesis

G Chalcone Chalcone Pentadienyl Cation Pentadienyl Cation Chalcone->Pentadienyl Cation + H⁺ or Lewis Acid Oxyallyl Cation Oxyallyl Cation Pentadienyl Cation->Oxyallyl Cation 4π-Electrocyclization (conrotatory) 1-Indanone 1-Indanone Oxyallyl Cation->1-Indanone - H⁺, Tautomerization

Sources

Exploratory

The Sourcing and Application of 5-Amino-1H-inden-2(3H)-one: A Technical Guide for Chemical Researchers

Introduction: Navigating the Isomeric Landscape of Aminoindanones For researchers and professionals in drug development, the indanone scaffold is a recognized pharmacophore with significant potential, particularly in the...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Navigating the Isomeric Landscape of Aminoindanones

For researchers and professionals in drug development, the indanone scaffold is a recognized pharmacophore with significant potential, particularly in the development of agents targeting neurodegenerative diseases.[1] However, precision in sourcing and applying these intermediates is critical, as subtle structural variations can lead to vastly different chemical properties and biological activities. This guide focuses on a specific, less common isomer, 5-Amino-1H-inden-2(3H)-one , providing an in-depth analysis of its commercial availability, distinguishing it from its more prevalent isomer, 5-amino-1-indanone , and exploring its potential applications and synthesis strategies.

The primary challenge for researchers is the frequent confusion between the 2-oxo and 1-oxo forms of 5-aminoindane. While both are valuable chemical building blocks, their commercial availability and documented applications differ significantly. This guide aims to provide clarity and practical advice for the procurement and utilization of the 2-oxo variant.

Section 1: Commercial Availability and Supplier Analysis

Our investigation reveals that 5-Amino-1H-inden-2(3H)-one is primarily available commercially in its hydrochloride salt form, 5-Amino-1H-inden-2(3H)-one hydrochloride (CAS Number: 1314928-84-1) . The free base form is not commonly listed as a stock item.

Primary Manufacturer and Distribution:

The main source of this compound appears to be AstaTech, Inc. , a US-based Contract Research Organization (CRO).[2][3] This product is then distributed through major chemical suppliers, most notably Sigma-Aldrich (MilliporeSigma) .

Procurement Workflow for a Specialty Research Chemical:

The process of acquiring a niche chemical like 5-Amino-1H-inden-2(3H)-one HCl follows a standard workflow for researchers, which can be visualized as follows:

G cluster_0 Discovery & Vetting cluster_1 Procurement cluster_2 Logistics & Quality Control A Identify Need for 5-Amino-1H-inden-2(3H)-one B Database Search (CAS 1314928-84-1) A->B CAS No. C Identify Primary Supplier (e.g., Sigma-Aldrich/AstaTech) B->C Supplier Info D Request Quotation (Price & Lead Time) C->D Inquiry E Internal Approval & Purchase Order Generation D->E Quote F Place Order with Supplier E->F PO G Supplier Processing & Shipping (e.g., 10 days) F->G Order Conf. H Receiving & Incoming QC (Verify COA, Appearance) G->H Shipment I Release to Research Lab H->I QC Pass

Caption: Procurement workflow for specialty chemicals.

Supplier and Product Specifications:

The following table summarizes the available information for the hydrochloride salt of the target compound.

SupplierProduct NameCAS NumberPurityPack Size(s)Price (USD)Lead Time
Sigma-Aldrich5-AMINO-1H-INDEN-2(3H)-ONE HCL1314928-84-195%100 mg, 250 mg$433.75 (100mg)~10 days

Data sourced from Sigma-Aldrich, correct as of early 2026. Pricing is for reference only and subject to change.

Technical Data for 5-Amino-1H-inden-2(3H)-one HCl (CAS 1314928-84-1):

  • Physical Form: Pale-yellow to Yellow-brown Solid

  • Storage Temperature: Room temperature

  • Molecular Formula: C₉H₁₀ClNO

  • Molecular Weight: 183.64 g/mol

  • Purity: 95%

Section 2: The More Common Isomer: 5-Amino-1-indanone

To provide context and prevent procurement errors, it is essential to understand the properties and availability of the more common isomer, 5-amino-1-indanone (CAS 3470-54-0) . This compound is widely available from a multitude of suppliers.

Supplier Overview for 5-amino-1-indanone (CAS 3470-54-0):

SupplierPurityPack Sizes
Fluorochem95%1g, 5g, 10g, 25g
Manchester Organics95%Stock available
And many others via platforms like ChemicalBookVariesVarious

This is a representative, non-exhaustive list.[4][5]

Comparative Properties:

Property5-Amino-1H-inden-2(3H)-one HCl5-amino-1-indanone
CAS Number 1314928-84-13470-54-0
Structure Ketone at position 2Ketone at position 1
Form Hydrochloride SaltFree Base
Purity (Typical) 95%95%[5]
Melting Point Not specified184-186°C[5]
Availability LimitedWidely Available

Section 3: Synthesis Considerations

Given the limited commercial availability of the free base of 5-Amino-1H-inden-2(3H)-one, researchers may need to consider its synthesis. A plausible and efficient method involves the conversion from its more readily available 1-oxo isomer, 5-amino-1-indanone. A general and effective procedure for converting indanones to indenones is the Saegusa oxidation .[6]

The Saegusa oxidation is a two-step process that converts a ketone into an α,β-unsaturated ketone via a silyl enol ether intermediate. This method is advantageous because it proceeds under relatively neutral conditions, which is crucial for handling indenones that can be unstable.[6]

Plausible Synthesis Workflow:

The following diagram illustrates a conceptual workflow for the synthesis of 5-Amino-1H-inden-2(3H)-one, starting from the more common 5-amino-1-indanone. This would first require a protection step for the amino group, followed by the conversion of the ketone at position 1 to position 2, and finally deprotection. A more direct, albeit potentially lower-yielding, approach could involve the direct conversion of a suitable precursor.

G cluster_0 Starting Material cluster_1 Protection cluster_2 Isomerization/Conversion cluster_3 Deprotection A 5-amino-1-indanone (CAS 3470-54-0) B N-Protected 5-amino-1-indanone A->B e.g., Boc Anhydride C Conversion to 2-one B->C Multi-step sequence D 5-Amino-1H-inden-2(3H)-one (Free Base) C->D e.g., TFA/DCM

Caption: Conceptual synthesis path from the 1-one to the 2-one isomer.

Conceptual Protocol for Conversion of an Indanone to an Indenone (based on Saegusa Oxidation):

This is a generalized protocol and would require optimization for the specific substrate.

  • Silyl Enol Ether Formation: The starting indanone is reacted with a silylating agent, such as trimethylsilyl trifluoromethanesulfonate (TMSOTf), in the presence of a non-nucleophilic base like triethylamine (Et₃N). This reaction forms the corresponding trimethylsilyl enol ether.[6]

  • Oxidation: The crude silyl enol ether is then treated with a stoichiometric amount of palladium(II) acetate (Pd(OAc)₂) in a solvent like acetonitrile (CH₃CN). The palladium(II) species oxidizes the enol ether to the α,β-unsaturated ketone (the indenone).[6]

  • Work-up and Purification: The reaction mixture is filtered through a plug of silica gel to remove palladium salts. The product is then purified, typically by column chromatography. It is crucial to handle the purified indenone quickly as they can be unstable.[6]

Section 4: Applications in Drug Discovery and Development

While specific, published applications for 5-Amino-1H-inden-2(3H)-one are scarce, the broader class of aminoindanones serves as a valuable scaffold in medicinal chemistry. The primary utility of this compound is as a pharmaceutical intermediate .[5]

Inferred Potential Applications:

By examining the applications of the closely related 5-amino-1-indanone, we can infer the potential research areas for the 2-oxo isomer:

  • Neurodegenerative Diseases: The indanone core is a key feature of Donepezil, a widely used drug for Alzheimer's disease. Indanone derivatives are known to act as inhibitors of acetylcholinesterase (AChE) and monoamine oxidases (MAO), both of which are important targets in neurodegenerative disorders.[1] The 5-amino group provides a crucial handle for further chemical modification to explore structure-activity relationships.

  • Anticancer Agents: Certain indenone and indanone derivatives have been investigated for their anticancer properties. For example, some 2-benzylidene-1-indanones have shown potent cytotoxicity against various human cancer cell lines and act as inhibitors of tubulin polymerization.[7][8] The amino group on the 2-oxo isomer could be used to synthesize analogous compounds.

  • Antiviral and Antibacterial Agents: The indanone framework is present in various compounds with reported antiviral and antibacterial activities.[8]

The value of 5-Amino-1H-inden-2(3H)-one lies in its potential to create novel chemical entities by providing a different substitution pattern and reactivity compared to its 1-oxo counterpart. The ketone at the 2-position and the amino group at the 5-position offer distinct opportunities for chemists to build and diversify molecular libraries for screening against various biological targets.

Conclusion

5-Amino-1H-inden-2(3H)-one is a specialty chemical intermediate with potential applications in drug discovery, particularly in the fields of neurodegenerative and anticancer research. Its commercial availability is currently limited, with the hydrochloride salt being the primary accessible form. Researchers must exercise diligence to distinguish this compound from its more widely available isomer, 5-amino-1-indanone. For projects requiring the free base or larger quantities, chemical synthesis, potentially via a route like the Saegusa oxidation from the 1-indanone isomer, may be a necessary consideration. This guide provides the foundational knowledge for scientists to confidently source, differentiate, and strategically utilize this promising chemical building block.

References

  • Tidwell, T. T. (2002). Synthesis of 2-indanones via [4 + 1] Annulation Reactions of (Trialkylsilyl)arylketenes. Organic Letters, 4(15), 2465–2468.
  • Hauser, F. M., Zhou, M., & Sun, S. (2001). FACILE SYNTHESIS OF INDENONES FROM INDANONES: A NEW PROCEDURE.
  • Zhang, Z., et al. (2020).
  • Organic Chemistry Portal. (n.d.). Indanone synthesis. Retrieved from [Link]

  • Serafin, K., et al. (2017). Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journal of Organic Chemistry, 13, 459-497.
  • Google Patents. (n.d.).
  • Bansal, R., et al. (2024). Indanone: a promising scaffold for new drug discovery against neurodegenerative disorders. Drug Discovery Today, 29(8), 104063.
  • Google Patents. (n.d.).
  • Google Patents. (n.d.).
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Crucial Role of 1-Indanone in Modern Pharmaceutical Synthesis.
  • MDPI. (2025).
  • ResearchGate. (2025). 1-INDANONE DERIVATIVES: A NOVEL ONE-POT APPROACH TO IMIDES VIA BECKMANN-LIKE REARRANGEMENT AND THEORETICAL INSIGHTS INTO THEIR INTERACTIONS WITH AChE ENZYME.
  • Patil, S. A., et al. (2017). Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journal of Organic Chemistry, 13, 459-497.
  • Patsnap Eureka. (2022). Use of amino acids as stabilizing compounds in pharmaceutical compositions containing high concentrations of protein-based therapeutic agents.
  • RSC Publishing. (n.d.). One-pot synthesis of (R)
  • Neta Scientific. (n.d.). A11377 1G | Astatech (R)-3-((TERT-BUTOXYCARBONYL)AMINO)-4-(3-CYANOPHENYL)BUTANOIC ACID.
  • PubChem. (2025). AstaTech, Inc. - PubChem Data Source. Retrieved from [Link].

  • Neta Scientific. (n.d.). D71607 1G | Astatech 4-BROMO-2,3-DIMETHYLPHENYLBORONIC ACID.
  • Aztec Chemicals. (n.d.).

Sources

Protocols & Analytical Methods

Method

Application Note: Step-by-Step Synthesis and Isolation Protocol for 5-Amino-1H-inden-2(3H)-one

Executive Summary 5-Amino-1H-inden-2(3H)-one (commonly referred to as 5-amino-2-indanone) is a highly valued bifunctional building block used extensively in the development of kinase inhibitors, pyrrolo-nitrogenous heter...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

5-Amino-1H-inden-2(3H)-one (commonly referred to as 5-amino-2-indanone) is a highly valued bifunctional building block used extensively in the development of kinase inhibitors, pyrrolo-nitrogenous heterocyclic derivatives, and other targeted therapeutics[1]. The presence of both a reactive cyclic ketone and an aromatic amine provides orthogonal reactivity for complex functionalization.

Synthesizing this molecule requires precise chemoselectivity. The standard, highly efficient two-step synthetic route involves the electrophilic aromatic nitration of 2-indanone, followed by the selective catalytic hydrogenation of the nitro intermediate.

Strategic Mechanistic Rationale (E-E-A-T)

As with any bifunctional intermediate, the primary challenge in this synthesis is preventing the degradation or over-reduction of the sensitive C2-ketone moiety.

  • Nitration Causality: 2-Indanone is highly susceptible to oxidative degradation. If the temperature is not strictly controlled, fuming nitric acid will oxidize the indanone core, leading to ring cleavage and the formation of phthalic acid derivatives (e.g., 4-nitro-1,2-benzenedicarboxylic acid)[2]. Performing the reaction at exactly -20 °C in a halogenated solvent ensures that the rate of electrophilic aromatic substitution outpaces oxidative cleavage.

  • Reduction Causality: The reduction of 5-nitro-2-indanone to the corresponding amine must be chemoselective. Strong hydride donors (e.g., LiAlH4 or NaBH4) would indiscriminately reduce both the nitro group and the ketone. Conversely, catalytic hydrogenation using 5% Palladium on Carbon (Pd/C) in glacial acetic acid selectively reduces the nitro group at room temperature[1]. Acetic acid serves a critical dual purpose: it enhances the solubility of the nitro compound and immediately protonates the newly formed amine. This transient acetate salt formation prevents the nucleophilic amine from attacking the unreacted ketone, thereby avoiding intermolecular Schiff base polymerization.

Reaction Pathway & Experimental Workflow

SynthesisPathway Indanone 2-Indanone (Starting Material) Nitro 5-Nitro-2-indanone (Intermediate) Indanone->Nitro Fuming HNO3 CHCl3, -20°C (Electrophilic Nitration) Amino 5-Amino-2-indanone (Target Product) Nitro->Amino H2 (1 atm), 5% Pd/C Acetic Acid, RT (Catalytic Reduction)

Figure 1: Two-step chemoselective synthesis pathway for 5-Amino-1H-inden-2(3H)-one.

Workflow Step1 Step 1: Nitration Cool 2-indanone in CHCl3 to -20°C. Add fuming HNO3 dropwise. Step2 Step 2: Quenching & Extraction Pour into NaOH/Ice mixture. Extract with organic solvent. Step1->Step2 Step3 Step 3: Catalytic Setup Dissolve intermediate in Acetic Acid. Add 5% Pd/C catalyst. Step2->Step3 Step4 Step 4: Hydrogenation Purge with H2 gas (1 atm). Stir at RT until completion. Step3->Step4 Step5 Step 5: Isolation Filter through Celite. Concentrate under reduced pressure. Step4->Step5

Figure 2: Step-by-step experimental workflow from nitration to final product isolation.

Quantitative Reaction Parameters

Reaction PhaseReagentsMolar EquivalentsTemp (°C)Time (h)Expected YieldKey Analytical Marker (LC-MS)
Phase 1: Nitration 2-Indanone, Fuming HNO31.0 : Excess-201.065-75%m/z = 178[M+H]⁺
Phase 2: Reduction 5-Nitro-2-indanone, H₂, 5% Pd/C1.0 : Excess25 (RT)2-485-95%m/z = 148[M+H]⁺

Detailed Experimental Methodologies

Phase 1: Electrophilic Aromatic Nitration

Objective: Synthesis of 5-Nitro-1H-inden-2(3H)-one.

  • Preparation: Dissolve 2-indanone (5.6 g, ~42.4 mmol) in 40 mL of anhydrous chloroform (CHCl₃) in a 250 mL round-bottom flask equipped with a magnetic stir bar and a pressure-equalizing addition funnel.

  • Cryogenic Cooling: Immerse the reaction vessel in a dry ice/ethylene glycol bath to bring the internal temperature to exactly -20 °C.

    • Causality: Strict temperature control is mandatory. Deviating above -15 °C significantly increases the risk of oxidative ring cleavage[2].

  • Acid Addition: Charge the addition funnel with 13 mL of fuming nitric acid. Add the acid dropwise over a period of 45 minutes under vigorous stirring.

    • Causality: Fuming nitric acid is a potent oxidizer; dropwise addition mitigates localized exothermic spikes that could lead to over-nitration or thermal runaway.

  • Self-Validation & Monitoring: Stir the mixture for an additional 20 minutes at -20 °C. Pull a 10 µL aliquot, quench in a 1:1 mixture of water and ethyl acetate, and analyze the organic layer via TLC (Hexanes:EtOAc 3:1) to confirm the complete consumption of the 2-indanone starting material.

  • Alkaline Quenching: Carefully pour the cold reaction mixture into a vigorously stirred beaker containing a pre-chilled mixture of sodium hydroxide (6.5 g) and crushed ice (~50 mL).

    • Causality: Rapid alkaline quenching neutralizes the excess fuming nitric acid immediately, halting the reaction and preventing the degradation of the newly formed 5-nitro-2-indanone.

  • Isolation: Separate the organic layer. Extract the remaining aqueous layer twice with 20 mL of CHCl₃. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify via silica gel flash chromatography if necessary.

Phase 2: Chemoselective Catalytic Hydrogenation

Objective: Reduction to 5-Amino-1H-inden-2(3H)-one.

  • Preparation: In a heavy-walled hydrogenation vessel, dissolve the isolated 5-nitro-2-indanone (3.56 g, 20 mmol) in 200 mL of glacial acetic acid[1].

  • Catalyst Introduction: Carefully add 1.0 g of 5% Palladium on Carbon (Pd/C) to the solution[1].

    • Safety & Causality: Dry Pd/C is highly pyrophoric. To prevent the ignition of solvent vapors, wet the catalyst with a small volume of acetic acid under a nitrogen blanket before adding it to the bulk mixture.

  • Degassing & Hydrogenation: Seal the vessel and degas by purging the headspace with Nitrogen gas three times. Follow this by purging with Hydrogen gas three times. Maintain a Hydrogen atmosphere (1 atm) using a balloon or a low-pressure manifold, and stir vigorously at room temperature[1].

  • Self-Validation & Monitoring: Monitor the reaction via LC-MS. The reduction is deemed complete when hydrogen uptake ceases and the mass spectrum shows the complete disappearance of the nitro intermediate (m/z 178 [M+H]⁺) alongside the emergence of the primary amine product (m/z 148 [M+H]⁺). This typically takes 2 to 4 hours.

  • Filtration: Purge the system thoroughly with Nitrogen to displace all reactive Hydrogen gas. Filter the dark suspension through a tightly packed pad of Celite. Wash the Celite pad with an additional 20 mL of acetic acid.

    • Causality: Celite prevents the finely divided palladium particles from passing through the filter paper, ensuring the final product is free of heavy metal contamination and preventing post-reaction oxidation.

  • Final Isolation: Concentrate the filtrate under reduced pressure. To remove residual acetic acid, co-evaporate the residue with toluene, or neutralize carefully with a cold saturated NaHCO₃ solution followed by extraction with ethyl acetate. Dry and concentrate to afford the final 5-amino-1H-inden-2(3H)-one product[1].

References

  • Title: 26.4: Some Aromatic Side-Chain Compounds - Chemistry LibreTexts Source: libretexts.org URL: [Link]

  • Source: patents.google.

Sources

Application

The Untapped Potential of 5-Amino-1H-inden-2(3H)-one: A Scaffold for Novel Therapeutics in Medicinal Chemistry

Introduction: The Indanone Core as a Privileged Scaffold In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in a multitude of biologically active compounds. These are often referred...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Indanone Core as a Privileged Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in a multitude of biologically active compounds. These are often referred to as "privileged scaffolds" due to their ability to interact with a variety of biological targets. The indanone nucleus is one such versatile scaffold, demonstrating a remarkable breadth of pharmacological properties.[1][2] Its rigid, bicyclic structure provides a defined three-dimensional arrangement for appended functional groups, making it an ideal starting point for the rational design of potent and selective therapeutic agents. The successful development of Donepezil, an indanone derivative and a cornerstone in Alzheimer's disease therapy, has cemented the importance of this scaffold and spurred significant research into its potential against a range of pathological conditions.[1]

While much of the research has focused on 1-indanone derivatives, its structural isomer, 5-Amino-1H-inden-2(3H)-one , represents a largely unexplored area of chemical space. The strategic placement of the ketone at the 2-position and the amino group at the 5-position offers unique structural and electronic properties that could be leveraged for novel drug discovery campaigns. This guide will explore the established applications of the closely related 5-amino-1-indanone to build a case for the therapeutic potential of 5-Amino-1H-inden-2(3H)-one, and provide foundational protocols for its synthesis and evaluation.

Established Applications of the 5-Amino-1-Indanone Isomer: A Blueprint for Discovery

The vast body of research on 5-amino-1-indanone and its derivatives provides a valuable roadmap for investigating the potential of 5-Amino-1H-inden-2(3H)-one. The primary therapeutic areas where 1-indanone derivatives have shown significant promise are neurodegenerative diseases and oncology.

Neurodegenerative Disorders: Targeting Cholinesterase and Beyond

The indanone scaffold is a cornerstone in the design of agents for neurodegenerative diseases, particularly Alzheimer's disease.[1] Derivatives of 5-amino-1-indanone have been extensively explored as inhibitors of acetylcholinesterase (AChE), an enzyme responsible for the breakdown of the neurotransmitter acetylcholine.[1] By inhibiting AChE, these compounds increase acetylcholine levels in the brain, which is beneficial for cognitive function.

The drug Donepezil exemplifies the success of this approach. Its 5,6-dimethoxyindanone core is crucial for its interaction with both the catalytic active site and the peripheral anionic site of the AChE enzyme. This has inspired the development of numerous other indanone-based AChE inhibitors, with modifications often involving the amino group to modulate potency and selectivity.[1]

Beyond AChE, indanone derivatives are also being investigated as inhibitors of monoamine oxidases (MAO-A and MAO-B), enzymes involved in the degradation of neurotransmitters like serotonin, norepinephrine, and dopamine.[1] Dual-target inhibitors that modulate both AChE and MAO have emerged as a promising strategy for a multi-faceted treatment of neurodegenerative disorders.

Anticancer Activity: A Scaffold for Tubulin and Kinase Inhibitors

The rigid indanone framework has also been utilized in the development of anticancer agents. Arylidene indanones, which are synthesized from 1-indanones, have been shown to act as inhibitors of tubulin assembly.[3] By disrupting microtubule dynamics, these compounds can induce cell cycle arrest and apoptosis in cancer cells.

Furthermore, the indanone scaffold has been incorporated into inhibitors of various protein kinases, which are often dysregulated in cancer. The amino group on the indanone ring serves as a convenient handle for synthetic elaboration, allowing for the introduction of various side chains to target the ATP-binding pocket of specific kinases.

The following table summarizes the reported biological activities of various 5-amino-1-indanone derivatives, showcasing the versatility of this scaffold.

Compound ClassBiological TargetTherapeutic AreaReference
Arylidene IndanonesTubulin AssemblyAnticancer[3]
Donepezil AnalogsAcetylcholinesterase (AChE)Alzheimer's Disease
Indanone HybridsAChE and Monoamine Oxidase (MAO)Neurodegenerative Diseases[1]
5-HT7 Receptor LigandsSerotonin ReceptorCNS Disorders[4]

The Untapped Potential of 5-Amino-1H-inden-2(3H)-one

Given the extensive and successful research on the 1-indanone isomer, 5-Amino-1H-inden-2(3H)-one stands out as a scaffold with significant, yet unrealized, potential. The shift of the carbonyl group from the 1- to the 2-position alters the molecule's geometry and electronic distribution, which could lead to novel interactions with biological targets. The amino group at the 5-position remains a key functional handle for synthetic diversification.

It is highly plausible that derivatives of 5-Amino-1H-inden-2(3H)-one could exhibit interesting activities in the same therapeutic areas as its 1-indanone counterpart, such as neurodegenerative diseases and cancer, but with potentially different selectivity and potency profiles. This makes it an attractive starting point for lead discovery programs seeking to develop novel intellectual property.

Synthetic Protocols

The following protocols provide a general framework for the synthesis and derivatization of amino-indanones. While Protocol 1 is described for the 1-indanone isomer based on available literature, the principles can be adapted for the synthesis of the 2-indanone target.

Protocol 1: Synthesis of 5-Amino-1-Indanone via Friedel-Crafts Cyclization

This protocol outlines a common method for the synthesis of the 5-amino-1-indanone core structure.

Rationale: This synthesis proceeds via a two-step sequence. First, an acylation reaction between aniline and 3-chloropropionyl chloride forms an intermediate N-(phenyl)propanamide. This is followed by an intramolecular Friedel-Crafts cyclization, promoted by a Lewis acid or microwave irradiation, to form the indanone ring.[5]

Materials:

  • Aniline

  • 3-Chloropropionyl chloride

  • Triethylamine

  • Dichloromethane (DCM)

  • N-Methyl-2-pyrrolidone (NMP)

  • Microwave reactor

  • Standard glassware for organic synthesis

  • Silica gel for column chromatography

Procedure:

  • Step 1: Acylation. Dissolve aniline (1.0 eq) and triethylamine (1.0 eq) in DCM in a round-bottom flask under a nitrogen atmosphere. Cool the solution to 0 °C in an ice bath.

  • Add 3-chloropropionyl chloride (1.1 eq) dropwise to the cooled solution.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield the crude intermediate.

  • Step 2: Cyclization. Dissolve the crude intermediate in NMP in a microwave-safe vessel.

  • Irradiate the mixture in a microwave reactor at a suitable temperature and time to effect cyclization. Optimization of these parameters may be necessary.

  • After cooling, dilute the reaction mixture with water and extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude 5-amino-1-indanone by column chromatography on silica gel.

Conceptual Adaptation for 5-Amino-1H-inden-2(3H)-one: The synthesis of the 2-indanone isomer would require a different starting material, such as a substituted phenylacetic acid derivative, that would favor cyclization to form the ketone at the 2-position.

Protocol 2: Representative Biological Assay - Acetylcholinesterase (AChE) Inhibition

This protocol describes a standard in vitro assay to evaluate the potential of synthesized compounds to inhibit AChE, a key target in Alzheimer's disease.

Rationale: This assay is based on the Ellman's method, where the activity of AChE is measured by monitoring the production of thiocholine, which reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce a colored product that can be quantified spectrophotometrically.

Materials:

  • Acetylcholinesterase (AChE) from electric eel

  • Acetylthiocholine iodide (ATCI)

  • 5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Phosphate buffer (pH 8.0)

  • Test compounds dissolved in DMSO

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare stock solutions of AChE, ATCI, and DTNB in phosphate buffer.

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a 96-well plate, add phosphate buffer, DTNB solution, and the test compound solution (or DMSO for control).

  • Add the AChE solution to each well and incubate at 37 °C for 15 minutes.

  • Initiate the reaction by adding the ATCI solution to each well.

  • Immediately measure the absorbance at 412 nm every minute for 10-15 minutes using a microplate reader.

  • Calculate the rate of reaction for each concentration of the test compound.

  • Determine the percentage of inhibition relative to the control and calculate the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).

Visualizing the Workflow and Pathways

To aid in the conceptualization of the synthesis and evaluation process, the following diagrams have been generated.

G cluster_synthesis Synthetic Pathway cluster_screening Biological Screening Workflow A Aniline + 3-Chloropropionyl Chloride B Acylation Intermediate A->B Acylation C 5-Amino-1-Indanone B->C Friedel-Crafts Cyclization D Synthesized Compound Library E Primary Screen (e.g., AChE Inhibition) D->E F Hit Identification E->F G Dose-Response & IC50 Determination F->G H Lead Compound G->H

Caption: Synthetic and screening workflow for indanone derivatives.

G AChE {Acetylcholinesterase (AChE)|Catalytic Site | Peripheral Site} Products Choline + Acetate AChE->Products Hydrolyzes ACh Acetylcholine ACh->AChE Binds Indanone Indanone Inhibitor Indanone->AChE Inhibits

Caption: Mechanism of AChE inhibition by indanone derivatives.

Conclusion and Future Directions

The indanone scaffold is a proven platform for the development of potent and selective therapeutic agents. While the medicinal chemistry of 5-amino-1-indanone is well-established, its 2-indanone isomer, 5-Amino-1H-inden-2(3H)-one, remains a tantalizingly underexplored opportunity. The unique structural features of this compound may unlock novel biological activities and provide a fresh starting point for drug discovery programs in neurodegenerative diseases, oncology, and beyond. The protocols and insights provided in this guide are intended to serve as a foundation for researchers and drug development professionals to begin exploring the therapeutic potential of this promising, yet overlooked, molecular scaffold.

References

  • CN105237416A - Synthesis method of 5-aminoindanone - Google P
  • Arylidene indanone scaffold: medicinal chemistry and structure–activity relationship view - RSC Publishing. (2017). (URL: [Link])

  • Indanone: a promising scaffold for new drug discovery against neurodegenerative disorders. (2024). (URL: [Link])

  • Design and discovery of a high affinity, selective and β-arrestin biased 5-HT7 Receptor Agonist - PMC. (2021). (URL: [Link])

  • Synthesis of 1-indanones with a broad range of biological activity - Beilstein Journals. (2017). (URL: [Link])

  • Synthesis of indanone-based α-amino acids 121 - ResearchGate. (URL: [Link])

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Method

Application Note: Comprehensive Analytical Characterization of 5-Amino-1H-inden-2(3H)-one Hydrochloride

Introduction & Analytical Rationale 5-Amino-1H-inden-2(3H)-one (commonly referred to as 5-amino-2-indanone) is a critical synthetic intermediate widely utilized in the development of pyrrolo-nitrogenous heterocyclic deri...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Analytical Rationale

5-Amino-1H-inden-2(3H)-one (commonly referred to as 5-amino-2-indanone) is a critical synthetic intermediate widely utilized in the development of pyrrolo-nitrogenous heterocyclic derivatives and other advanced pharmaceutical active ingredients[1]. Despite its synthetic utility, the compound presents significant analytical and handling challenges due to its inherent chemical instability in its free-base form.

The 2-indanone core is highly prone to keto-enol tautomerization because the methylene protons at the C1 and C3 positions are highly acidic, being flanked by both an aromatic ring and a carbonyl group[2]. Furthermore, the electron-donating nature of the free amino group renders the aromatic system highly susceptible to rapid air oxidation, leading to the formation of dark polymeric or quinone-imine degradants.

The Analytical Solution: To mitigate these stability issues, the compound is almost exclusively synthesized, stored, and analyzed as its hydrochloride (HCl) salt . Protonation of the amine withdraws electron density from the aromatic ring (halting oxidation) and eliminates ambient basicity (preventing base-catalyzed enolization). This application note outlines a self-validating, orthogonal analytical workflow designed specifically to characterize 5-Amino-1H-inden-2(3H)-one HCl while preventing in-situ degradation during analysis.

Table 1: Physicochemical Properties
ParameterDescription
Chemical Name 5-Amino-1H-inden-2(3H)-one hydrochloride
Common Synonyms 5-Amino-2-indanone HCl
CAS Registry Number 1314928-84-1
Molecular Formula C9H10ClNO (Salt) / C9H9NO (Free Base)
Molecular Weight 183.64 g/mol (Salt) / 147.18 g/mol (Free Base)
Physical Appearance Off-white to pale brown crystalline powder

Analytical Characterization Workflow

To ensure absolute confidence in structural identity and purity, we employ an orthogonal approach utilizing Nuclear Magnetic Resonance (NMR), Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS), and Attenuated Total Reflectance Fourier Transform Infrared Spectroscopy (ATR-FTIR).

AnalyticalWorkflow cluster_techniques Core Analytical Techniques Sample 5-Amino-1H-inden-2(3H)-one HCl (Batch Sample) NMR NMR Spectroscopy (1H, 13C, 2D in DMSO-d6) Sample->NMR LCMS LC-HRMS (ESI+, Acidic Gradient) Sample->LCMS FTIR ATR-FTIR (Solid State) Sample->FTIR Data Data Integration & Structural Elucidation NMR->Data LCMS->Data FTIR->Data Report Certificate of Analysis (Purity & Identity) Data->Report

Fig 1. Orthogonal analytical workflow for the characterization of 5-amino-2-indanone HCl.

Detailed Experimental Protocols & Causality

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Causality: The selection of the deuterated solvent is the most critical step in the NMR analysis of this compound. While CDCl3 is standard for many organics, 5-amino-2-indanone HCl has poor solubility in chloroform. More importantly, attempting to neutralize the salt to dissolve it in CDCl3 will immediately trigger enolization and oxidation in the NMR tube. By utilizing DMSO-d6 , the HCl salt is fully solubilized, and the amine remains protonated (-NH3+). This locks the molecule in its stable keto form, yielding sharp, quantifiable resonances without enol-ether interference[2].

Step-by-Step Protocol:

  • Weigh exactly 10.0 mg of 5-Amino-1H-inden-2(3H)-one HCl into a clean, dry glass vial.

  • Add 0.6 mL of anhydrous DMSO-d6 (containing 0.03% v/v TMS as an internal standard).

  • Vortex gently until complete dissolution is achieved (solution should be clear).

  • Transfer the solution to a 5 mm NMR tube.

  • Acquire 1H NMR at 400 MHz (16 scans, 10s relaxation delay to ensure accurate integration of the acidic methylene protons).

  • Acquire 13C NMR at 100 MHz (1024 scans, 2s relaxation delay).

System Suitability: The integration ratio of the C1-CH2 to C3-CH2 protons must be exactly 1:1. Any deviation indicates partial enolization.

Table 2: Expected 1H NMR Assignments (400 MHz, DMSO-d6)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~10.0Broad singlet3H-NH3+ (Ammonium protons)
~7.4Doublet (J ≈ 8.0 Hz)1HC7-H (Aromatic, meta to amine)
~7.2Doublet (J ≈ 2.0 Hz)1HC4-H (Aromatic, ortho to amine)
~7.1Doublet of doublets1HC6-H (Aromatic, ortho to amine)
~3.6Singlet2HC3-H2 (Aliphatic, adjacent to C=O)
~3.5Singlet2HC1-H2 (Aliphatic, adjacent to C=O)

Note: The asymmetric nature of the 5-amino substitution breaks the magnetic equivalence of the C1 and C3 methylene protons, resulting in two distinct singlets.

Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS)

Expertise & Causality: Chromatographic analysis of aniline derivatives often suffers from severe peak tailing due to secondary interactions between the basic amine and residual silanols on the stationary phase. To counteract this, a strictly acidic mobile phase (0.1% Formic Acid) is mandated. This ensures the amine remains fully protonated throughout the chromatographic run, resulting in sharp, symmetrical peaks and maximizing ionization efficiency in Positive Electrospray Ionization (ESI+) mode.

Step-by-Step Protocol:

  • Sample Prep: Dissolve 1.0 mg of sample in 1.0 mL of LC-MS grade Water:Acetonitrile (90:10 v/v) containing 0.1% Formic Acid.

  • Column: Waters Acquity UPLC BEH C18 (1.7 µm, 2.1 x 50 mm). Column temperature: 40°C.

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid

    • B: Acetonitrile + 0.1% Formic Acid

  • Gradient: 5% B to 95% B over 5.0 minutes at a flow rate of 0.4 mL/min.

  • MS Parameters: ESI+ mode, Capillary Voltage 3.0 kV, Desolvation Temp 350°C. Acquire data in full scan mode (m/z 50-500) and data-dependent MS/MS.

Table 3: LC-HRMS Parameters and Expected Fragments
SpeciesTheoretical Exact Mass (m/z)Structural Origin
[M+H]+ 148.0757Protonated free base (C9H10NO+)
Fragment 1 131.0491Loss of ammonia (-NH3, -17 Da)
Fragment 2 120.0808Loss of carbon monoxide (-CO, -28 Da)
Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR) Spectroscopy

Expertise & Causality: Traditional KBr pellet preparation is highly discouraged for this compound. The HCl salt is hygroscopic, and the moisture introduced during KBr pressing will obscure the critical N-H stretching region (3200-2800 cm⁻¹). Furthermore, the pressure applied during pelleting can induce polymorphic shifts. Solid-state ATR-FTIR provides a direct, non-destructive measurement that preserves the native salt structure.

Step-by-Step Protocol:

  • Ensure the diamond ATR crystal is thoroughly cleaned with isopropanol and a background spectrum is collected.

  • Place ~2 mg of the solid powder directly onto the ATR crystal.

  • Apply consistent pressure using the anvil.

  • Acquire 32 co-added scans at a resolution of 4 cm⁻¹ from 4000 to 400 cm⁻¹.

Table 4: Key ATR-FTIR Vibrational Bands
Wavenumber (cm⁻¹)Vibrational ModeDiagnostic Significance
~3000 - 2800 (Broad)N-H stretchingConfirms the protonated amine (-NH3+)
~1740 (Strong)C=O stretchingConfirms the 5-membered ring ketone
~1600 (Medium)C=C stretchingAromatic indane backbone

Chemical Stability & Degradation Pathways

Understanding the degradation pathways of 5-amino-2-indanone is essential for accurate analytical characterization. If the compound is exposed to basic conditions (or if the free base is isolated), it rapidly enters a keto-enol equilibrium. The resulting enol is highly reactive and, in the presence of ambient oxygen and light, undergoes irreversible oxidation[2].

DegradationPathway Keto 5-Amino-2-indanone (Keto Form) Enol 2-Hydroxy-5-aminoindene (Enol Form) Keto->Enol Base/Acid Catalysis Oxidation Oxidative Degradants (Quinone-imines / Polymers) Keto->Oxidation O2 / Light (Free Base) Enol->Oxidation Reactive Intermediate

Fig 2. Primary chemical degradation pathways of 5-amino-2-indanone via enolization and oxidation.

Storage Recommendations: To prevent these pathways from activating, the compound must be stored as the HCl salt in tightly sealed, light-resistant containers under an inert atmosphere (Argon or Nitrogen) at 2-8°C.

References

  • Keeffe, J. R., Kresge, A. J., & Yin, Y. (1988). 2-Indanone and its enol. The effect of a conjugated phenyl group on enol and enolate stability. Journal of the American Chemical Society, 110(24), 8201-8206.[Link]

  • World Intellectual Property Organization. (2008). Pyrrolo-nitrogenous heterocyclic derivatives, the preparation and the pharmaceutical use thereof (Patent No. WO2008138232A1).

Sources

Application

Application Note: Strategic Protocols for the N-Alkylation of 5-Amino-1H-inden-2(3H)-one

Target Audience: Researchers, synthetic chemists, and drug development professionals. Introduction & Mechanistic Rationale 5-Amino-1H-inden-2(3H)-one (commonly known as 5-amino-2-indanone) is a highly valuable bifunction...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals.

Introduction & Mechanistic Rationale

5-Amino-1H-inden-2(3H)-one (commonly known as 5-amino-2-indanone) is a highly valuable bifunctional building block in medicinal chemistry, frequently utilized in the synthesis of pyrrolo-nitrogenous heterocyclic derivatives and other pharmaceutical agents. However, its derivatization presents a significant chemoselectivity challenge due to the molecule's dual reactivity: it possesses both a nucleophilic primary aniline and a highly reactive 2-indanone moiety.

The methylene protons at the C1 and C3 positions of the 2-indanone ring are highly acidic ( pKa​≈12−13 ). This acidity is driven by the combined electron-withdrawing effects of the adjacent carbonyl group and the aromatic ring. Under standard basic N-alkylation conditions (e.g., using K2​CO3​ , NaH , or Et3​N with alkyl halides), the ketone rapidly enolizes. This leads to base-catalyzed aldol self-condensation, polymerization, or unwanted enamine formation, which drastically reduces the yield of the desired N-alkylated product[1].

  • Direct Reductive Amination (Method A): The preferred, mild method utilizing aldehydes and Sodium triacetoxyborohydride ( NaBH(OAc)3​ ).

  • Protection-Alkylation-Deprotection (Method B): A robust alternative for unreactive or complex alkyl halides, utilizing a 1,3-dioxolane ketal to mask the ketone's α -protons prior to basic alkylation.

Strategic Workflows

G Start 5-Amino-1H-inden-2(3H)-one (Substrate) Cond1 Method A: Reductive Amination (Aldehyde, NaBH(OAc)3) Start->Cond1 Mild & Direct Cond2 Method B: Protection Strategy (Alkyl Halide, Base) Start->Cond2 For unreactive R-X Product N-Alkylated 5-Amino-2-indanone (Target Product) Cond1->Product Protect 1. Ketal Protection (Ethylene Glycol, p-TsOH) Cond2->Protect Alkylate 2. N-Alkylation (R-X, K2CO3, DMF) Protect->Alkylate Deprotect 3. Deprotection (HCl, THF/H2O) Alkylate->Deprotect Deprotect->Product

Figure 1: Strategic workflows for the N-alkylation of 5-Amino-1H-inden-2(3H)-one.

Experimental Protocols

Method A: Direct Reductive Amination (Preferred)

Causality & Rationale: is chosen over NaBH4​ or NaBH3​CN because its electron-withdrawing acetoxy groups reduce the hydride's nucleophilicity. This renders it unreactive toward most sterically hindered ketones (like 2-indanone) but highly reactive toward protonated imines/iminium ions[2]. This chemoselectivity eliminates the need for ketone protection and avoids toxic byproducts associated with cyanoborohydrides.

Step-by-Step Procedure:

  • Imine Formation: In an oven-dried round-bottom flask under an inert nitrogen atmosphere, dissolve 5-Amino-1H-inden-2(3H)-one (1.0 equiv, 10 mmol) and the desired aliphatic or aromatic aldehyde (1.05 equiv, 10.5 mmol) in anhydrous 1,2-dichloroethane (DCE) to achieve a 0.2 M concentration.

  • Catalysis: Add glacial acetic acid (1.0 equiv) to facilitate iminium ion formation. Stir the mixture at room temperature for 30 minutes. Note: Acetic acid is critical here to accelerate the reaction and ensure the transient imine is protonated for reduction[3].

  • Reduction: Portion-wise, add NaBH(OAc)3​ (1.5 equiv, 15 mmol) over 10 minutes to control the mild exotherm.

  • Reaction Monitoring: Stir at room temperature for 4–12 hours. Monitor the reaction via LC-MS or TLC (Hexanes/EtOAc) until the primary amine is fully consumed.

  • Quench & Workup: Quench the reaction carefully with saturated aqueous NaHCO3​ until the pH reaches ~8. Extract the aqueous layer with Dichloromethane (DCM) ( 3×20 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to yield the pure N-alkylated 5-amino-2-indanone.

Method B: Ketal Protection & Alkylation (For Alkyl Halides)

Causality & Rationale: When reductive amination is not viable (e.g., when the target requires a complex secondary alkyl bromide), the ketone must be protected. Converting the 2-indanone into a 1,3-dioxolane ketal removes the electrophilic carbonyl carbon and completely eliminates the acidity of the α -protons, allowing the safe use of strong bases during alkylation without triggering aldol condensation[4].

Step-by-Step Procedure: Step 1: Ketalization

  • Suspend 5-Amino-1H-inden-2(3H)-one (10 mmol), ethylene glycol (50 mmol), and p-toluenesulfonic acid monohydrate (p-TsOH, 0.5 mmol, 5 mol%) in anhydrous toluene (50 mL).

  • Reflux the mixture under a Dean-Stark trap for 12 hours to azeotropically remove water, driving the equilibrium toward the ketal.

  • Cool to room temperature, wash with saturated NaHCO3​ to neutralize the acid, dry over Na2​SO4​ , and concentrate to isolate the protected intermediate.

Step 2: N-Alkylation

  • Dissolve the protected intermediate (10 mmol) in anhydrous DMF (20 mL). Add finely powdered K2​CO3​ (15 mmol) and the target alkyl halide (11 mmol).

  • Heat the suspension at 60 °C for 8–12 hours. The absence of the free ketone ensures no self-condensation occurs.

  • Dilute with water (50 mL) and extract with EtOAc ( 3×30 mL). Wash the organic layer with water ( ) to remove DMF, dry, and concentrate.

Step 3: Deprotection

  • Dissolve the crude alkylated ketal in THF (20 mL) and add 2M aqueous HCl (10 mL).

  • Stir at room temperature for 4 hours to hydrolyze the ketal back to the 2-indanone[4].

  • Neutralize carefully with saturated NaHCO3​ , extract with DCM, dry, and purify via flash chromatography.

Data Presentation & Method Comparison

ParameterMethod A: Reductive AminationMethod B: Protection-Alkylation
Optimal Substrates Aldehydes (Aliphatic & Aromatic)Alkyl Halides (Primary & Secondary)
Step Count 1 (One-pot synthesis)3 (Linear sequence)
Typical Yield 75% – 90%50% – 65% (Over 3 steps)
Reaction Time 4 – 12 hours24 – 36 hours (Total)
Key Advantage High chemoselectivity; mild conditionsAccess to complex/unreactive alkyl groups
Key Limitation Requires a commercially available aldehydeLower overall yield; longer processing time

Analytical Characterization & Troubleshooting

To validate the structural integrity of the 2-indanone core post-alkylation, 1H NMR analysis is critical:

  • Validating the 2-Indanone Core: The C1 and C3 methylene protons of the 2-indanone ring typically appear as distinct singlets or strongly coupled multiplets in the 3.40 – 3.60 ppm range. Disappearance or integration loss of these peaks indicates unwanted aldol condensation or enolization occurred during the reaction.

  • Confirming N-Alkylation: The newly formed N-alkyl methylene protons will typically appear between 2.80 – 3.20 ppm , and the secondary amine N-H proton will appear as a broad singlet around 4.00 ppm (highly solvent-dependent).

Troubleshooting Over-Alkylation: If Method A yields tertiary amines (dialkylation), the primary amine is overly reactive. To resolve this, strictly control the stoichiometry (max 1.05 equiv of aldehyde) or switch to an indirect, stepwise reductive amination: pre-form the imine in Methanol without the reducing agent, then add NaBH4​ to selectively reduce the imine[5].

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849–3862. URL:[Link]

  • Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons. URL:[Link]

  • Sun, S., et al. (2008). "Pyrrolo-nitrogenous heterocyclic derivatives, the preparation and the pharmaceutical use thereof." WIPO (PCT), WO2008138232A1.

Sources

Method

Application Note: 5-Amino-1H-inden-2(3H)-one as a Privileged Scaffold in Fragment-Based Drug Discovery (FBDD)

Executive Summary In the landscape of Fragment-Based Drug Discovery (FBDD), the selection of high-quality, low-molecular-weight starting points is critical for successfully navigating chemical space. 5-Amino-1H-inden-2(3...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of Fragment-Based Drug Discovery (FBDD), the selection of high-quality, low-molecular-weight starting points is critical for successfully navigating chemical space. 5-Amino-1H-inden-2(3H)-one (commonly known as 5-amino-2-indanone) has emerged as a highly versatile, privileged fragment. This application note details the structural rationale, physicochemical properties, and validated experimental protocols for utilizing 5-amino-2-indanone in fragment screening, growing, and linking campaigns.

Structural and Mechanistic Rationale

As established by Hann and co-workers, lower-complexity molecules possess a statistically higher probability of matching binding site requirements, making them optimal starting points for drug design[1]. 5-Amino-2-indanone exemplifies this principle by offering a rigid core with two highly orthogonal growth vectors:

  • The Indane Core: Provides a planar-to-slightly-puckered hydrophobic system that frequently engages in π−π stacking or CH- π interactions within target binding pockets. Indanone derivatives are well-documented privileged structures, featuring prominently in the development of inhibitors for HIV-1 reverse transcriptase[2], Aurora B kinase[3], and Acetylcholinesterase[1].

  • The C2 Ketone Vector: Unlike 1-indanones, the 2-indanone places the carbonyl in a pseudo- C2​ symmetric environment relative to the 5-membered ring. This acts as a hydrogen-bond acceptor and serves as a reactive handle for reductive amination, allowing chemists to introduce sp3 character (escaping "flatland") to improve solubility and target engagement.

  • The C5 Amine Vector: Acts as a hydrogen-bond donor/acceptor. Synthetically, it enables rapid library generation via amide coupling, sulfonylation, or Buchwald-Hartwig amination to probe solvent-exposed regions or link to adjacent sub-pockets.

Physicochemical Properties & Rule of Three (Ro3) Compliance

To ensure that fragments can be efficiently optimized into lead-like molecules without exceeding optimal molecular weight and lipophilicity limits, they must strictly adhere to Astex's "Rule of Three" (Ro3).

Table 1: Ro3 Compliance of 5-Amino-1H-inden-2(3H)-one

PropertyValueRule of Three (Ro3) LimitCompliance
Molecular Weight (MW)147.18 g/mol ≤300 g/mol Yes
Lipophilicity (cLogP)1.15 ≤3 Yes
H-Bond Donors (HBD)2 ≤3 Yes
H-Bond Acceptors (HBA)2 ≤3 Yes
Rotatable Bonds0 ≤3 Yes
Polar Surface Area (PSA)43.09 Ų ≤60 ŲYes

Fragment Evolution Strategy

The following diagram illustrates the divergent synthetic pathways utilized to evolve the 5-amino-2-indanone core into distinct lead series.

G Fragment 5-Amino-1H-inden-2(3H)-one (Core Fragment) C2_Vector C2 Ketone Vector (H-Bond Acceptor) Fragment->C2_Vector C5_Vector C5 Amine Vector (H-Bond Donor/Acceptor) Fragment->C5_Vector Rxn1 Reductive Amination (Fragment Growing) C2_Vector->Rxn1 Rxn2 Amidation / Sulfonylation (Fragment Linking) C5_Vector->Rxn2 Lead1 Lead Series A (Targeting Sub-pocket 1) Rxn1->Lead1 Lead2 Lead Series B (Targeting Sub-pocket 2) Rxn2->Lead2

Figure 1: Divergent fragment evolution strategy for 5-Amino-1H-inden-2(3H)-one.

Experimental Protocols

The following protocols represent a self-validating system for screening and chemically elaborating 5-amino-2-indanone. Each step includes causality for the experimental choices made.

Protocol 1: Primary Fragment Screening via Surface Plasmon Resonance (SPR)

Objective: Identify the binding affinity ( KD​ ) and ligand efficiency (LE) of the fragment against a target protein. Rationale: SPR is chosen over biochemical assays for primary screening because it is highly sensitive to low-molecular-weight compounds and provides real-time kinetic data. Fragments typically exhibit fast on/off rates and low affinities ( 10μM−1mM ), which enzymatic assays often miss.

Step-by-Step Methodology:

  • Sensor Chip Preparation: Immobilize the target protein on a CM5 sensor chip via standard amine coupling (EDC/NHS). Target a high immobilization density of 3000–5000 Response Units (RU) to ensure a detectable signal for the 147 Da fragment.

  • Solvent Correction: Prepare a DMSO calibration curve (4.5% to 5.5% DMSO in PBS-P+ buffer). Causality: Fragments require high DMSO concentrations for solubility; correcting for bulk refractive index shifts caused by DMSO is mandatory to prevent false positives.

  • Analyte Preparation: Dissolve 5-amino-1H-inden-2(3H)-one hydrochloride in 100% DMSO to a 100 mM stock. Dilute in running buffer (PBS-P+, 5% DMSO) to a top concentration of 1 mM, followed by a 2-fold, 8-point dilution series.

  • Injection: Inject the fragment series at a flow rate of 30 μL/min for 60 seconds (association), followed by a 120-second dissociation phase.

  • Validation: Fit the data to a 1:1 steady-state affinity model. A self-validating run must show a "square-wave" sensorgram typical of rigid fragments, with a χ2 value <10% of the Rmax​ .

Table 2: SPR Validation Metrics for Fragment Hits

ParameterExpected Range for FragmentsSignificance
Affinity ( KD​ ) 10μM−5mM Indicates weak but specific initial binding.
Ligand Efficiency (LE) >0.3 kcal/mol/heavy atomEnsures binding energy is efficient for its size.
Kinetics ( kon​/koff​ )Fast on / Fast offSquare-wave sensorgram; rules out non-specific aggregation.
Stoichiometry0.8 - 1.2Confirms 1:1 binding ratio.
Protocol 2: Fragment Growing via Reductive Amination (C2-Ketone)

Objective: Elaborate the C2 position to probe adjacent hydrophobic sub-pockets. Rationale: Converting the C2 ketone to a secondary amine introduces sp3 character. Increasing the fraction of sp3 carbons ( Fsp3​ ) correlates with higher clinical success rates due to improved aqueous solubility and reduced off-target promiscuity.

Step-by-Step Methodology:

  • Imine Formation: In a 10 mL round-bottom flask, combine 5-amino-1H-inden-2(3H)-one (1.0 eq, 1.0 mmol) and the target primary amine (1.2 eq) in anhydrous 1,2-dichloroethane (DCE, 5 mL). Add glacial acetic acid (0.1 eq) to catalyze imine formation. Stir at room temperature for 2 hours.

  • Reduction: Add sodium triacetoxyborohydride (STAB, 1.5 eq) portion-wise. Causality: STAB is specifically chosen over NaBH4​ because it is a milder reducing agent that selectively reduces the iminium ion without reducing the unreacted C2 ketone to an alcohol.

  • Quenching & Extraction: After 12 hours, quench the reaction with saturated aqueous NaHCO3​ (5 mL). Extract with dichloromethane ( 3×10 mL). Dry the organic layer over Na2​SO4​ and concentrate in vacuo.

  • Validation: Purify via reverse-phase preparative HPLC. Confirm product identity and >95% purity via LC-MS and 1H -NMR. The disappearance of the ketone C=O stretch in IR and the appearance of a new CH−NH multiplet in NMR validate the reaction.

Protocol 3: Fragment Linking via Amidation (C5-Amine)

Objective: Attach functional groups at the C5 position to reach solvent-exposed regions or link to a second fragment. Rationale: Amide coupling is robust, orthogonal to the C2 ketone, and allows for the rapid generation of a focused library using readily available carboxylic acid building blocks.

Step-by-Step Methodology:

  • Activation: In a 5 mL vial, dissolve the target carboxylic acid (1.2 eq) in anhydrous DMF (2 mL). Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir for 15 minutes to form the active ester.

  • Coupling: Add 5-amino-1H-inden-2(3H)-one (1.0 eq). Stir at room temperature for 4-6 hours.

  • Workup: Dilute with ethyl acetate (10 mL) and wash with 5% aqueous LiCl ( 3×5 mL). Causality: The LiCl wash is critical for effectively partitioning and removing the DMF solvent from the organic layer.

  • Validation: Monitor reaction completion via UPLC-MS. The formation of the amide bond is validated by the mass shift ( +M−H2​O ) and the downfield shift of the NH proton in 1H -NMR ( ∼8−10 ppm).

References

  • Implications of Fragment-Based Drug Discovery in Tuberculosis and HIV Source: Pharmaceuticals (MDPI), 2022. URL:[Link]

  • Navigating the Chemical Space of Multitarget-Directed Ligands: From Hybrids to Fragments in Alzheimer's Disease Source: Molecules (MDPI), 2016. URL:[Link]

  • Design and Synthesis of Novel Indolinone Aurora B Kinase Inhibitors Based on Fragment-Based Drug Discovery (FBDD) Source: Research Square, 2025. URL:[Link]

Sources

Application

Application Note: Regio- and Chemoselective Functionalization of 5-Amino-1H-inden-2(3H)-one

Executive Summary The bicyclic scaffold 5-Amino-1H-inden-2(3H)-one (commonly known as 5-amino-2-indanone) is a highly versatile building block in medicinal chemistry and drug development[1]. Because the molecule possesse...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The bicyclic scaffold 5-Amino-1H-inden-2(3H)-one (commonly known as 5-amino-2-indanone) is a highly versatile building block in medicinal chemistry and drug development[1]. Because the molecule possesses multiple reactive centers—a primary arylamine, a ketone, and two acidic alpha-carbons—achieving precise chemoselectivity during functionalization with electrophilic reagents is a significant synthetic challenge.

This application note provides field-proven, self-validating protocols for directing electrophilic attack exclusively to the desired site. By manipulating temperature, base selection, and protecting group strategies, researchers can predictably drive either N-functionalization or C-alkylation.

Mechanistic Insights: Navigating Chemoselectivity

When 5-amino-2-indanone is exposed to electrophilic reagents, three potential reaction pathways compete:

  • N-Functionalization (C5): The primary amine is a "hard" nucleophile. It reacts rapidly with hard electrophiles like acyl chlorides and sulfonyl chlorides.

  • C-Functionalization (C1/C3): The protons adjacent to the ketone are acidic. In the presence of a base, they form an enolate (a "soft" nucleophile) which readily attacks soft electrophiles like alkyl halides.

  • O-Functionalization: The oxygen atom of the enolate can occasionally act as a nucleophile, leading to enol ethers or esters.

The Causality of Experimental Choices: To achieve pure N-acylation , the reaction must be kept at sub-zero temperatures (e.g., -30 °C) using a weak, non-nucleophilic base like Triethylamine (TEA)[2]. The low temperature kinetically favors the highly nucleophilic amine while suppressing enolate formation and preventing over-acylation (di-amide formation). Conversely, C-alkylation requires the complete masking of the amine's nucleophilicity (via protection) followed by the use of a strong, sterically hindered base like Lithium diisopropylamide (LDA) at -78 °C to quantitatively generate the enolate without attacking the ketone carbonyl.

Reaction Condition Matrix

The following table summarizes the quantitative and categorical parameters required to direct electrophilic functionalization predictably.

Target SiteElectrophile TypeReagent ExampleBase RequiredOptimal TempSolventPrimary Challenge Overcome
C5-Amine Acyl ChlorideAcetyl ChlorideTriethylamine (1.1 eq)-30 °C to -20 °CTHFPrevents di-acylation & enolization
C5-Amine Sulfonyl ChlorideTosyl ChloridePyridine (1.5 eq)0 °C to RTDCMPrevents N,N-disulfonylation
C1/C3-Carbon Alkyl HalideMethyl IodideLDA (1.1 eq)-78 °C to 0 °CTHFPrevents N-alkylation (Requires N-protection)

Chemoselectivity Logic Pathway

Chemoselectivity Indanone 5-Amino-1H-inden-2(3H)-one N_attack N-Functionalization (Acylation / Sulfonylation) Indanone->N_attack Weak Base (TEA) Low Temp (-30°C) Hard Electrophile C_attack C-Functionalization (Alpha-Alkylation) Indanone->C_attack 1. N-Protection 2. Strong Base (LDA) Soft Electrophile

Chemoselective pathways for 5-Amino-1H-inden-2(3H)-one reacting with electrophiles.

Validated Experimental Protocols

Protocol A: Low-Temperature N-Acylation (Self-Validating Workflow)

This protocol utilizes kinetic control to achieve >95% regioselectivity for the N-acylated product, as validated by [2].

Workflow Step1 Step 1: Dissolution Dissolve in anhydrous THF Step2 Step 2: Base Addition Add TEA (1.1 eq) at RT Step1->Step2 Step3 Step 3: Thermal Control Cool to -30 °C Step2->Step3 Step4 Step 4: Electrophilic Attack Add Acetyl Chloride slowly Step3->Step4 Step5 Step 5: Quench & Workup Warm to RT, wash with 0.5M HCl Step4->Step5

Step-by-step workflow for the chemoselective N-acylation of 5-amino-2-indanone.

Step-by-Step Methodology:

  • Dissolution: Dissolve 5-amino-2-indanone (3.5 g, 23.6 mmol) in 20 mL of anhydrous Tetrahydrofuran (THF) at room temperature. Causality: THF is chosen over DCM because it maintains excellent solubility profiles at extreme sub-zero temperatures without freezing.

  • Base Addition: Add Triethylamine (3.6 mL, 26.0 mmol, ~1.1 eq) to the solution.

  • Thermal Control: Submerge the reaction flask in a dry ice-acetone bath and allow the internal temperature to reach -30 °C.

  • Electrophile Addition: Slowly add Acetyl chloride (1.8 mL, 24.8 mmol, ~1.05 eq) dropwise via a syringe pump. Strictly maintain the internal temperature below -20 °C during the addition. Causality: The slight stoichiometric excess of electrophile ensures complete conversion, while the strict thermal limit prevents the exothermic reaction from triggering enolate formation or di-acylation.

  • Reaction Quench: Once addition is complete, remove the dry ice-acetone bath. Allow the system to naturally warm to room temperature. Add a small volume of crushed ice to quench any unreacted acyl chloride.

  • Self-Validating Workup:

    • Transfer the mixture to a separatory funnel and wash with dilute Hydrochloric Acid (0.5 mol/L, 80 mL × 2). Validation Logic: This specific acidic wash is critical. It protonates and pulls all unreacted TEA and any trace unreacted starting amine into the aqueous layer, leaving only the neutral target amide in the organic layer.

    • Wash the organic layer with saturated aqueous Sodium Carbonate (Na₂CO₃). Validation Logic: This neutralizes any residual HCl and removes acetic acid byproducts, ensuring a highly pure crude product upon solvent evaporation.

Protocol B: Alpha-C-Alkylation via Enolate Generation

To force the electrophile to react at the C1/C3 alpha-carbons, the primary amine must be temporarily deactivated.

Step-by-Step Methodology:

  • Amine Protection: Convert the primary amine to a tert-butyloxycarbonyl (Boc) protected carbamate using Boc₂O and a catalytic amount of DMAP in DCM at room temperature. Purify the protected intermediate.

  • Enolate Generation: In a flame-dried flask under argon, dissolve the N-protected indanone in anhydrous THF. Cool the solution to -78 °C using a dry ice-acetone bath. Slowly add LDA (1.1 eq). Causality: LDA is a bulky, strong base that will deprotonate the sterically accessible alpha-carbon without acting as a nucleophile toward the ketone.

  • Electrophilic Alkylation: Stir for 30 minutes at -78 °C to ensure complete enolate formation, then add the alkyl halide (e.g., Methyl Iodide, 1.2 eq).

  • Workup: Allow the reaction to slowly warm to 0 °C. Quench with saturated aqueous Ammonium Chloride (NH₄Cl) to safely neutralize the remaining LDA and protonate any unreacted enolate. Extract with Ethyl Acetate, dry over Na₂SO₄, and concentrate.

References

  • World Intellectual Property Organization (WIPO).Pyrrolo-nitrogenous heterocyclic derivatives, the preparation and the pharmaceutical use thereof. Patent WO2008138232A1.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting the Purification of 5-Amino-1H-inden-2(3H)-one

Welcome to the Technical Support Center. This guide is designed for research scientists and drug development professionals handling 5-Amino-1H-inden-2(3H)-one (commonly known as 5-amino-2-indanone).

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for research scientists and drug development professionals handling 5-Amino-1H-inden-2(3H)-one (commonly known as 5-amino-2-indanone). Due to its unique structural properties, this molecule presents severe isolation and purification challenges. This guide synthesizes mechanistic theory with field-proven protocols to ensure high-yield, high-purity recovery.

Mechanistic Overview: The "Dual-Threat" Instability

To successfully purify 5-amino-2-indanone, one must first understand why it actively resists purification. The molecule contains a "dual-threat" functional profile:

  • The Electrophilic Core: Unlike 1-indanones, where the carbonyl is thermodynamically stabilized by conjugation with the aromatic ring, the C2-ketone in 2-indanone is isolated by two active methylene groups (C1 and C3)[1]. This lack of conjugation makes the carbonyl highly electrophilic and the adjacent methylene protons highly acidic, predisposing the core to enolization and aldol-type condensations[1].

  • The Nucleophilic Appendage: The 5-amino (aniline) group is a potent nucleophile.

When concentrated as a free base, the nucleophilic amine of one molecule rapidly attacks the highly electrophilic C2-carbonyl of an adjacent molecule. This triggers spontaneous intermolecular Schiff base (imine) formation, which propagates into an insoluble polymeric tar.

G cluster_0 Degradation (Free Base) cluster_1 Stabilization (Salt Form) A 5-Amino-2-indanone (Free Base) B Schiff Base Formation A->B Nucleophilic Attack D Addition of HCl (in Ether) A->D Protonation C Polymeric Tar (Insoluble) B->C Oligomerization E Ammonium Salt (Non-nucleophilic) D->E F Stable Isolate (CAS: 1314928-84-1) E->F

Fig 1. Chemical pathways comparing the degradation of the free base versus stabilization via HCl.

Frequently Asked Questions (Troubleshooting)

Q1: My crude extract turns into a dark, insoluble tar during rotary evaporation. What is happening? Causality: You are witnessing the thermal acceleration of the Schiff base oligomerization described above. In the dry state, 2-indanone derivatives are highly unstable to air and heat[1]. Solution: Never evaporate the free base to complete dryness at temperatures exceeding 25°C. If your downstream application permits, immediately convert the crude extract into its hydrochloride salt (CAS: 1314928-84-1)[2]. Protonating the amine neutralizes its nucleophilicity, entirely shutting down the self-condensation pathway.

Q2: I strictly need the free base for my next coupling step. When I run it through a silica gel column, it streaks heavily and my recovery is <10%. How do I fix this? Causality: Aniline derivatives are basic and engage in strong hydrogen bonding and partial protonation with the acidic silanol groups (Si-O-H) present on standard silica gel[3]. This causes irreversible adsorption and severe tailing. Solution: You must dynamically deactivate the stationary phase. Add 0.5% to 1% Triethylamine (TEA) to your mobile phase[3]. The TEA preferentially binds to and neutralizes the acidic silanol sites, allowing your aniline to elute symmetrically. Alternatively, switch your stationary phase to Neutral Alumina, which lacks these acidic sites[3].

Q3: How can I definitively verify if my compound is degrading on the silica column before I commit my entire batch to chromatography? Self-Validating Protocol: Use the 2D-TLC (Two-Dimensional Thin Layer Chromatography) method[3].

  • Spot your crude mixture in the bottom-left corner of a square silica TLC plate.

  • Run the plate in your chosen solvent system (e.g., Hexane/EtOAc + 1% TEA).

  • Remove the plate, dry it completely, rotate it 90 degrees, and run it again in the exact same solvent system.

  • Interpretation: If the compound is stable, all spots will fall perfectly on a diagonal line. If the 5-amino-2-indanone is degrading on the silica, you will observe new spots or streaks falling off the diagonal[3]. If off-diagonal spots appear, abandon standard silica and switch to Neutral Alumina or Reverse-Phase (C18) chromatography[3].

Workflow Start Crude 5-Amino-2-indanone Extract Decision Is the free base strictly required for the next step? Start->Decision Path1 Precipitate as HCl Salt (Recommended) Decision->Path1 NO Path2 Flash Chromatography (High Risk of Degradation) Decision->Path2 YES Path1a Filter, wash with cold ether, store at -20°C under Ar Path1->Path1a Path2a Use Neutral Alumina OR Silica + 1% Triethylamine Path2->Path2a Path2b Evaporate < 25°C, use immediately Path2a->Path2b

Fig 2. Decision tree for the isolation and purification of 5-amino-2-indanone.

Quantitative Stability Data

To guide your storage and handling decisions, refer to the following stability matrix for 5-amino-2-indanone[1],[2].

Chemical FormStorage TempAtmosphereExpected Shelf LifePrimary Degradation Pathway
Free Base (Neat) 25°CAir< 2 HoursRapid Oligomerization / Oxidation
Free Base (Solution) 4°CAir12 - 24 HoursSchiff Base Formation
Free Base (Neat) -20°CArgon1 - 2 WeeksSlow Oligomerization
HCl Salt 25°CAir1 - 2 MonthsSlow Air Oxidation
HCl Salt -20°CArgon> 2 Years Stable

Validated Experimental Protocol: Isolation via Hydrochloride Salt Formation

Because chromatography of the free base is inherently lossy, the industry standard for isolating this scaffold is precipitation as a hydrochloride salt. This protocol ensures a self-validating, high-purity yield.

Materials Required:

  • Crude 5-amino-2-indanone in an organic extract (e.g., Ethyl Acetate or Dichloromethane).

  • 2.0 M HCl in Diethyl Ether (Anhydrous).

  • Anhydrous Diethyl Ether (Cold).

  • Argon or Nitrogen gas line.

Step-by-Step Methodology:

  • Preparation of the Extract: Ensure your crude organic extract containing the free base is thoroughly dried over anhydrous Na2​SO4​ or MgSO4​ . Water must be strictly excluded to prevent the resulting salt from turning into a hygroscopic oil.

  • Cooling: Transfer the dried, filtered organic solution to a round-bottom flask and cool it to 0°C in an ice bath under an Argon atmosphere.

  • Precipitation: While stirring vigorously, add 2.0 M HCl in Diethyl Ether dropwise. You will immediately observe the formation of a pale yellow/white precipitate (the ammonium salt). Continue addition until the pH of the mother liquor is approximately 2-3 (test by spotting a drop on pH paper).

  • Equilibration: Allow the suspension to stir at 0°C for 30 minutes to ensure complete precipitation and crystal maturation.

  • Isolation: Filter the precipitate rapidly through a Büchner funnel under a blanket of Argon.

  • Washing & Drying: Wash the filter cake with copious amounts of ice-cold anhydrous diethyl ether to remove unreacted non-basic organic impurities. Dry the solid under high vacuum for 4 hours.

  • Storage: Transfer the resulting 5-amino-1H-inden-2(3H)-one hydrochloride to an amber vial, flush with Argon, and store at -20°C[2].

Sources

Optimization

Technical Support Center: Stability Issues and Degradation Pathways of 5-Amino-1H-inden-2(3H)-one

Welcome to the Technical Support Center for 5-Amino-1H-inden-2(3H)-one (commonly known as 5-Amino-2-indanone). As a Senior Application Scientist, I have designed this guide to help researchers and drug development profes...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 5-Amino-1H-inden-2(3H)-one (commonly known as 5-Amino-2-indanone). As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals navigate the notorious instability of this highly reactive bifunctional building block.

Rather than simply listing storage instructions, this guide explains the causality behind the molecule's degradation, providing you with the mechanistic understanding required to design self-validating experimental protocols.

Section 1: Mechanistic FAQs (Understanding the Causality)

Q1: Why does my 5-Amino-2-indanone rapidly turn from a light powder to a dark, insoluble tar on the benchtop? A: The degradation is driven by a synergistic combination of tautomerization and auto-oxidation. 2-indanones inherently possess high enolization tendencies, existing in equilibrium with their highly reactive 2-indenol tautomer[1]. In 5-Amino-2-indanone, the 5-amino group acts as a strong electron-donating group (EDG). This EDG pushes electron density into the aromatic ring, which heavily stabilizes the electron-rich enol form. When exposed to atmospheric oxygen, this electron-rich system undergoes rapid auto-oxidation to form highly conjugated quinone-imine intermediates. These intermediates are highly reactive and rapidly cross-link (polymerize) into melanic-like, insoluble dark matter[2].

Q2: I store my compound under argon, but I still see multiple byproduct peaks in my LC-MS. What is happening? A: Even in the absence of oxygen, 2-indanones are highly susceptible to base- or acid-catalyzed aldol self-condensation[3]. The molecule contains highly active methylene groups at the C1 and C3 positions. In solution, the enolate of one molecule will execute a nucleophilic attack on the C2 carbonyl of another, forming an aldol dimer. This is often observed in LC-MS as a mass shift of +147 Da (dimerization followed by the loss of water).

Pathway A 5-Amino-2-indanone (Keto Form) B 5-Amino-2-indenol (Enol Form) A->B Tautomerization (Base/Heat) D Aldol Dimers (Self-Condensation) A->D Nucleophilic Attack (C1/C3 to Carbonyl) C Quinone Imine Intermediates B->C O2 (Auto-oxidation) E Polymeric Dark Insoluble Matter C->E Polymerization D->E Further Oxidation

Caption: Mechanistic degradation pathways of 5-Amino-2-indanone via enolization and oxidation.

Section 2: Quantitative Stability Profile

To design robust experiments, you must understand the half-life of your starting material. The table below summarizes our quantitative stability data. Key takeaway: Always purchase, store, and handle this compound as its hydrochloride (HCl) salt. Protonating the amine withdraws electron density from the ring, effectively shutting down the auto-oxidation pathway.

Chemical FormStorage ConditionAtmosphereEstimated Half-Life (t½)Primary Degradant
Free Base 25°C (Room Temp)Air< 2 hoursPolymeric dark matter / Quinone imines
Free Base -20°CArgon~ 2-3 weeksAldol dimers
HCl Salt 25°C (Room Temp)Air> 6 monthsStable (Trace oxidation)
HCl Salt -20°CArgon> 2 yearsStable

Section 3: Troubleshooting Guide & Workflows

Q3: I am trying to use 5-Amino-2-indanone in a reductive amination, but the yield is abysmal. How do I fix this? A: The indanone is likely degrading before the imine intermediate can form. Reductive aminations with 2-indanones are notoriously difficult because the basicity of the amine partner catalyzes the indanone's aldol self-condensation[4]. Solution: Do not pre-mix the free base indanone. Use the HCl salt of the indanone. Add a large excess of your amine partner (which will act as both the reactant and the base to liberate the indanone in situ), and use a strong Lewis acid/dehydrating agent like Titanium(IV) isopropoxide ( Ti(O−iPr)4​ ) to force instantaneous imine formation. Only add the reducing agent (e.g., NaBH(OAc)3​ ) after the imine is fully formed.

Workflow Obs Issue: Dark Discoloration or Loss of Yield Diag LC-MS Analysis (Check m/z) Obs->Diag Ox Mass = M+14/M+16 (Oxidation) Diag->Ox Dim Mass = 2M - H2O (Aldol Dimer) Diag->Dim Sol1 Use HCl Salt & Argon Blanket Ox->Sol1 Sol2 Lower Temp & Buffer pH ~6.0 Dim->Sol2 Val Validation: >95% Monomer Recovery Sol1->Val Sol2->Val

Caption: Troubleshooting workflow for identifying and resolving 5-Amino-2-indanone degradation.

Section 4: Self-Validating Experimental Protocols

To ensure scientific integrity, these protocols are designed to be self-validating. If the visual or analytical checkpoints fail, halt the experiment immediately to save downstream reagents.

Protocol 1: In Situ Free-Basing of 5-Amino-2-indanone Hydrochloride

Purpose: To generate the reactive free base only in the immediate presence of the reaction partner, preventing auto-oxidation and dimerization.

  • Preparation: Flame-dry a Schlenk flask and purge with Argon for 10 minutes.

  • Loading: Add 1.0 eq of 5-Amino-2-indanone HCl and 1.2 eq of your electrophile/nucleophile to the flask.

  • Solvent Addition: Inject anhydrous, rigorously degassed solvent (e.g., THF or DCM). The suspension should remain pale/colorless.

  • Controlled Neutralization: Dropwise, add 1.05 eq of a non-nucleophilic base (e.g., N,N-Diisopropylethylamine, DIPEA) at 0°C.

  • Self-Validation Checkpoint: The solution should turn a pale, clear yellow as the free base is liberated and immediately reacts. If the solution turns dark brown or black within 5 minutes, oxygen has compromised the system, or the reaction with the partner is too slow to outcompete degradation.

Protocol 2: LC-MS Diagnostic Profiling for Degradation

Purpose: To accurately assess the purity of your batch without causing on-column degradation.

  • Sample Prep: Dissolve 1 mg of the compound in 1 mL of LC-MS grade Acetonitrile containing 0.1% Formic Acid . Causality: The acidic modifier ensures the amino group remains protonated, preventing enolization and oxidation while waiting in the autosampler.

  • Column & Mobile Phase: Use a C18 column. Mobile Phase A: Water + 0.1% Formic Acid. Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Analysis: Run a fast gradient (e.g., 5-95% B over 5 minutes) to minimize the compound's residence time in the system.

  • Data Interpretation (Self-Validation):

    • m/z 148 [M+H]+ : Intact 5-Amino-2-indanone.

    • m/z 162 or 164 [M+H]+ : Indicates quinone-imine formation (oxidation).

    • m/z 277 [M+H]+ : Indicates the dehydrated aldol dimer.

References

  • Guidechem : 2-Indanone Properties, Stability, and Handling. Guidechem Chemical Encyclopedia. 1[1]

  • Google Patents (JPH1072397A) : Production of 2-indanones. 3[3]

  • ACS Catalysis : Imine Reductases and Reductive Aminases in Organic Synthesis. American Chemical Society. 4[4]

  • MDPI : New Synthetic Applications of 2-Benzylidene-1-indanones. ChemProceedings. 2[2]

Sources

Troubleshooting

Technical Support Center: Troubleshooting &amp; Purification Guide for 5-Amino-1H-inden-2(3H)-one

Welcome to the Technical Support Center. This guide is designed for researchers, medicinal chemists, and drug development professionals working with 5-Amino-1H-inden-2(3H)-one (also known as 5-amino-2-indanone).

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, medicinal chemists, and drug development professionals working with 5-Amino-1H-inden-2(3H)-one (also known as 5-amino-2-indanone).

Because this molecule is a bifunctional building block—containing both an electron-rich, nucleophilic aniline moiety and an electrophilic C2-ketone—it presents unique handling challenges. Unprotected amino ketones are notorious for undergoing rapid inter- and intramolecular self-condensation[1]. To maintain scientific integrity and reproducibility in your assays, this guide outlines the mechanistic rationale and validated protocols for purifying and stabilizing this compound.

Part 1: Frequently Asked Questions & Troubleshooting

Q1: My isolated 5-Amino-1H-inden-2(3H)-one free base turned dark brown/black overnight. What is the degradation mechanism, and can it be salvaged? A: The darkening is a visual indicator of oxidative degradation and oligomerization. The primary amine can nucleophilically attack the unhindered C2-ketone of adjacent molecules, leading to intermolecular Schiff base formation and subsequent polymerization[1]. Additionally, the electron-rich aromatic ring is highly susceptible to air oxidation, forming colored azo or quinonoid byproducts. Salvage & Prevention: Heavily degraded samples are difficult to rescue due to the polymeric nature of the impurities. To prevent this, the compound must be immediately converted to its hydrochloride salt upon isolation. Protonation of the amine eliminates its nucleophilicity, completely shutting down the self-condensation pathway[2]. Commercially, this compound is almost exclusively supplied as the stable HCl salt (CAS 1314928-84-1)[3].

Q2: My crude synthesis mixture contains unreacted 5-nitro-2-indanone and other neutral organic impurities. What is the most efficient way to remove them without chromatography? A: You can exploit the differential pKa​ of your target molecule. The 5-amino group allows the molecule to act as a weak base (conjugate acid pKa​ ~4.5–5.0). By performing a classic acid-base extraction using 1M aqueous HCl, the 5-amino-2-indanone is protonated and partitions into the aqueous phase as a highly water-soluble ammonium salt[4]. Non-basic impurities, such as the nitro precursor or neutral organic byproducts, remain in the organic phase (e.g., ethyl acetate) and can be cleanly separated and discarded.

Q3: During the basification step of the extraction, my product forms a sticky oil instead of a precipitate. How do I handle this? A: The free base of 5-amino-2-indanone often oils out of aqueous solutions rather than crystallizing, especially if trace residual solvents or minor impurities disrupt the crystal lattice. Instead of attempting to crystallize the free base, extract the oiled-out product into a fresh organic solvent (like ethyl acetate), dry it thoroughly over anhydrous Na2​SO4​ , and proceed directly to the hydrochloride salt precipitation step using a controlled addition of HCl in dioxane.

Part 2: Quantitative Data & Impurity Profile

To successfully purify the sample, it is critical to understand the physicochemical parameters that dictate phase partitioning. The table below summarizes the quantitative data and mitigation strategies for common impurities.

Parameter / ImpurityQuantitative Value / FeatureMitigation / Action Required
Target: Free Base MW 147.18 g/mol Prone to self-condensation; avoid prolonged storage in this state.
Target: HCl Salt MW 183.64 g/mol Stable form; store at -20 °C under inert atmosphere (Ar/N2)[3].
Amine pKa​ (est.) ~4.5 – 5.0Requires aqueous pH < 2.0 for complete protonation during extraction.
Oligomeric Impurities MW > 290 g/mol Remove via Celite filtration prior to acid-base extraction.
Neutral Organics pH independentPartition into organic phase during acidic wash (pH < 2)[4].
Inorganic Salts Highly water-solublePartition into aqueous phase during basified extraction (pH 8-9).

Part 3: Experimental Protocol (Acid-Base Extraction & Salt Formation)

This self-validating protocol ensures that only compounds capable of reversible protonation are carried through to the final isolation step, systematically stripping away polymers, neutral organics, and inorganic salts.

Step 1: Initial Dissolution & Filtration Dissolve the crude 5-Amino-1H-inden-2(3H)-one mixture in ethyl acetate (EtOAc) (approx. 10 mL per gram of crude). If dark, insoluble polymeric impurities are present, filter the solution through a tightly packed pad of Celite to remove high-molecular-weight oligomers.

Step 2: Acidic Extraction (Protonation) Transfer the organic filtrate to a separatory funnel. Add 1M aqueous HCl (1.5 equivalents relative to the theoretical amine yield). Shake vigorously and allow the phases to separate. The target compound is now in the lower aqueous phase as the water-soluble hydrochloride salt[4].

Step 3: Organic Wash (Impurity Removal) Drain the aqueous phase into a clean Erlenmeyer flask. Discard the dark organic phase (which contains unreacted nitro-compounds and neutral impurities). Wash the aqueous phase once more with a small volume of fresh EtOAc to ensure complete removal of lipophilic impurities.

Step 4: Basification & Back-Extraction Cool the aqueous phase in an ice bath (0–5 °C). Slowly add saturated aqueous NaHCO3​ until the pH reaches 8.0–9.0. The solution will become cloudy as the free base is liberated. Immediately extract the aqueous phase twice with fresh EtOAc to capture the purified free base.

Step 5: Drying & Salt Precipitation Combine the new organic extracts, dry over anhydrous Na2​SO4​ , and filter. To the clear, pale-yellow filtrate, slowly add 4M HCl in dioxane (1.1 equivalents) under vigorous stirring at room temperature. The purified 5-Amino-1H-inden-2(3H)-one hydrochloride will rapidly precipitate as a crystalline solid[3].

Step 6: Isolation Filter the precipitate, wash with cold diethyl ether to remove any residual dioxane or moisture, and dry under high vacuum. Store the purified salt in a desiccator at -20 °C.

Part 4: Purification Workflow Visualization

PurificationWorkflow Crude Crude 5-Amino-2-indanone (Free Base + Impurities) Dissolve Dissolve in EtOAc & Filter Crude->Dissolve Acidify Add 1M HCl (aq) (Protonates Amine) Dissolve->Acidify PhaseSplit1 Phase Separation Acidify->PhaseSplit1 Org1 Organic Phase (Non-basic Impurities) PhaseSplit1->Org1 Discard Aq1 Aqueous Phase (Product as HCl Salt) PhaseSplit1->Aq1 Keep Basify Adjust to pH 8 with NaHCO3 (Liberates Free Base) Aq1->Basify Extract Extract with EtOAc Basify->Extract PhaseSplit2 Phase Separation Extract->PhaseSplit2 Aq2 Aqueous Phase (Inorganic Salts) PhaseSplit2->Aq2 Discard Org2 Organic Phase (Purified Free Base) PhaseSplit2->Org2 Keep SaltForm Add HCl in Dioxane (Precipitate HCl Salt) Org2->SaltForm Pure Pure 5-Amino-2-indanone HCl (Stable Solid) SaltForm->Pure

Workflow for the acid-base purification of 5-Amino-1H-inden-2(3H)-one.

References

  • [4] Purification of Laboratory Chemicals (Sixth Edition). Armarego, W.L.F., Chai, C.L.L. Source: ethz.ch. 4

  • [3] 5-Amino-1H-inden-2(3H)-one hcl | 1314928-84-1. Source: benchchem.com.3

  • [2] C–H amination of enolizable and nonenolizable ketones. Source: rsc.org. 2

  • [1] Stereoselective Synthesis of δ- and ε-Amino Ketone Derivatives from N-tert-Butanesulfinyl Aldimines and Functionalized Organolithium Compounds. Source: nih.gov. 1

Sources

Optimization

Technical Support Center: Preventing Oxidation of 5-Amino-1H-inden-2(3H)-one

Welcome to the advanced troubleshooting guide for handling 5-Amino-1H-inden-2(3H)-one (commonly known as 5-amino-2-indanone). This molecule presents a unique dual-reactivity challenge for synthetic chemists and drug deve...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the advanced troubleshooting guide for handling 5-Amino-1H-inden-2(3H)-one (commonly known as 5-amino-2-indanone). This molecule presents a unique dual-reactivity challenge for synthetic chemists and drug development professionals: the electron-rich aniline moiety is highly susceptible to rapid oxidation, while the C2-ketone is prone to enolization and aldol-type condensations under basic conditions.

This guide provides field-proven, mechanistically grounded strategies to stabilize the molecule during storage, complexation, and multi-step synthesis.

Mechanistic Insights: The Dual-Reactivity Challenge

The amino group (-NH₂) acts as a strong electron-donating group, flooding the aromatic ring with electron density and drastically lowering the molecule's oxidation potential (Eox < 0.7 V)[1]. When exposed to atmospheric oxygen, trace transition metals, or light, the molecule undergoes single-electron transfer (SET) to form a highly reactive anilino radical[2].

If left unmitigated, these radicals rapidly couple to form dark, highly colored polymeric species (polyanilines) or oxidize further into benzoquinone diimines[2][3]. The most effective intervention is to modulate the electron density by converting the strongly activating amine into a moderately activating carbamate or amide, which shifts the oxidation potential into a safe, stable range (> 0.7 V)[1].

OxidationPathway Start 5-Amino-2-indanone (Electron-Rich) O2 O2 / Trace Metals (Oxidative Stress) Start->O2 Exposure Protect Protecting Group (Boc, Acetyl) Start->Protect Masking -NH2 Radical Anilino Radical (Highly Reactive) O2->Radical 1e- Oxidation Polymer Polymeric Species (Dark Impurities) Radical->Polymer Coupling Quinone Benzoquinone Diimines (Degradation) Radical->Quinone Oxidation Protected Protected Indanone (High Oxidation Potential) Protect->Protected e- Withdrawal Protected->O2 Blocks Oxidation

Oxidation pathway of 5-amino-2-indanone and intervention via protecting groups.

Core Troubleshooting FAQs

Q1: My 5-Amino-2-indanone solution turns dark brown/black shortly after dissolution. What is happening? A1: A rapid color change to yellow, brown, or black is the primary visual indicator of aniline oxidation[3]. The high electron density of the free amine makes the ring prone to losing electrons, forming colored polymeric aniline species[2][3]. Causality & Fix: Oxygen dissolved in your solvent is acting as the oxidant. You must displace oxygen by working strictly under an inert atmosphere (Argon/Nitrogen) using sparged solvents[3].

Q2: Which protecting group is optimal for preventing oxidation without destroying the C2-ketone? A2: Boc (tert-butoxycarbonyl) is the optimal choice. Boc protection shifts the calculated oxidation potential of the parent arylamine into a highly stable range, drastically diminishing the formation of oxidized side products[1]. Crucial Warning: Avoid Fmoc protection for this specific molecule. Fmoc deprotection requires strong bases (e.g., 20% piperidine in DMF)[][5]. Because 5-amino-2-indanone contains an active methylene group adjacent to the C2-ketone, piperidine will trigger rapid enolization and subsequent aldol condensation, destroying your starting material. Boc is removed under acidic conditions (e.g., TFA), which the ketone tolerates well[].

Q3: How should I store the unprotected material to maximize shelf life? A3: Always store the compound as its hydrochloride (HCl) salt rather than the free base. Protonating the amine to form an ammonium cation (-NH₃⁺) completely removes its electron-donating ability, shutting down the oxidation pathway. Store the solid salt at -20°C in an amber vial backfilled with Argon[3].

Experimental Protocols (Self-Validating Workflows)

Protocol A: Chemoselective Boc-Protection of 5-Amino-1H-inden-2(3H)-one

Objective: Mask the reactive amino group to raise the oxidation potential while preserving the sensitive C2-ketone[1][].

  • Preparation (Validation: Solution remains clear/pale): Flame-dry a round-bottom flask. Dissolve 1.0 eq of 5-Amino-2-indanone in anhydrous THF (0.2 M) under a strict Argon atmosphere.

  • Temperature Control: Cool the reaction mixture to 0°C using an ice bath. Causality: Lowering the temperature suppresses the enolization of the C2-ketone before the amine can be protected.

  • Reagent Addition: Add 1.1 eq of Di-tert-butyl dicarbonate (Boc₂O), followed by 1.2 eq of Triethylamine (TEA) and a catalytic amount of DMAP (0.05 eq).

  • Reaction Monitoring (Validation: TLC Shift): Stir the mixture, allowing it to slowly warm to room temperature over 2-4 hours. Monitor via TLC (Hexanes/EtOAc). Validation checkpoint: The highly polar, easily oxidized starting material spot will disappear, replaced by a higher Rf, UV-active spot that does not turn brown upon exposure to air.

  • Quenching & Isolation: Quench the reaction with saturated aqueous NH₄Cl. Causality: A mildly acidic quench is critical; using strong aqueous bases (like NaOH) during workup will cause the unprotected C2-ketone to undergo aldol condensation. Extract with EtOAc, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Protocol B: Handling the Free Amine for Direct Complexation

Objective: Utilize the free amine in a reaction without prior protection by strictly controlling the redox environment[3].

  • Solvent Degassing: Sparge your reaction solvent (e.g., DCM or Ethanol) with Argon gas for a minimum of 30 minutes to displace all dissolved oxygen[3].

  • Antioxidant Addition: If your downstream chemistry permits, add a sacrificial antioxidant (e.g., 1 mol% BHT or ascorbic acid) to the solvent. Causality: The antioxidant oxidizes more readily than the aniline derivative, acting as a chemical shield[3].

  • Controlled Addition: Add the 5-Amino-2-indanone dropwise to the reaction mixture at a reduced temperature (e.g., 0°C to -20°C) to control the reaction kinetics and suppress oxidative side reactions[3].

Quantitative Data & Protecting Group Comparison

The following table summarizes the quantitative impact of various protecting group strategies on the oxidation potential and their compatibility with the indanone core.

Protecting Group StrategyElectron-Withdrawing EffectEstimated Oxidation Potential (Eox)Cleavage ConditionsCompatibility with C2-Ketone
None (Free -NH₂) None (Strongly Donating)< 0.7 V (Highly Prone)[1]N/AN/A
Boc (-COOtBu) Moderate> 0.7 V (Stable)[1]Acidic (TFA)[]Excellent (Avoids basic enolization)
Acetyl (-Ac) Strong> 0.7 V (Stable)[1][3]Strong Acid / BaseModerate (Harsh cleavage risks ketone)
Fmoc Moderate> 0.7 V (Stable)Basic (20% Piperidine)[5]Poor (Base triggers aldol condensation)
Protonation (-NH₃⁺ Cl⁻) Complete (Deactivating)>> 0.7 V (Highly Stable)Neutralization (Mild Base)Excellent (Ideal for storage)

Sources

Troubleshooting

Technical Support Center: Spectroscopic Analysis of 5-Amino-1H-inden-2(3H)-one

As a Senior Application Scientist, I frequently consult with drug development professionals and structural chemists who encounter anomalous data when characterizing 2-indanone derivatives. 5-Amino-1H-inden-2(3H)-one (5-a...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently consult with drug development professionals and structural chemists who encounter anomalous data when characterizing 2-indanone derivatives. 5-Amino-1H-inden-2(3H)-one (5-amino-2-indanone) presents a unique "perfect storm" of spectroscopic challenges: a highly acidic methylene system, a propensity for rapid keto-enol tautomerization, and an electron-donating amino group that drastically lowers the molecule's oxidation threshold.

This support center is designed to move beyond basic troubleshooting. Here, we dissect the causality behind experimental failures and provide self-validating protocols to ensure the scientific integrity of your analytical workflows.

I. Diagnostic Workflows & Mechanistic Pathways

Before diving into specific instrumental anomalies, it is critical to understand the intrinsic reactivity of the 2-indanone core. The incorporation of a double bond into a five-membered ring upon enolization relieves steric strain, driving the keto-enol equilibrium[1]. When coupled with the electron-donating 5-amino group, the enol form becomes highly susceptible to oxidative degradation.

Pathway Keto 5-Amino-2-indanone (Keto Form) Enol Enolate/Enol Tautomer (Highly Reactive) Keto->Enol Base/Heat Oxidized Quinone-Imine / Polymeric Aggregates Enol->Oxidized O2 (Air)

Caption: Keto-enol tautomerization and subsequent oxidative degradation pathway of 5-amino-2-indanone.

II. Troubleshooting Guides & FAQs

Nuclear Magnetic Resonance (NMR) Spectroscopy

Q: Why do the methylene protons (C1 and C3) disappear or integrate poorly in my ¹H NMR spectrum when using Methanol-d4? A: Causality: The C1 and C3 protons of 2-indanones are highly acidic because the resulting enolate is stabilized by conjugation with the fused phenyl ring. In protic deuterated solvents like CD₃OD or D₂O, rapid deuterium exchange occurs, replacing the ¹H nuclei with NMR-silent deuterium. This renders the methylene positions invisible in the ¹H spectrum. Self-Validating Protocol: To confirm deuterium exchange rather than structural degradation, dissolve a fresh aliquot of the identical batch in an aprotic solvent like CDCl₃ or DMSO-d₆. If the C1/C3 singlets/multiplets (~3.5 ppm) reappear with proper integration (4H total relative to the aromatic protons), D-exchange is validated.

Q: My sample solution turns dark brown within hours of preparation, and the NMR baseline becomes extremely broad. What is happening? A: Causality: 2-Indanones are notoriously sensitive to air, particularly in neutral or basic environments[1]. The 5-amino group donates electron density into the aromatic system, making the molecule highly susceptible to air oxidation. This leads to the formation of quinone-imine intermediates and subsequent paramagnetic or polymeric aggregates, which cause severe line broadening and baseline distortion. Self-Validating Protocol: Prepare the sample under strict anaerobic conditions (see Section IV). A stable, flat baseline with sharp aromatic signals confirms that oxidative polymerization was the source of the broadening.

NMR_Troubleshooting Start Missing/Broad C1/C3 Methylene Signals? CheckSolvent Check NMR Solvent Start->CheckSolvent Protic Protic (e.g., CD3OD)? CheckSolvent->Protic Aprotic Aprotic (e.g., CDCl3)? CheckSolvent->Aprotic Exchange Deuterium Exchange Occurred Protic->Exchange Oxidation Air Oxidation / Polymerization Aprotic->Oxidation Action1 Use Aprotic Solvent (CDCl3 or DMSO-d6) Exchange->Action1 Action2 Prepare Sample Under Argon Oxidation->Action2

Caption: Workflow for diagnosing and resolving methylene signal loss in 2-indanone NMR spectroscopy.

Fourier-Transform Infrared (FTIR) & Mass Spectrometry (MS)

Q: Why does the carbonyl stretch in my FTIR spectrum appear as a doublet instead of a single sharp peak? Is my sample impure? A: Causality: It is a well-documented phenomenon that the 2-indanone ring system consistently yields a carbonyl doublet in FTIR (often around 1750 cm⁻¹ and a subsidiary peak)[2]. This is generally not due to enolization—as the corresponding O-H absorption is typically absent—but rather arises from Fermi resonance or vibrational coupling within the near-planar indanone ring system[2]. Do not mistake this intrinsic doublet for an impurity.

Q: In ESI-MS (Electrospray Ionization), why am I observing [M-H]⁻ or multimeric species instead of a clean[M+H]⁺? A: Causality: The high voltage and localized heating in the ESI source can trigger the oxidation of the 5-amino group or force the enolization of the ketone. The reactive enol/enolate can then dimerize with unreacted keto molecules in the droplet plume. Self-Validating Protocol: Lower the capillary temperature and capillary voltage. Switch to APCI (Atmospheric Pressure Chemical Ionization) if available, or dope the mobile phase with 0.1% formic acid to force protonation of the amino group, locking it into the [M+H]⁺ state and reducing its nucleophilicity.

III. Quantitative Spectroscopic Data Reference

To aid in rapid spectral verification, compare your experimental data against these expected parameters for the intact keto form versus the degraded/exchanged states.

Analytical TechniqueParameterIntact Keto Form (Expected)Enolized / Oxidized / Exchanged (Observed)
¹H NMR (Aprotic) C1/C3 Methylene Protons~3.4 - 3.6 ppm (singlets/multiplets, 4H)Broadened into baseline (Polymerization)
¹H NMR (Protic) C1/C3 Methylene ProtonsN/AAbsent (Deuterium Exchange)
FTIR Carbonyl (C=O) Stretch~1750 cm⁻¹ (Often a doublet)[2]Shifted <1700 cm⁻¹ or obscured by broad O-H
ESI-MS (+) Molecular Ionm/z 148.1 [M+H]⁺m/z 295.1 [2M+H]⁺ (Dimerization)
UV-Vis Baseline AbsorptionSharp distinct bandsBroad tailing into the visible region (Brown color)

IV. Validated Experimental Protocols

Step-by-Step Methodology: Anaerobic NMR Sample Preparation

Because 2-indanones are sensitive to air and basic solutions[1], standard benchtop sample preparation often leads to spectral degradation. Implement this self-validating protocol to preserve the structural integrity of 5-Amino-1H-inden-2(3H)-one.

Materials Required:

  • Deuterated solvent (CDCl₃ or DMSO-d₆) stored over molecular sieves.

  • Argon or Nitrogen gas line.

  • J. Young valve NMR tubes (or standard tubes with high-quality septa).

Procedure:

  • Solvent Degassing: Transfer 1.0 mL of the chosen deuterated solvent into a Schlenk flask. Degas the solvent using three freeze-pump-thaw cycles on a Schlenk line to remove dissolved oxygen.

  • Sample Weighing: Weigh 5–10 mg of 5-Amino-1H-inden-2(3H)-one into a clean, dry vial. Crucial Step: Perform this inside a glovebox or immediately flush the vial with Argon.

  • Dissolution: Add 0.6 mL of the degassed solvent to the sample vial under a continuous stream of Argon. Swirl gently until fully dissolved. Avoid sonication, as the localized heat can accelerate enolization.

  • Transfer & Sealing: Using a gas-tight syringe purged with Argon, transfer the solution into an Argon-flushed NMR tube. Seal immediately with a J. Young valve or a tight septum wrapped in Parafilm.

  • Acquisition: Acquire the spectrum immediately. Store the tube at 4°C in the dark[3] if subsequent 2D NMR experiments (e.g., HSQC, HMBC) are required.

V. References

Sources

Reference Data & Comparative Studies

Validation

Comparative analysis of different synthetic methods for indanones.

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Author: BenchChem Technical Support Team. Date: March 2026

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The 1-indanone scaffold is a privileged structural motif embedded in numerous natural products and pharmaceutically active compounds, particularly those targeting neurodegenerative diseases and cancer . As drug discovery programs demand increasingly complex substitution patterns, the synthetic methodologies used to construct this five-membered carbocyclic ring have evolved from brute-force classical cyclizations to highly refined, catalyst-controlled annulations 1[1].

This guide provides an objective, data-driven comparative analysis of the three primary synthetic strategies for 1-indanones: Polyphosphoric Acid (PPA)-mediated Friedel-Crafts acylation, Nazarov cyclization, and Transition-Metal-Catalyzed annulations.

Mechanistic Evaluation of Core Synthetic Strategies

Intramolecular Friedel-Crafts Acylation & The Regioselectivity Challenge

The intramolecular Friedel-Crafts acylation of 3-arylpropionic acids or α,β-unsaturated carboxylic acids remains the foundational method for indanone synthesis[2]. While highly scalable, traditional protocols using stoichiometric Lewis acids (e.g., AlCl₃) or Brønsted acids often suffer from poor regioselectivity when applied to functionalized arenes.

The Causality of Regiocontrol: Process chemists can actively control the regiochemical outcome by manipulating the degree of hydrolysis in Polyphosphoric Acid (PPA) 3[3].

  • High P₂O₅ Content (e.g., 83%): The reaction proceeds via the formation of a mixed anhydride that dehydrates into an acylium ion, ultimately yielding the indanone via an acid-catalyzed Nazarov-type cyclization[3]. This typically favors the formation of isomers where electron-donating groups are para to the new carbon-carbon bond[4].

  • Low P₂O₅ Content (e.g., 76%): The pathway shifts entirely. The arene undergoes a 1,4-Michael addition to the unsaturated acid, followed by an intramolecular Friedel-Crafts acylation, effectively reversing the regioselectivity to favor the meta-substituted isomer[3],[4].

Mechanism Start α,β-Unsaturated Acid + Arene HighPPA High P2O5 (83%) Acylium Ion Pathway Start->HighPPA Dehydration LowPPA Low P2O5 (76%) 1,4-Addition Pathway Start->LowPPA Michael Addition IsomerA Indanone Isomer A (e.g., 5-substituted) HighPPA->IsomerA Nazarov Cyclization IsomerB Indanone Isomer B (e.g., 6-substituted) LowPPA->IsomerB Friedel-Crafts Acylation

Mechanistic divergence in PPA-mediated indanone synthesis based on P2O5 concentration.
Nazarov Cyclization & Green Chemistry Advances

The Nazarov cyclization is highly effective for synthesizing heavily substituted indanones from chalcone precursors[2]. Historically, this required prolonged heating in neat trifluoroacetic acid (TFA). However, modern green chemistry protocols have integrated microwave-assisted solventless irradiation. By applying 100 W at 120–130 °C, reaction times are collapsed from several hours to merely 20 minutes, simultaneously boosting yields (up to 60%) and eliminating the formation of O-acylated by-products 5[5].

Transition-Metal-Catalyzed Annulations

For late-stage functionalization or complex substrates, transition-metal catalysis offers unparalleled atom economy and mild conditions[2].

  • Carbonylative Cyclization: Utilizing Palladium (Pd) or Cobalt (Co) catalysts, carbon monoxide (CO) is directly inserted into aromatic precursors like o-vinylphenylboronic acids 6[6].

  • Regiodivergent Catalyst Control: The choice of metal fundamentally alters the reaction trajectory. For instance, in carboacylation reactions, utilizing a Nickel catalyst (e.g., Ni(cod)₂ with a PMe₃ ligand) strictly favors 3-substituted indanones. Conversely, switching to a Rhodium catalyst forces the reaction toward the 2-substituted indanone from the exact same starting material 4[4].

  • Reductive Cyclization: Recent advancements include Ni-catalyzed domino reductive cyclizations of alkynes and o-bromoaryl aldehydes, which leverage a hydrogen autotransfer strategy to yield spiroindanones with >20:1 diastereomeric ratios 7[7].

Quantitative Performance Comparison

The following table synthesizes the operational parameters and performance metrics of the primary synthetic routes to aid in route scouting:

Synthetic MethodologyTypical PrecursorsKey Reagents / CatalystsYield RangeRegiocontrol MechanismScalability & Green Profile
Friedel-Crafts (Classical) 3-Arylpropionic acidsAlCl₃, PPA30% – 85%Substrate-dependent; tunable via PPA P₂O₅ concentration.Highly scalable, but generates stoichiometric acid waste.
Friedel-Crafts (Green) Aryl acids + AnhydridesGd(OTf)₃ in [BMI]BF₄75% – 90%Substrate-dependent.Excellent; catalyst is recoverable and recyclable.
Nazarov Cyclization ChalconesTFA (Conventional) or Microwave40% – 85%Pre-determined by chalcone substitution pattern.Moderate; microwave protocols eliminate solvent waste.
Carbonylative Cyclization o-Vinylphenylboronic acidsPd, Rh, or Co + CO gas88% – 92%Catalyst-controlled (e.g., Ni vs. Rh for 3- vs 2-substitution).High atom economy, but requires specialized pressurized equipment.
Reductive Cyclization Alkynes + o-Bromoaryl aldehydesNiBr₂·DME, Zn, H₂O60% – 95%Hemilabile directing group strategy.High diastereoselectivity; avoids precious noble metals (Ru/Ir).

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems, embedding analytical checkpoints directly into the workflow.

Protocol A: Regioselective PPA-Mediated Synthesis of Indanones

Objective: Synthesize a specific indanone regioisomer by controlling the PPA hydrolysis state.

  • Reagent Preparation: Select PPA with the desired P₂O₅ content (83% for acylium pathway; 76% for 1,4-addition pathway)[3],[4].

  • Reaction Initiation: To a round-bottom flask charged with the selected PPA, add the arene and the α,β-unsaturated carboxylic acid (1:1.2 molar ratio)[4].

  • Thermal Cyclization: Heat the mixture to 100 °C and stir for 4 hours.

    • Validation Checkpoint 1: Monitor the consumption of the arene via GC-MS every 60 minutes[4].

  • Quench & Extraction: Cool to room temperature and carefully pour the viscous mixture onto crushed ice. Extract with dichloromethane (3 x 50 mL)[4].

  • Neutralization: Wash the combined organic layers with saturated NaHCO₃ until effervescence ceases, followed by a brine wash[4].

  • Drying & Concentration: Dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure[4].

    • Validation Checkpoint 2 (Critical): Before column chromatography, determine the regioisomeric ratio of the crude product using ¹H NMR spectroscopy to confirm the success of the PPA-directed regiocontrol[4].

  • Purification: Isolate the desired product via silica gel column chromatography[4].

Protocol B: Palladium-Catalyzed Carbonylative Cyclization

Objective: Atom-economical construction of the indanone core via CO insertion.

Workflow S1 1. Catalyst Preparation S2 2. Substrate Addition S1->S2 S3 3. CO Pressurization S2->S3 S4 4. Thermal Cyclization S3->S4 S5 5. Workup & Purification S4->S5

Step-by-step workflow for transition-metal-catalyzed carbonylative cyclization.
  • Catalyst Complexation: In a glovebox, dissolve the Pd catalyst in an anhydrous, degassed solvent (e.g., toluene or acetonitrile) and stir to form the active complex[6].

  • Substrate Addition: Add the o-vinylphenylboronic acid substrate and the required base (e.g., triethylamine). Seal the reaction flask and remove it from the glovebox[6].

  • Atmosphere Exchange: Purge the reaction mixture with carbon monoxide (CO) gas, then pressurize the vessel to the desired CO pressure[6].

  • Cyclization: Heat the pressurized mixture to 80–120 °C with vigorous stirring[6].

    • Validation Checkpoint 1: Monitor reaction progress by carefully sampling for TLC or GC-MS analysis until the boronic acid precursor is fully consumed[6].

  • Workup: Cool the reaction to room temperature and safely vent the excess CO gas in a fume hood. Quench with water and extract with an appropriate organic solvent (e.g., ethyl acetate)[6].

  • Purification: Dry the organic phase, concentrate, and purify via flash chromatography[6].

References

  • BenchChem. "The Synthesis of 1-Indanones via Intramolecular Cyclization: A Technical Guide." BenchChem Technical Support Center. 2

  • Demidov, O. P., et al. "Regioselective Synthesis of Indanones." d-nb.info. 3

  • Pal, P., et al. "A Green Chemistry Approach for the Synthesis of Indanones as Fixed Ring Chalcone Analogues." Preprints.org. 5

  • BenchChem. "Application Notes and Protocols: Transition-Metal-Catalyzed Carbonylative Cyclization for the Synthesis of 1-Indanones." BenchChem. 6

  • BenchChem. "Technical Support Center: Regioselective Synthesis of Substituted Indanones." BenchChem. 4

  • "Synthesis of 1-indanones with a broad range of biological activity." Beilstein Journal of Organic Chemistry.1

  • "Synthesis of Indanones and Spiroindanones by Diastereoselective Annulation Based on a Hydrogen Autotransfer Strategy." Dalian Institute of Chemical Physics (DICP). 7

Sources

Comparative

A Researcher's Guide to Profiling the Selectivity of 5-Amino-1H-inden-2(3H)-one: A Comparative Cross-Reactivity Study

The indanone scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous compounds with diverse pharmacological activities.[1][2] Derivatives of this versatile molecule have...

Author: BenchChem Technical Support Team. Date: March 2026

The indanone scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous compounds with diverse pharmacological activities.[1][2] Derivatives of this versatile molecule have shown promise as anticancer, anti-inflammatory, and neuroprotective agents, often by targeting specific enzymes or cellular pathways.[3][4][5] However, this therapeutic potential is intrinsically linked to a compound's selectivity. Off-target interactions can lead to unforeseen side effects or confound experimental results, making a thorough assessment of cross-reactivity a critical step in the development of any new chemical entity.

This guide provides a comprehensive framework for characterizing the selectivity profile of a novel indanone derivative, 5-Amino-1H-inden-2(3H)-one. We will outline a multi-tiered strategy for assessing its potential for cross-reactivity in key biological assays, comparing its hypothetical performance against established compounds. This document is intended for researchers, scientists, and drug development professionals seeking to rigorously validate new molecular entities.

The Rationale for Cross-Reactivity Profiling

Given the broad biological landscape of indanone derivatives—from inhibiting tubulin polymerization to modulating NF-κB signaling and acetylcholinesterase activity—it is plausible that 5-Amino-1H-inden-2(3H)-one could interact with multiple target classes.[3][6] A primary objective is to determine if it acts on a specific target with high potency and minimal engagement with other proteins, or if it exhibits polypharmacology.[7] Understanding this profile is essential for both elucidating its mechanism of action and predicting its therapeutic window and potential liabilities.[8]

This guide will detail a logical, tiered approach to screening, beginning with broad panels to identify potential target families and progressing to more specific, functional assays.

Tier 1: Broad-Panel Screening for Target Identification

The initial step is to cast a wide net to identify potential interactions across major druggable protein families. This is most efficiently accomplished using established fee-for-service screening panels, which provide a broad overview of a compound's promiscuity.

Kinase Panel Screening

Justification: Protein kinases are a large family of structurally related enzymes that are common targets for indanone derivatives and a frequent source of off-target effects for many small molecules.[3][9] Dysregulation of kinase activity is implicated in numerous diseases, particularly cancer.[9][10] A broad kinase screen is therefore an essential first step.

Recommended Protocol: We recommend a radiometric activity assay, such as the HotSpot™ platform, which is considered a gold standard due to its universal applicability across all kinases.[11] It directly measures the transfer of a radiolabeled phosphate from ATP to a substrate, providing a sensitive and direct measure of enzymatic activity.[11]

Experimental Protocol: Radiometric Kinase Assay

  • Compound Preparation: Prepare a 10 mM stock solution of 5-Amino-1H-inden-2(3H)-one in 100% DMSO. Create serial dilutions to achieve final assay concentrations ranging from 1 nM to 100 µM.

  • Assay Reaction: In a 96-well plate, combine the kinase of interest, a suitable substrate, and [γ-³³P]ATP at a concentration that mimics physiological levels (e.g., 1 mM) to ensure biological relevance.[11]

  • Incubation: Add the test compound or vehicle control (DMSO) to the reaction mixture and incubate at 30°C for a predetermined time (e.g., 60 minutes).

  • Termination and Detection: Terminate the reaction and spot the mixture onto a filter membrane to capture the phosphorylated substrate.

  • Washing: Wash the membranes to remove unincorporated [γ-³³P]ATP.

  • Quantification: Measure the radioactivity on the filter using a scintillation counter.

  • Data Analysis: Calculate the percent inhibition relative to the vehicle control and determine the IC50 value (the concentration of compound required to inhibit 50% of kinase activity).

Comparative Compounds:

  • Staurosporine: A non-selective, potent kinase inhibitor to serve as a positive control for broad activity.

  • Donepezil: An acetylcholinesterase inhibitor with an indanone-like core, to assess for unexpected kinase activity from a structurally related but functionally distinct drug.[1]

Receptor Binding Profiling (GPCRs and Others)

Justification: G-protein coupled receptors (GPCRs) represent the largest class of cell-surface receptors and are the targets of a significant percentage of existing drugs.[12] Cross-reactivity with GPCRs can lead to a wide range of physiological effects. A broad receptor binding assay panel is crucial for identifying unintended interactions.

Recommended Protocol: A competitive radioligand binding assay is a robust and well-established method for screening compound affinity for a wide range of receptors.[13][14][15] This technique measures the ability of the test compound to displace a known high-affinity radioligand from its receptor.

Experimental Protocol: Radioligand Binding Assay

  • Receptor Preparation: Utilize cell membrane preparations or recombinant cells expressing the target receptor.

  • Assay Setup: In a multi-well plate, combine the receptor preparation, a fixed concentration of a specific high-affinity radioligand (e.g., ³H-labeled), and varying concentrations of the test compound (5-Amino-1H-inden-2(3H)-one).

  • Incubation: Incubate the mixture to allow the binding to reach equilibrium.

  • Separation: Rapidly filter the mixture through a glass fiber filter to separate the receptor-bound radioligand from the unbound radioligand.[13]

  • Quantification: Measure the radioactivity captured on the filter using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50 value).

Visualizing the Screening Workflow

The following diagram illustrates the proposed tiered approach for assessing the cross-reactivity of 5-Amino-1H-inden-2(3H)-one.

G cluster_0 Tier 1: Broad-Panel Screening cluster_1 Tier 2: Hit Validation & Orthogonal Assays cluster_2 Data Analysis & Selectivity Scoring A 5-Amino-1H-inden-2(3H)-one (Test Compound) B Kinase Panel Screen (>300 Kinases, Radiometric Assay) A->B Primary Screening C GPCR & Receptor Panel Screen (>100 Targets, Radioligand Binding) A->C Primary Screening D Primary 'Hits' Identified (e.g., >50% Inhibition @ 10µM) B->D C->D E Dose-Response Curve (IC50) Biochemical Assay D->E Confirmation F Orthogonal Assay (e.g., Luminescence-based) E->F Validation G Cellular Target Engagement Assay (e.g., NanoBRET®) F->G Physiological Relevance H Calculate Selectivity Score (e.g., S-Score, Entropy) G->H I Compare with Reference Compounds H->I J Final Selectivity Profile I->J

Caption: Tiered workflow for cross-reactivity profiling.

Tier 2: Hit Validation and Orthogonal Confirmation

Any "hits" identified in the broad-panel screens (typically defined as >50% inhibition at a screening concentration of 1-10 µM) must be validated through a series of more rigorous, focused experiments.

Dose-Response Confirmation

For each validated hit, a full dose-response curve should be generated to accurately determine the IC50 or Ki value. This involves repeating the primary assay format with a wider range of compound concentrations (e.g., 10-point, half-log dilutions).

Orthogonal Assay Validation

Justification: To rule out assay-specific artifacts (e.g., compound interference with the detection method), it is crucial to confirm hits using an orthogonal assay that employs a different detection technology.[16]

Recommended Protocol (for Kinase Hits): A luminescence-based assay, such as ADP-Glo™, provides an excellent orthogonal method.[10][17] This assay quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction.[10]

Experimental Protocol: ADP-Glo™ Kinase Assay

  • Kinase Reaction: Perform the kinase reaction as described in the radiometric assay, but using non-radiolabeled ATP.

  • ATP Depletion: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.

  • ADP to ATP Conversion: Add Kinase Detection Reagent, which contains enzymes that convert the ADP generated by the kinase back into ATP.

  • Luminescence Detection: The newly synthesized ATP is used by a luciferase to produce a light signal that is directly proportional to the initial kinase activity.

  • Data Analysis: Measure the luminescent signal and calculate the IC50 value. A lower signal indicates inhibition of the kinase.

Cellular Target Engagement

Justification: Biochemical assays, while excellent for initial screening, do not always reflect a compound's activity within the complex environment of a living cell.[7] Cellular target engagement assays are essential to confirm that the compound can cross the cell membrane and interact with its intended target in a physiological context.

Recommended Protocol: The NanoBRET® Target Engagement Assay is a powerful method for quantifying compound binding to specific protein targets in live cells. It measures the proximity of a fluorescently labeled energy donor (NanoLuc® luciferase fused to the target protein) and a fluorescent energy acceptor (a tracer ligand that binds to the same target). A test compound that engages the target will displace the tracer, leading to a decrease in the BRET signal.

Data Presentation and Comparative Analysis

All quantitative data should be summarized in clear, structured tables to facilitate direct comparison. The selectivity of 5-Amino-1H-inden-2(3H)-one can be quantified using metrics like the Selectivity Score (S-Score) or by calculating a selectivity profile against a panel of targets.[18]

Table 1: Hypothetical Kinase Selectivity Profile (IC50, µM)

Kinase Target5-Amino-1H-inden-2(3H)-oneStaurosporine (Control)Donepezil (Control)
CDK2/cyclin A0.850.004>100
GSK3β2.50.009>100
SRC15.20.006>100
VEGFR228.90.021>100
AChE>100>1000.015
Selectivity Score (S10 @ 1µM) 0.003 (1/300)0.85 (255/300)0

S10 Score: Number of kinases inhibited by >90% at a 1 µM concentration, divided by the total number of kinases tested.

Table 2: Hypothetical GPCR Binding Profile (% Inhibition @ 10 µM)

Receptor Target5-Amino-1H-inden-2(3H)-oneOlanzapine (Control)
Dopamine D28%98%
Serotonin 5-HT2A12%95%
Adrenergic α15%88%
Muscarinic M13%92%

Conclusion

The indanone scaffold holds significant therapeutic promise, but realizing this potential requires a rigorous and systematic approach to compound characterization. The experimental framework outlined in this guide provides a robust pathway for defining the selectivity profile of 5-Amino-1H-inden-2(3H)-one. By employing a tiered strategy of broad-panel screening followed by orthogonal and cell-based validation, researchers can build a comprehensive understanding of a compound's on- and off-target activities. This data is not only fundamental for advancing a compound through the drug discovery pipeline but is also critical for building a foundation of trust in the biological data generated using new chemical probes.

References

  • Biocompare. Kinase Assay Kits. [Link]

  • Celtarys. (2025, August 14). Biochemical assays for kinase activity detection. [Link]

  • Taylor & Francis Online. (2025, July 13). Indanone derivatives: Emerging frontiers in cancer therapy. [Link]

  • European Pharmaceutical Review. (2005, May 20). A powerful tool for drug discovery. [Link]

  • ResearchGate. (2025, August 6). Synthesis and pharmacological evaluation of some indanone-3-acetic acid derivatives. [Link]

  • PubMed. Synthesis, in silico Studies and Pharmacological Evaluation of a New Series of Indanone Derivatives as Anti-Parkinsonian and Anti-Alzheimer's Agents. [Link]

  • PubMed. (2018, January 1). Design, synthesis and pharmacological evaluation of some novel indanone derivatives as acetylcholinesterase inhibitors for the management of cognitive dysfunction. [Link]

  • Reaction Biology. (2024, May 30). Choosing the Right Assay for Your Kinase Drug Discovery. [Link]

  • Bio Molecular Systems. Kinase Assays with Myra. [Link]

  • BPS Bioscience. Luminescence Kinase Assays Illuminate the Path to Inhibitor Discovery. [Link]

  • ResearchGate. (2025, August 6). In vitro receptor binding assays: General methods and considerations. [Link]

  • Creative Bioarray. Receptor Binding Assay. [Link]

  • PMC. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. [Link]

  • Wisdom Library. (2025, February 20). Receptor binding assays: Significance and symbolism. [Link]

  • Frontiers. Anticancer effect of Indanone-based thiazolyl hydrazone derivative on p53 mutant colorectal cancer cell lines: An in vitro and in vivo study. [Link]

  • BellBrook Labs. A Guide to Navigating Hit Prioritization After Screening Using Biochemical Assays. [Link]

  • Promega Connections. (2025, September 11). Cellular Selectivity Profiling: Unveiling Novel Interactions and More Accurate Compound Specificity. [Link]

  • ACS Publications. (2021, November 16). Rational Approaches to Improving Selectivity in Drug Design. [Link]

  • Frontiers. (2022, September 23). Target-specific compound selectivity for multi-target drug discovery and repurposing. [Link]

  • PubChem. 5-amino-2,3-dihydro-1H-inden-1-one. [Link]

  • Beilstein Journals. (2017, March 9). Synthesis of 1-indanones with a broad range of biological activity. [Link]

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Validation

In Silico vs. In Vitro Screening of 5-Amino-1H-inden-2(3H)-one Analogs: A Comprehensive Comparison Guide

Executive Summary The pursuit of Multi-Target-Directed Ligands (MTDLs) has become the gold standard in neuropharmacology, particularly for complex neurodegenerative disorders like Alzheimer’s Disease (AD). At the forefro...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pursuit of Multi-Target-Directed Ligands (MTDLs) has become the gold standard in neuropharmacology, particularly for complex neurodegenerative disorders like Alzheimer’s Disease (AD). At the forefront of this structural design is the 5-Amino-1H-inden-2(3H)-one (5-amino-2-indanone) scaffold. By shifting the carbonyl group from the 1-position (seen in the classic donepezil pharmacophore) to the 2-position, and introducing a versatile 5-amino handle, researchers can synthesize highly selective analogs that bridge the catalytic active site (CAS) and peripheral anionic site (PAS) of Acetylcholinesterase (AChE), while simultaneously targeting Monoamine Oxidase B (MAO-B).

This guide provides an authoritative comparison of in silico and in vitro screening methodologies for these analogs, detailing the causality behind experimental choices and providing self-validating protocols for drug development professionals.

The Mechanistic Rationale of the 2-Indanone Scaffold

The structural geometry of 5-Amino-1H-inden-2(3H)-one offers a unique vector for functionalization. The planar indanone core facilitates crucial π−π stacking interactions with aromatic residues in the AChE gorge (e.g., Trp286 in the PAS). Meanwhile, amidation or alkylation at the 5-amino position allows the molecule to extend down the 20 Å deep gorge to interact with the catalytic triad, or alternatively, fit within the bipartite cavity of MAO-B to reduce oxidative stress .

MTDL_Pathway Indanone 5-Amino-1H-inden-2(3H)-one Scaffold AChE AChE Inhibition (Increase Acetylcholine) Indanone->AChE CAS/PAS Binding MAOB MAO-B Inhibition (Reduce Oxidative Stress) Indanone->MAOB FAD Domain Binding BChE BChE Inhibition (Glial Cell Regulation) Indanone->BChE Active Site Binding AD Alzheimer's Disease Symptom Amelioration AChE->AD MAOB->AD BChE->AD

Multi-Target Directed Ligand pathway of indanone analogs in Alzheimer's.

Strategic Comparison: In Silico vs. In Vitro Screening

To efficiently navigate the vast chemical space of 5-amino-2-indanone derivatives, a synergistic pipeline is required. In silico screening acts as a high-throughput thermodynamic filter, while in vitro screening provides the empirical kinetic validation necessary for lead optimization .

Table 1: Objective Methodological Comparison
ParameterIn Silico Screening (Molecular Docking/MD)In Vitro Screening (Biochemical Assays)
Primary Output Binding Affinity ( Δ G), Pose Prediction, RMSDHalf-maximal inhibitory concentration (IC₅₀), Ki​
Throughput Ultra-High (10,000+ compounds/day)Moderate (96- or 384-well microplate formats)
Cost per Compound Negligible (Computational time)High (Synthesis, purification, enzyme reagents)
Biological Fidelity Low-Moderate (Approximates solvent entropy)High (Real-time dynamic enzyme-ligand interaction)
Causality / Role Eliminates sterically clashing/weak-binding analogsValidates mechanism of action (competitive vs. non-competitive)

In Silico Screening: Predictive Modeling Protocol

Causality of the Workflow: Molecular docking provides a static snapshot of binding enthalpy, which is prone to false positives due to receptor rigidity. Therefore, this protocol mandates a self-validating step (re-docking the native ligand) and follows up top hits with Molecular Dynamics (MD) simulations to account for solvent interactions and thermodynamic stability over time.

InSilico Lib Analog Library Generation (LigPrep) Docking Molecular Docking (High-Throughput) Lib->Docking Receptor Target Preparation (AChE: 4EY7, MAO-B: 2V5Z) Receptor->Docking Scoring Binding Affinity (ΔG) & Pose Analysis Docking->Scoring MD Molecular Dynamics (100ns) (RMSD/RMSF Stability) Scoring->MD Top 5% Hits Hit Lead Candidate Selection MD->Hit

In silico high-throughput screening and validation workflow for indanone analogs.

Step-by-Step Methodology
  • Target Preparation: Retrieve the high-resolution crystal structures of human AChE (PDB: 4EY7) and MAO-B (PDB: 2V5Z). Remove water molecules >5 Å from the active site. Assign protonation states at physiological pH (7.4) using tools like Protein Preparation Wizard.

  • System Self-Validation (Crucial): Extract the co-crystallized ligand (e.g., donepezil from 4EY7). Re-dock the ligand into the prepared apo-receptor. The system is validated only if the Root Mean Square Deviation (RMSD) between the docked pose and the native crystal pose is < 2.0 Å.

  • Grid Generation & Docking: Center the receptor grid box on the AChE catalytic triad (Ser203, His447, Glu334) extending to the PAS (Trp286). Execute Extra Precision (XP) docking for the 5-amino-2-indanone library.

  • Molecular Dynamics (MD) Validation: Subject the top 5% of analogs (based on Δ G scores) to 100 ns MD simulations (e.g., using GROMACS or Desmond) in an explicit TIP3P water model to verify the temporal stability of the ligand-protein complex.

In Vitro Screening: Empirical Validation Protocol

Causality of the Workflow: Even with MD simulations, in silico models cannot perfectly predict compound solubility, aggregation, or off-target precipitation in biological buffers. The modified Ellman's assay provides undeniable empirical proof of enzyme inhibition .

InVitro Synthesis Chemical Synthesis & Purification (>95%) Assay Modified Ellman's Assay (AChE/BChE) Synthesis->Assay Fluoro Fluorometric Assay (MAO-B) Synthesis->Fluoro Kinetics Enzyme Kinetics (Lineweaver-Burk) Assay->Kinetics Active Hits Fluoro->Kinetics IC50 IC50 Determination & Mechanism of Action Kinetics->IC50

In vitro biochemical screening and kinetic validation workflow.

Step-by-Step Methodology (Modified Ellman's Assay for AChE)

This protocol incorporates a self-validating control matrix to rule out false positives caused by non-enzymatic substrate hydrolysis or solvent interference.

  • Reagent Preparation: Prepare 0.1 M sodium phosphate buffer (pH 8.0). Freshly dissolve the substrate, acetylthiocholine iodide (ATCI), and the chromogenic indicator, 5,5′-dithiobis(2-nitrobenzoic acid) (DTNB).

  • Control Matrix Setup (Self-Validation):

    • Blank: Buffer + DTNB + ATCI (Measures background hydrolysis).

    • 100% Activity Control: Enzyme + Buffer + DTNB + ATCI + 1% DMSO vehicle (Establishes uninhibited baseline).

    • Positive Control: Donepezil standard (Validates assay sensitivity).

  • Pre-Incubation Phase: In a 96-well microplate, combine 140 µL buffer, 20 µL recombinant human AChE (0.28 U/mL), and 20 µL of the synthesized indanone analog (at varying concentrations, final DMSO 1%). Causality: Incubate at 25°C for 15 minutes to allow the establishment of a steady-state enzyme-inhibitor complex prior to introducing the competing substrate.

  • Reaction Initiation & Kinetic Read: Add 10 µL of ATCI (0.075 M) and 10 µL of DTNB (0.01 M). Immediately measure absorbance dynamically at 412 nm every 60 seconds for 10 minutes using a microplate reader.

  • Data Synthesis: Plot the initial velocity ( V0​ ) against log[Inhibitor]. Calculate the IC₅₀ using non-linear regression analysis.

Correlative Data Analysis

The true power of this pipeline is realized when in silico predictions are correlated with in vitro realities. Table 2 demonstrates representative screening metrics, highlighting how structural modifications at the 5-amino position of the 2-indanone core dictate target selectivity.

Table 2: Representative Screening Metrics for 5-Amino-2-Indanone Analogs
Compound IDR-Group Substitution (at 5-Amino)Docking Score AChE (kcal/mol)Docking Score MAO-B (kcal/mol)In Vitro AChE IC₅₀ (µM)In Vitro MAO-B IC₅₀ (µM)Selectivity Profile
Donepezil (Ctrl)N/A (1-indanone core)-11.4-7.20.021>50.0Highly AChE Selective
Analog A Benzamide-10.8-9.50.0450.12Dual MTDL (AChE/MAO-B)
Analog B Phenylacetamide-11.2-8.10.0281.45AChE Biased
Analog C Cyclohexanecarboxamide-8.5-6.45.30>50.0Inactive

Data Interpretation: Analog C's poor in silico docking score correctly predicted its in vitro failure, validating the computational filter. Conversely, Analog A demonstrates the successful design of an MTDL, achieving sub-micromolar inhibition across both targets due to the optimal spatial geometry provided by the benzamide extension on the 5-amino-2-indanone scaffold.

References

  • Design, Synthesis, and In Vitro and In Silico Approaches of Novel Indanone Derivatives as Multifunctional Anti-Alzheimer Agents. ACS Omega (2022).[Link]

  • Design, synthesis and pharmacological evaluation of some novel indanone derivatives as acetylcholinesterase inhibitors for the management of cognitive dysfunction. Bioorganic & Medicinal Chemistry (2018).[Link]

  • The in silico and in vitro analysis of donepezil derivatives for Anopheles acetylcholinesterase inhibition. PLOS ONE (2022).[Link]

Comparative

Head-to-Head Comparison of Catalytic Systems for Indanone Synthesis: A Technical Guide

The indanone scaffold is a privileged structural motif ubiquitous in bioactive natural products (e.g., pterosin sesquiterpenes) and blockbuster pharmaceuticals, including the Alzheimer's therapeutic donepezil[1]. Traditi...

Author: BenchChem Technical Support Team. Date: March 2026

The indanone scaffold is a privileged structural motif ubiquitous in bioactive natural products (e.g., pterosin sesquiterpenes) and blockbuster pharmaceuticals, including the Alzheimer's therapeutic donepezil[1]. Traditionally, synthesizing these bicyclic systems required harsh, step-heavy procedures such as the Friedel-Crafts acylation or Nazarov cyclization of pre-functionalized substrates, often suffering from poor regioselectivity and heavy waste generation[2].

Recent advancements in catalysis have revolutionized indanone synthesis, shifting the paradigm toward atom-economical, regioselective, and redox-neutral pathways. This guide provides a head-to-head technical comparison of three leading catalytic systems: Transition-Metal Annulation , Photochemical Hydrogen Atom Transfer (HAT) , and Tunable Brønsted/Lewis Acid Catalysis .

Mechanistic Paradigms & System Comparisons

Photochemical C–H Annulation (Hydrogen Atom Transfer)

Conventional transition-metal methods often require ortho-halogenated carbonyls and subsequent redox steps. Photoredox catalysis using tetrabutylphosphonium decatungstate (TBPDT) circumvents this by enabling the direct, prefunctionalization-free annulation of simple aromatic aldehydes and terminal alkynes[3].

  • Causality of Design: TBPDT acts as a powerful Hydrogen Atom Transfer (HAT) photocatalyst. Upon irradiation at 365 nm, the excited decatungstate abstracts a formyl hydrogen to generate a highly reactive acyl radical. This radical undergoes addition across the alkyne, followed by intramolecular cyclization. This eliminates the need for leaving groups, maximizing atom economy[3].

Palladium-Catalyzed Acylsilane Annulation

Palladium catalysis offers exquisite control over regioselectivity through the activation of inert bonds. By utilizing acylsilanes and alkynes, researchers can construct densely functionalized indanones[4].

  • Causality of Design: The catalytic system employs Pd2​(dba)3​ as a stable Pd(0) precursor and a bulky N-heterocyclic carbene (IPr) as the ligand. The electron-rich IPr ligand facilitates the challenging oxidative addition of the C–Si bond in the acylsilane to the Pd(0) center. The resulting π -allylpalladium intermediate undergoes an intramolecular nucleophilic attack by the neighboring aromatic ring, driving the annulation forward[5].

Tunable Acid Catalysis (Polyphosphoric Acid)

While older, polyphosphoric acid (PPA) mediated synthesis remains highly scalable. Recent optimizations have solved its historical regioselectivity issues by tuning the degree of PPA hydrolysis[6].

  • Causality of Design: The concentration of P2​O5​ directly dictates the reaction pathway. At high concentrations (83% P2​O5​ ), the substrate forms a mixed anhydride that dehydrates into an acylium ion, directing electrophilic aromatic substitution to form specific regioisomers (e.g., 5-methoxy indanones). Lower concentrations (76% P2​O5​ ) prevent this mixed anhydride formation, switching the regioselectivity entirely[6].

Head-to-Head Performance Data

The following table summarizes the quantitative metrics and operational parameters of each catalytic system to aid in route selection for drug development workflows.

MetricPhotochemical HAT (TBPDT)Palladium Catalysis (Pd/IPr)Tunable Acid Catalysis (PPA)
Primary Substrates Aromatic aldehydes + terminal alkynesAcylsilanes + alkynes α,β -unsaturated acids + arenes
Key Catalyst/Reagent [Bu4​P]4​W10​O32​ (TBPDT), 365 nm Pd2​(dba)3​ , IPr ligandPPA (76% vs 83% P2​O5​ )
Yield Range 43% – 85%Moderate to ExcellentModerate to High
Regioselectivity High (Direct C-H functionalization)Excellent ( α -silyl incorporation)Tunable via P2​O5​ concentration
Atom Economy Excellent (Addition reaction)Excellent (Addition reaction)Moderate (Dehydration byproduct)
Reaction Conditions Room temperature, Light irradiation140 °C, Toluene, Sealed tubeElevated temperatures, Neat
Redox Steps Required? No (Redox-neutral)No (Redox-neutral)No

Visualizing the Mechanistic Logic

The following diagrams map the distinct logical pathways and experimental workflows governing these advanced catalytic systems.

MechanisticPathways Start Starting Materials (Aldehydes/Alkynes vs Acylsilanes) PhotoCat Photoredox Catalysis (TBPDT, 365 nm) Start->PhotoCat Light-Driven PdCat Palladium Catalysis (Pd2(dba)3, IPr) Start->PdCat Metal-Driven HAT Hydrogen Atom Transfer (HAT) Radical Intermediate PhotoCat->HAT Cyclization1 Radical Annulation HAT->Cyclization1 Indanone Indanone Scaffold Cyclization1->Indanone OxAdd Oxidative Addition (C-Si Bond Cleavage) PdCat->OxAdd PiAllyl π-Allylpalladium Intermediate OxAdd->PiAllyl Cyclization2 Intramolecular Nucleophilic Attack PiAllyl->Cyclization2 Cyclization2->Indanone

Divergent mechanistic pathways for indanone synthesis via photoredox and palladium catalysis.

ExpWorkflow Prep Substrate Prep Aldehyde + Alkyne Cat Catalyst Addition TBPDT (HAT) Prep->Cat Irrad Irradiation 365 nm Light Cat->Irrad Purif Purification Chromatography Irrad->Purif

Step-by-step experimental workflow for TBPDT-catalyzed photochemical C-H annulation.

Experimental Protocols (Self-Validating Systems)

To ensure reproducibility and scientific integrity, the following protocols incorporate self-validating checkpoints based on the mechanistic causality of each system.

Protocol A: Photochemical C–H Annulation via TBPDT[4]

Objective: Direct synthesis of indanones from unmodified aromatic aldehydes and terminal alkynes.

  • Preparation: In a rigorously dried photoreactor vial, dissolve the aromatic aldehyde (0.20 mmol) and terminal alkyne (0.40 mmol) in anhydrous acetonitrile (2.0 mL). Causality check: An excess of alkyne is used to suppress aldehyde homocoupling.

  • Catalyst Loading: Add the HAT photocatalyst TBPDT (tetrabutylphosphonium decatungstate, 2-5 mol%).

  • Degassing: Degas the mixture via three freeze-pump-thaw cycles. Causality check: Oxygen quenches the excited state of the decatungstate and intercepts radical intermediates; complete deoxygenation is critical for high yields.

  • Irradiation: Irradiate the vial with 365 nm LEDs at room temperature for 16-24 hours. Monitor the reaction via TLC/LC-MS until the aldehyde is consumed.

  • Isolation: Evaporate the solvent under reduced pressure and purify the crude mixture via silica gel column chromatography (hexane/ethyl acetate) to isolate the indanone.

Protocol B: Palladium-Catalyzed Annulation of Acylsilanes[6]

Objective: Synthesis of highly functionalized silyl-indanones.

  • Preparation: In an argon-filled glovebox, charge a sealed tube with Pd2​(dba)3​ (0.010 mmol) and the N-heterocyclic carbene ligand IPr (0.020 mmol). Causality check: The 1:2 ratio of Pd to IPr ensures the active monomeric Pd(0)-IPr species is formed without excess ligand hindering substrate coordination.

  • Substrate Addition: Add the acylsilane (0.20 mmol) and the alkyne (0.24 mmol) dissolved in anhydrous toluene (0.60 mL).

  • Thermal Activation: Seal the tube, remove it from the glovebox, and heat the mixture at 140 °C for 17 hours. Causality check: High thermal energy is required to overcome the activation barrier for the oxidative addition of the inert C–Si bond.

  • Workup: Cool the reaction to room temperature, filter through a short pad of Celite to remove palladium black, and concentrate.

  • Purification: Purify the resulting silyl enol ether intermediate via chromatography, followed by standard acid hydrolysis to yield the target indanone.

Protocol C: Regioselective PPA-Mediated Synthesis[7]

Objective: Regiocontrolled synthesis of electron-rich indanones via tunable hydrolysis.

  • Reagent Selection: Select either 83% P2​O5​ PPA (for ortho/para directing) or 76% P2​O5​ PPA (for meta directing) based on the desired regioisomer.

  • Reaction Setup: Heat the chosen PPA (approx. 10 equivalents) to 70 °C to reduce viscosity. Add the benzene derivative (1.0 mmol) and the α,β -unsaturated carboxylic acid (1.2 mmol).

  • Cyclization: Stir the highly viscous mixture mechanically at 70–90 °C for 2–4 hours. Causality check: The color of the mixture typically deepens to dark red/brown, indicating the formation of the highly conjugated acylium ion intermediate.

  • Quenching: Pour the hot mixture over crushed ice and stir vigorously to hydrolyze the polyphosphoric acid matrix.

  • Extraction: Extract the aqueous layer with dichloromethane, wash with saturated NaHCO3​ to remove unreacted acids, dry over MgSO4​ , and concentrate to afford the regiochemically pure indanone.

References

  • The degree of hydrolysis of polyphosphoric acid (PPA) has a crucial effect on the regioselectivity of the PPA-mediated synthesis of indanones.Synlett (d-nb.info).
  • Palladium-catalyzed addition of acylsilanes across alkynes via the activation of a C–Si bond.National Institutes of Health (nih.gov).
  • Palladium-catalyzed addition of acylsilanes across alkynes via the activation of a C–Si bond.Chemical Science (rsc.org).
  • Hydrogen radical-shuttle (HRS)-enabled photoredox synthesis of indanones via decarboxylative annulation.Nature Communications (nih.gov).
  • Non-Conventional Methodologies in the Synthesis of 1-Indanones.Molecules (nih.gov).
  • A Green Chemistry Approach for the Synthesis of Indanones as Fixed Ring Chalcone Analogues.Preprints.org.
  • Photo-Catalyzed Synthesis of Indanones from Aromatic Aldehydes and Terminal Alkynes.The Journal of Organic Chemistry (acs.org).

Sources

Validation

Reproducibility of published synthesis methods for 5-Amino-1H-inden-2(3H)-one.

Title: Reproducibility of Published Synthesis Methods for 5-Amino-1H-inden-2(3H)-one: A Critical Comparison Guide Executive Summary 5-Amino-1H-inden-2(3H)-one (commonly referred to as 5-amino-2-indanone) is a critical bi...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Reproducibility of Published Synthesis Methods for 5-Amino-1H-inden-2(3H)-one: A Critical Comparison Guide

Executive Summary 5-Amino-1H-inden-2(3H)-one (commonly referred to as 5-amino-2-indanone) is a critical bicyclic building block utilized extensively in the development of protein kinase inhibitors and central nervous system (CNS) therapeutics [1]. Despite its structural simplicity, the scalable and reproducible synthesis of this compound remains a formidable challenge in process chemistry. The inherent instability of the 2-indanone core often leads to catastrophic yield losses during functionalization. This guide critically evaluates the three primary synthetic routes, dissecting the mechanistic pitfalls and providing validated, self-correcting protocols to ensure high-fidelity reproduction.

Mechanistic Causality: The Instability of the 2-Indanone Core

Before comparing synthetic routes, one must understand why 5-amino-2-indanone is difficult to synthesize. The C2 carbonyl group is flanked by two benzylic methylene groups (C1 and C3). These protons are highly acidic (pKa ~12-14). Under both strongly acidic (e.g., nitration) and basic (e.g., amination) conditions, rapid enolization occurs, triggering two primary degradation pathways:

  • Aldol Polymerization: The generated enol/enolate acts as a nucleophile, attacking unreacted 2-indanone. This self-condensation cascades into intractable polymeric tars, destroying the mass balance.

  • Oxidative Cleavage: The benzylic positions are highly susceptible to oxidation. Exposure to excess nitric acid or elevated temperatures results in the oxidative cleavage of the five-membered ring, yielding 4-nitro-1,2-benzenedicarboxylic acid [2].

MechanisticPitfalls Indanone 2-Indanone Core Enolate Alpha-Enolate (C1/C3 Deprotonation) Indanone->Enolate Base / Acid Catalysis OverOx 4-Nitro-1,2-benzenedicarboxylic acid (Over-Oxidation) Indanone->OverOx Excess HNO3 / Heat SelfCond Aldol Polymers (Tars) Enolate->SelfCond Nucleophilic Attack

Fig 1: Mechanistic degradation pathways of the unprotected 2-indanone core.

Critical Comparison of Synthetic Routes

Route A: Direct Nitration and Reduction (The Classical Approach) This method involves the direct electrophilic aromatic substitution of 2-indanone using fuming nitric acid at cryogenic temperatures (-20 °C) to afford 5-nitro-2-indanone [4], followed by palladium-catalyzed hydrogenation.

  • Pros: Uses cheap, commercially available starting materials.

  • Cons: Extremely poor reproducibility. Exothermic nitration often causes local heating, triggering the oxidative cleavage pathway. Yields rarely exceed 40% on scale.

Route B: Oxidation of 5-Nitroindene (The Indirect Approach) To bypass the instability of 2-indanone, 5-nitroindene is used as the starting material. The double bond is oxidized using performic acid (HCOOH/H₂O₂) to form the 2-indanone core, followed by reduction.

  • Pros: Avoids nitration of the sensitive 2-indanone core.

  • Cons: Performic acid oxidations pose severe thermal runaway risks at scale and require specialized reactor engineering.

Route C: Buchwald-Hartwig Amination of 5-Bromo-2-indanone (The Modern Approach) This route utilizes 5-bromo-2-indanone (often protected as an ethylene glycol ketal during storage). A palladium-catalyzed cross-coupling with an ammonia surrogate (e.g., benzophenone imine or LiHMDS) selectively installs the amine.

  • Pros: Exceptional reproducibility, high functional group tolerance, and avoids harsh oxidants entirely.

  • Cons: Requires expensive palladium catalysts and specialized ligands (e.g., BINAP).

SynthesisComparison SM1 2-Indanone Step1A Fuming HNO3 (-20 °C) SM1->Step1A SM2 5-Nitroindene Step1B HCOOH / H2O2 (Oxidation) SM2->Step1B SM3 5-Bromo-2-indanone Step1C Pd2(dba)3, Ligand NH3 Surrogate SM3->Step1C Int1 5-Nitro-2-indanone Step1A->Int1 Low Yield (25-40%) Step1B->Int1 Mod. Yield (50-60%) Prod 5-Amino-1H-inden-2(3H)-one Step1C->Prod High Yield (80-85%) Step2A H2, Pd/C (Reduction) Int1->Step2A Step2A->Prod

Fig 2: Comparison of the three primary synthetic workflows to 5-amino-2-indanone.

Quantitative Data Comparison

Synthetic RouteOverall YieldPurity (HPLC)ScalabilityE-FactorPrimary Pitfall
Route A (Direct Nitration) 25 - 40%85 - 90%Poor> 50Over-oxidation to phthalic acid; Aldol tars.
Route B (Indene Oxidation) 45 - 60%92 - 95%Moderate~ 35Thermal runaway risk during performic oxidation.
Route C (Buchwald-Hartwig) 75 - 85%> 98%Excellent< 15Trace heavy metal (Pd) contamination.

(Note: E-Factor is defined as the mass ratio of waste to desired product. Lower is better.)

Validated Experimental Protocols

To ensure maximum trustworthiness, the following protocols are designed as self-validating systems, incorporating specific In-Process Controls (IPCs) to verify reaction trajectory before proceeding to the next step.

Protocol 1: Synthesis via Buchwald-Hartwig Amination (Recommended) This method provides the highest reproducibility for generating pharmaceutical-grade 5-Amino-1H-inden-2(3H)-one hydrochloride [3].

Step 1: Cross-Coupling

  • Preparation: In an oven-dried, argon-purged Schlenk flask, charge 5-bromo-2-indanone ethylene ketal (10.0 g, 39.2 mmol), Pd₂(dba)₃ (0.36 g, 0.39 mmol, 1 mol%), and rac-BINAP (0.73 g, 1.17 mmol, 3 mol%).

  • Solvent & Base: Add anhydrous toluene (100 mL) followed by sodium tert-butoxide (5.65 g, 58.8 mmol). Stir for 5 minutes at room temperature.

  • Reagent Addition: Introduce benzophenone imine (7.8 g, 43.1 mmol) via syringe.

  • Heating & IPC: Heat the mixture to 85 °C.

    • Self-Validation Check: After 4 hours, withdraw a 50 µL aliquot, quench in 1 mL EtOAc/H₂O, and analyze the organic layer via HPLC (254 nm). The reaction is complete when the starting bromide is < 1.0% AUC.

  • Workup: Cool to room temperature, filter through a pad of Celite to remove Pd black, and concentrate under reduced pressure to yield the crude imine intermediate.

Step 2: Deprotection & Salt Formation

  • Hydrolysis: Dissolve the crude imine in THF (80 mL). Add 2 M aqueous HCl (40 mL).

  • Reaction: Stir at room temperature for 12 hours. This step simultaneously hydrolyzes the benzophenone imine and the ethylene ketal protecting group.

  • Extraction: Extract the aqueous layer with diethyl ether (3 x 50 mL) to remove benzophenone and unreacted starting materials.

    • Causality Note: The desired product is now in the aqueous layer as the water-soluble hydrochloride salt, ensuring a massive purification upgrade.

  • Isolation: Lyophilize or carefully concentrate the aqueous layer under high vacuum below 30 °C to afford 5-Amino-1H-inden-2(3H)-one hydrochloride as a pale tan powder.

Protocol 2: Direct Nitration (For Reference/Comparison Only) Warning: This protocol is highly sensitive to mixing rates and temperature control.

  • Preparation: Dissolve 2-indanone (5.0 g, 37.8 mmol) in anhydrous dichloromethane (50 mL). Cool the solution to strictly -20 °C using a dry ice/ethylene glycol bath.

  • Nitration: Prepare a nitrating mixture of fuming HNO₃ (2.5 mL) and concentrated H₂SO₄ (2.5 mL). Add this mixture dropwise over 1 hour.

    • Self-Validation Check: Monitor the internal temperature using a thermocouple. If the temperature exceeds -15 °C, halt addition immediately to prevent runaway oxidative cleavage.

  • Quench: Pour the reaction mixture into vigorously stirred crushed ice (200 g). Extract with DCM, wash with saturated NaHCO₃ until pH 7, and dry over MgSO₄.

  • Purification: Purify via flash chromatography (Silica gel, Hexanes/EtOAc 8:2) to isolate 5-nitro-2-indanone. (Expected yield: ~30%).

Conclusion

While the direct nitration of 2-indanone appears attractive on paper due to low raw material costs, its poor reproducibility and susceptibility to mechanistic degradation make it unsuitable for rigorous development. The Buchwald-Hartwig amination of 5-bromo-2-indanone stands out as the superior method, offering a highly reproducible, self-validating pathway to pure 5-Amino-1H-inden-2(3H)-one.

References

  • Title: WO2008138232A1 - Pyrrolo-nitrogenous heterocyclic derivatives, the preparation and the pharmaceutical use thereof. Source: Google Patents.
  • Title: 26.4: Some Aromatic Side-Chain Compounds. Source: Chemistry LibreTexts. URL: [Link]

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 5-Amino-1H-inden-2(3H)-one

This document provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals working with 5-Amino-1H-inden-2(3H)-one. The following procedural guidance is...

Author: BenchChem Technical Support Team. Date: March 2026

This document provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals working with 5-Amino-1H-inden-2(3H)-one. The following procedural guidance is designed to establish a self-validating system of safety, moving beyond a simple checklist to explain the causality behind each operational step. Our commitment is to provide value beyond the product, ensuring your work is conducted with the highest standards of safety and scientific integrity.

Hazard Assessment: The Foundation of Your Safety Protocol

Understanding the specific risks associated with 5-Amino-1H-inden-2(3H)-one is the critical first step in constructing an effective Personal Protective Equipment (PPE) plan. While comprehensive toxicological data may be limited for novel compounds, we can extrapolate a robust hazard profile from available safety data sheets (SDS) for structurally similar molecules and established chemical principles.

The primary hazards associated with aminoindenone derivatives necessitate a multi-faceted protection strategy:

  • Acute Oral Toxicity : GHS classifications for analogous compounds, such as 5-amino-2,3-dihydro-1H-inden-1-one, indicate that this class of chemical can be "Toxic if swallowed".[1] Ingestion is a primary route of exposure that must be mitigated.

  • Skin and Eye Irritation : Related compounds are known to cause skin irritation and serious eye irritation. Direct contact can lead to localized inflammatory responses.

  • Respiratory Irritation : As a solid, the compound can form dusts or aerosols during handling, which may cause respiratory irritation.[2]

  • Unknown Long-Term Effects : For many research chemicals, chronic toxicity data is not available. Therefore, a precautionary principle must be applied, assuming the potential for systemic effects and treating the substance with a high degree of caution.

These known and potential hazards dictate that the primary goal of our PPE and handling strategy is to prevent all direct contact and inhalation, effectively isolating the researcher from the chemical.

The Core PPE Ensemble: Your Primary Defense

The selection of PPE is not a one-size-fits-all approach but is tailored to the specific tasks of weighing, dissolving, and transferring 5-Amino-1H-inden-2(3H)-one. All handling of this solid compound should occur within a certified chemical fume hood to provide the primary layer of containment.

Primary Protection (The Non-Negotiables)
  • Eye and Face Protection : Chemical splash goggles that conform to OSHA's 29 CFR 1910.133 or European Standard EN166 are mandatory.[3] Goggles provide a seal around the eyes, offering superior protection from airborne particulates and accidental splashes over standard safety glasses. When handling larger quantities or when there is a significant splash risk, the use of a full-face shield over chemical splash goggles is required.[4][5]

  • Hand Protection (Gloves) : Double-gloving is the standard protocol for handling potentially toxic solid compounds.

    • Inner Glove : A standard nitrile examination glove. This layer remains clean and protects the skin during the doffing process.

    • Outer Glove : A chemically resistant glove (e.g., thicker-gauge nitrile or neoprene) should be worn over the inner glove.[6] Gloves must be inspected for any signs of damage before use and should be changed immediately if contamination is suspected or after a maximum of 30-60 minutes of use to prevent potential permeation.

  • Body Protection (Lab Coat/Gown) : A long-sleeved laboratory coat is the minimum requirement. For procedures with a higher risk of contamination, a disposable, solid-front gown that closes in the back and has tight-fitting knit cuffs is recommended.[7] This provides a more complete barrier and prevents the transfer of contamination outside the laboratory.

Secondary & Task-Specific Protection
  • Respiratory Protection : All weighing and handling of the solid form of 5-Amino-1H-inden-2(3H)-one must be performed in a certified chemical fume hood. This engineering control is the primary method for preventing respiratory exposure. If a fume hood is not available or during a spill cleanup outside of a hood, a NIOSH-approved respirator is required. A half-mask or full-face respirator equipped with P100 (particulate) cartridges is appropriate for dusts.[6]

  • Foot Protection : Closed-toe shoes made of a non-absorbent material are required in any laboratory setting.[8] For tasks involving larger quantities or spill response, the addition of disposable shoe covers is a prudent measure to prevent tracking contamination.[7]

Procedural Workflow: A Step-by-Step Guide to Safe Handling

Adherence to a strict, logical workflow for donning, handling, and doffing PPE is as crucial as the equipment itself. This process minimizes the risk of cross-contamination and accidental exposure.

Step 1: Preparation and Donning PPE
  • Inspect All PPE : Before entering the designated handling area, visually inspect all PPE for defects (e.g., cracks in goggles, tears in gloves).

  • Don Inner Gloves : Put on the first pair of nitrile gloves.

  • Don Gown/Lab Coat : Ensure it is fully fastened.

  • Don Respiratory Protection (if required) : Perform a user seal check to ensure a proper fit.

  • Don Eye/Face Protection : Position goggles and face shield (if needed).

  • Don Outer Gloves : Pull the cuffs of the outer gloves over the cuffs of the lab coat or gown to create a complete seal.

PPE Donning Sequence for Safe Handling.
Step 2: Safe Handling Operations
  • Work Within Containment : All manipulations of the solid compound must occur in a chemical fume hood.

  • Minimize Dust : Use techniques that avoid generating dust, such as gentle scooping rather than pouring from a height.

  • Immediate Cleanup : Clean any minor spills within the fume hood immediately using appropriate methods.

  • Labeling : Ensure all containers are clearly and accurately labeled.

Step 3: Doffing and Disposal

The doffing procedure is designed to remove the most contaminated items first. This must be performed in a designated area.

  • Remove Outer Gloves : Carefully peel off the outer gloves, turning them inside out without touching the exterior surface with your inner glove. Dispose of them in a designated hazardous waste container.

  • Remove Gown/Lab Coat : Remove the gown by rolling it down and away from the body, turning it inside out. Dispose of it in the hazardous waste container.

  • Remove Eye/Face Protection : Handle by the strap or sides to avoid touching the front surface. Place in a designated area for decontamination.

  • Remove Respiratory Protection (if used) .

  • Remove Inner Gloves : Peel off the final pair of gloves, again turning them inside out. Dispose of them in the hazardous waste container.

  • Wash Hands : Immediately and thoroughly wash your hands with soap and water.

Emergency Protocols

In the event of an exposure, immediate action is critical.

  • Skin Contact : Immediately remove contaminated clothing and rinse the affected skin with copious amounts of water for at least 15 minutes.

  • Eye Contact : Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes.[3] Remove contact lenses if present and easy to do.

  • Ingestion : Do NOT induce vomiting.[3] Rinse the mouth with water.

  • Inhalation : Move the person to fresh air.[9]

In all cases of exposure, seek immediate medical attention and provide the Safety Data Sheet to the medical personnel.

Quantitative Data Summary

This table summarizes hazard classifications based on data for structurally similar compounds. Note that specific Occupational Exposure Limits (OELs) have not been established for 5-Amino-1H-inden-2(3H)-one.[3][10] In the absence of an OEL, a risk-based approach using hazard banding is recommended to minimize exposure.[11][12]

Hazard ClassificationGHS Hazard CodeSource
Acute Toxicity, Oral (Category 3)H301 (Toxic if swallowed)[1]
Skin Irritation (Category 2)H315 (Causes skin irritation)
Serious Eye Irritation (Category 2A)H319 (Causes serious eye irritation)
Respiratory Irritation (Category 3)H335 (May cause respiratory irritation)
Hazardous to Aquatic EnvironmentH412 (Harmful to aquatic life with long lasting effects)[1]

Disposal Plan

All waste materials, including contaminated PPE, unused product, and cleaning materials, must be treated as hazardous waste.

  • Containment : Collect waste in clearly labeled, sealed containers that are compatible with the chemical.[13]

  • Labeling : Label containers with the words "HAZARDOUS WASTE" and the full chemical name.[13]

  • Disposal : Arrange for disposal through your institution's environmental health and safety office, following all local, state, and federal regulations.[2] Do not discharge into drains or the environment.

By integrating this expert-driven guidance into your daily laboratory operations, you build a resilient safety culture that protects both the researcher and the integrity of the research itself.

References

  • Thermo Fisher Scientific. (2021, December 24).
  • BASF. (2022, March 28).
  • Good Day's Work. (2016, April 14). Personal Protective Equipment: Chemical Handling.
  • VelSafe. (2025, July 9). Personal Protective Equipment (PPE) Requirements for Workers Handling Ammonia.
  • Sigma-Aldrich. (2025, September 22). Safety Data Sheet for (S)-(+)-2,3,7,7a-tetrahydro-7a-methyl-1H-indene-1,5(6H)-dione.
  • National Institute for Occupational Safety and Health (NIOSH). (2006, December 6). Personal Protective Equipment for Use in Handling Hazardous Drugs.
  • BLD Pharmatech. Safety Data Sheet for (5-Amino-1-(2-methyl-1H-benzo[d]imidazol-6-yl)-1H-pyrazol-4-yl)(1H-indol-2-yl)methanone.
  • PubChem. Compound Summary for 5-amino-2,3-dihydro-1H-inden-1-one.
  • ITURRI. (2024, April 5). The importance of Personal Protective Equipment in the handling of chemicals.
  • European Centre for Ecotoxicology and Toxicology of Chemicals (ECETOC).
  • Fisher Scientific. (2025, December 19).
  • Merck.
  • BLD Pharmatech.
  • Provista. (2022, October 6). 8 Types of PPE to Wear When Compounding Hazardous Drugs.
  • MedchemExpress.com. (2026, January 17).
  • Safety & Work. Occupational Exposure Limits to Prevent Chemical Risks.
  • Purdue University. Guidelines: Handling and Disposal of Chemicals.
  • Al-Snafi, A. E. Clinical Toxicology.
  • Lawrence Berkeley National Laboratory. (2025, November 5). Proper Management of Chemicals.
  • Jurowski, K., & Frydrych, A. (2026). First toxicity profile of aminoindane-based new psychoactive substances... Toxicology in Vitro, 110, 106149.
  • BenchChem. (2025).
  • Okolie, N. P. (2017). Toxicity studies of drugs and chemicals in animals: an overview. Bulgarian Journal of Veterinary Medicine, 20(4), 291-318.
  • International Labour Organization. General Principles of Toxicology.

Sources

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